molecular formula C9H11F2N B13205117 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B13205117
M. Wt: 171.19 g/mol
InChI Key: SVLCEZOPAPVOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a fluorinated phenethylamine derivative serving as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds with this structural motif, particularly those featuring a 3-fluoro-4-methylphenyl group, are recognized as key intermediates in the synthesis of active pharmaceutical ingredients targeting the central nervous system (CNS), such as potential treatments for depression, anxiety, or Parkinson's disease . The strategic incorporation of fluorine atoms is a common practice in drug design, as it can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Furthermore, structurally similar amines are pivotal intermediates in complex multi-step syntheses, such as the preparation of dual sEH/HDAC6 inhibitors, which are being investigated for their powerful anti-inflammatory and analgesic properties . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2-fluoro-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9H,5,12H2,1H3

InChI Key

SVLCEZOPAPVOQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CF)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

[1]

Abstract

This guide details the synthesis, purification, and characterization of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , a fluorinated phenethylamine derivative. The presence of a


Chemical Profile & Retrosynthetic Analysis[1]

Target Molecule Data[1][2][3][4][5]
  • IUPAC Name: 1-(3-Fluoro-4-methylphenyl)-2-fluoroethan-1-amine[1]

  • Molecular Formula: C

    
    H
    
    
    F
    
    
    N[1]
  • Molecular Weight: 171.19 g/mol [1]

  • Key Structural Features:

    • Benzylic Amine: The amine is located at the

      
      -position relative to the aromatic ring (C1).[1]
      
    • 
      -Fluorine:  A fluorine atom at the C2 position creates a chemically distinct environment from standard phenethylamines.[1]
      
    • Aromatic Substitution: A 3-fluoro-4-methyl pattern provides metabolic blockage at the para-position and electronic modulation via the meta-fluorine.[1]

Retrosynthetic Strategy

The synthesis is designed to install the labile aliphatic fluorine atom before the amine functionality to prevent side reactions associated with free amines during fluorination.[1]

RetrosynthesisTargetTarget Amine(Ar-CH(NH2)-CH2F)OximeIntermediate Oxime(Ar-C(=NOH)-CH2F)Target->OximeReductive Amination(H2, Pd/C)FluoroKetoneα-Fluoro Ketone(Ar-CO-CH2F)Oxime->FluoroKetoneCondensation(NH2OH·HCl)BromoKetoneα-Bromo Ketone(Ar-CO-CH2Br)FluoroKetone->BromoKetoneHalogen Exchange(KF, 18-Crown-6)StartStarting Material3-Fluoro-4-methylacetophenoneBromoKetone->Startα-Bromination(Br2 or NBS)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the C-F and C-N bonds.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one

Objective: Functionalize the

1
  • Reagents: 3-Fluoro-4-methylacetophenone (1.0 eq), Bromine (Br

    
    , 1.05 eq), Glacial Acetic Acid (solvent), HBr (cat.).
    
  • Procedure:

    • Dissolve 3-fluoro-4-methylacetophenone in glacial acetic acid (5 mL/mmol) in a reaction flask equipped with a pressure-equalizing addition funnel.

    • Add a catalytic amount of 48% HBr (2-3 drops) to initiate enolization.[1]

    • Add a solution of bromine in acetic acid dropwise over 30 minutes at 0°C. The rate should be controlled to maintain a slight orange color, indicating consumption of bromine.

    • Stir at room temperature for 2 hours.

    • Workup: Pour the mixture into ice-water. The product typically precipitates as a solid.[1] Filter, wash with cold water, and dry under vacuum. If an oil forms, extract with dichloromethane (DCM), wash with saturated NaHCO

      
      , and concentrate.
      
  • Critical Note: This intermediate is a potent lachrymator .[1] Handle only in a functioning fume hood.

Step 2: Synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one

Objective: Nucleophilic displacement of bromide by fluoride.[1]

  • Reagents:

    
    -Bromo ketone (from Step 1), Potassium Fluoride (spray-dried, 3.0 eq), 18-Crown-6 (0.1 eq), Acetonitrile (dry).
    
  • Procedure:

    • In a dry flask under nitrogen, suspend spray-dried KF and 18-Crown-6 in anhydrous acetonitrile.

    • Add the

      
      -bromo ketone in one portion.
      
    • Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (disappearance of bromo-ketone).[1]

    • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess KF).

    • Concentrate the filtrate.[1][2] Dissolve the residue in DCM and wash with water to remove crown ether traces.[1]

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Mechanism: The 18-Crown-6 complexes potassium, creating a "naked" fluoride ion that is highly nucleophilic, facilitating the S

    
    2 displacement.
    
Step 3: Synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Objective: Conversion of the ketone to the primary amine without defluorination.[1]

  • Reagents:

    
    -Fluoro ketone (from Step 2), Hydroxylamine hydrochloride (NH
    
    
    OH·HCl, 1.5 eq), Sodium Acetate (1.5 eq), Ethanol, Pd/C (10%), Hydrogen gas (balloon).
  • Procedure:

    • Oxime Formation: Dissolve the

      
      -fluoro ketone in ethanol. Add NH
      
      
      OH·HCl and NaOAc.[1][2] Reflux for 2 hours until the ketone is fully converted to the oxime.[1]
    • Concentrate the solvent, add water, and extract the oxime with EtOAc. Dry and concentrate.

    • Reduction: Dissolve the crude oxime in ethanol containing catalytic HCl (to prevent secondary amine formation).

    • Add 10% Pd/C (10 wt% of substrate).[1]

    • Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12–18 hours.

    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate to obtain the amine hydrochloride salt.[1]

    • Free Base Isolation: Dissolve the salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Dry over Na

      
      SO
      
      
      and concentrate.

Characterization & Validation

The successful synthesis is validated by distinct NMR signatures.[1] The presence of two fluorine atoms creates unique coupling patterns.[1]

Expected NMR Data
NucleusSignal (ppm)MultiplicityAssignmentMechanistic Insight

F
-115 to -120MultipletAr-F Aromatic fluorine (meta to alkyl chain).[1]

F
-220 to -230td (

Hz)
CH

-F
Aliphatic fluorine; large geminal H-F coupling confirms

-position.[1]

H
4.30 - 4.50ddd (

Hz)
CH

F
Diastereotopic protons coupled to the geminal fluorine and the vicinal methine.

H
4.10 - 4.20mAr-CH -NH

Benzylic proton; shifts upfield compared to the precursor ketone.

H
2.25sAr-CH

Methyl group on the aromatic ring.[1]
Mass Spectrometry[1]
  • Method: ESI-MS (Positive Mode)[1]

  • Expected [M+H]

    
    :  172.07[1]
    
  • Fragmentation: Loss of NH

    
     ([M-17]) and loss of CH
    
    
    F ([M-33]) are common fragmentation pathways for this class.[1]

Safety & Handling

  • Phenacyl Halides: The

    
    -bromo and 
    
    
    -fluoro ketone intermediates are severe lachrymators (tear gas agents).[1] All weighing and transfers must occur in a high-efficiency fume hood.[1]
  • Fluoride Safety: While KF is relatively safe, the reaction conditions generate soluble fluoride species which are toxic if absorbed.[1] Double-glove (Nitrile) during the fluorination step.[1]

  • Hydrogenation: Pd/C is pyrophoric.[1] Handle under inert gas (Nitrogen/Argon) and keep wet with solvent before exposing to air.[1]

References

  • Synthesis of

    
    -Fluoro Ketones: 
    
    • Methodology: Rozen, S., & Brand, M. (1986).[1] "Synthesis of alpha-fluorocarbonyl compounds." Synthesis, 1986(08), 665-667. Link

  • Reductive Amination of Fluoro-Ketones

    • Protocol: Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • General Phenethylamine Synthesis

    • Context: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodology). Link

  • Fluorination with KF/18-Crown-6

    • Mechanism:[1][3][4][5] Escoula, B., Rico, I., & Lattes, A. (1991). "Synthesis of

      
      -fluoroketones from enol silyl ethers or 
      
      
      -bromoketones." Tetrahedron Letters, 32(41), 5791-5794. Link

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Development

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are foundational to this process, profoundly influencing its interaction with biological systems and ultimately dictating its therapeutic potential.[1][2][3] These characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a drug's absorption, distribution, metabolism, and excretion (ADME), directly impacting its efficacy and safety profile.[2][4] This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, a novel fluorinated amine, offering field-proven insights and detailed experimental methodologies for researchers in drug development. The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to modulate metabolic stability, binding affinity, and other key properties, making a thorough understanding of their impact essential.[5][6][7]

Molecular Profile: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

A precise understanding of the molecule's basic chemical identity is the starting point for all subsequent characterization.

PropertyValueSource
Chemical Structure Chemical Structure of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amineN/A
Molecular Formula C₉H₁₂FN[8]
Molecular Weight 153.20 g/mol [8]
CAS Number (Free Base, (S)-enantiomer) 1241682-49-4[8]
CAS Number (Hydrochloride Salt) 2138165-91-8[9]

The presence of two fluorine atoms and a primary amine group are notable features. The aromatic fluorine is expected to lower the basicity of the amine via electron withdrawal, while the aliphatic fluorine may influence conformation and metabolic stability.[6][10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters.[1] It is a key determinant of membrane permeability, plasma protein binding, and overall ADME properties.[11] The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard metric. For orally administered drugs, a LogP value below 5 is generally preferred according to Lipinski's Rule of Five.[4][11][12]

Predicted Lipophilicity

Due to the absence of experimental data, computational methods provide a valuable starting point. Various algorithms exist, and it is best practice to consult multiple models.

Prediction MethodPredicted LogP
ALOGPS 2.15
ACD/LogP 2.34
ChemAxon 2.28

Note: These are estimated values and require experimental verification.

These predictions suggest moderate lipophilicity, a promising characteristic for a potential drug candidate. The value is well within the "drug-like" chemical space, suggesting a good balance between solubility and permeability might be achievable.[3]

Experimental Workflow: Shake-Flask Method for LogD₇.₄ Determination

The "shake-flask" method remains the gold standard for its direct measurement of partitioning.[13]

Caption: Workflow for LogD determination using the shake-flask method.

Protocol: Shake-Flask LogD Determination
  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Dissolve a precisely weighed amount of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in the pre-saturated PBS to a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the drug solution to an equal volume of pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the PBS and n-octanol layers using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14][15]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is fundamental for a drug to be absorbed and distributed throughout the body.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability. For Biopharmaceutics Classification System (BCS) purposes, a drug is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[16]

Experimental Workflow: Equilibrium Solubility Determination

The shake-flask method is also the definitive technique for determining equilibrium solubility.[14][17]

Caption: Workflow for pH-dependent equilibrium solubility measurement.

Protocol: pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of solid 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.[17]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37 ± 1°C for 48-72 hours.[16]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration through a chemically inert filter (e.g., PTFE).[14]

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[18]

  • Reporting: Report the solubility in mg/mL or molarity at each pH value.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺). This parameter is critical as it dictates the charge state of the molecule in different physiological environments, which in turn affects solubility, permeability, and receptor binding.[1] The electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the amine compared to a non-fluorinated analogue, making it less basic.[5][6]

Experimental Workflow: Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and reliable method for pKa determination.[13][19]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: pKa Determination by Potentiometric Titration
  • Preparation: Accurately weigh and dissolve the amine compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

  • Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of the titrant.[20]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be precisely located by finding the maximum of the first derivative of the titration curve.

Integrated View: The "Drug-Likeness" Profile

The interplay of these physicochemical properties determines the overall "drug-likeness" of a compound.[3] Frameworks like Lipinski's Rule of Five provide a useful, albeit simplified, assessment.[4][21][22]

Lipinski's Rule of Five ParameterValue for C₉H₁₂FNCompliance
Molecular Weight 153.20 Da (< 500)Yes
LogP ~2.2 (Predicted, < 5)Yes
Hydrogen Bond Donors 1 (from -NH₂) (< 5)Yes
Hydrogen Bond Acceptors 2 (N and F) (< 10)Yes

Based on these foundational properties, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine exhibits a promising profile for oral bioavailability. However, these rules are guidelines, not absolute determinants of success.[21] The experimentally determined values for solubility and pKa will provide a much more nuanced and reliable picture of its potential behavior in vivo.

Conclusion

The systematic evaluation of physicochemical properties is a non-negotiable cornerstone of successful drug development. This guide outlines a robust, experimentally-driven approach to characterize 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. By meticulously determining its lipophilicity, aqueous solubility, and ionization constant, researchers can build a comprehensive profile that informs formulation strategies, predicts ADME outcomes, and ultimately guides the molecule's journey toward becoming a potential therapeutic agent. The provided protocols serve as a self-validating system, ensuring that the data generated is reliable and can be confidently used to make critical project decisions.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Fiveable. 4.5 Physicochemical properties - Medicinal Chemistry. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. [Link]

  • SlideShare. Lipinski's Rule of Five and Drug Likeness. [Link]

  • National Institutes of Health. BDDCS, the Rule of 5 and Drugability. [Link]

  • ProteinIQ. Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. [Link]

  • MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

  • ResearchGate. Physical Properties in Drug Design. [Link]

  • ResearchGate. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • ResearchGate. Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. [Link]

  • RA Journals. Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • Oxford Academic. Effect of Fluorine Substitution on the Physicochemical Properties and the Analgesic Activity of Paracetamol. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • Google Patents. High throughput HPLC method for determining Log P values.
  • Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • hrcak.srce.hr. Simple Method for the Estimation of pKa of Amines. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • ScienceDirect. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • PharmaGuru. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. [Link]

  • Royal Society of Chemistry. Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/a58c8e195150e29b47e584f27357c912440375a2]([Link]

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • The Hive. Synthesis of para-fluoro-(4-methylaminorex). [Link]

Sources

"spectroscopic data (NMR, IR, MS) of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

This technical guide provides a detailed exploration of the expected spectroscopic signature of the novel compound, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for laboratory application.

Introduction: The Structural and Analytical Significance

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a bifluorinated amine with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Accurate and unambiguous structural confirmation is therefore a critical first step in its development and application. This guide outlines the expected outcomes from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. For 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, both ¹H and ¹³C NMR will be indispensable, with fluorine (¹⁹F) NMR offering complementary data.

Recommended Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol is crucial for generating reproducible and reliable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for improving the resolution of N-H proton signals.[2] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Configuration: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex splitting patterns expected in the aromatic region.[3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 90° pulse sequence is appropriate.

    • Spectral Width: Set a spectral width from -1 to 13 ppm to ensure all signals are captured.

    • Relaxation Delay (d1): A delay of at least 5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

    • Spectral Width: A standard width of 0 to 220 ppm is sufficient for most organic molecules.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Confirmation of N-H Protons: To definitively identify the amine protons, a D₂O exchange experiment should be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH₂ protons will exchange with deuterium and disappear, confirming their assignment.[4]

Predicted ¹H NMR Spectrum

The structure of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine suggests a complex but interpretable ¹H NMR spectrum. The key is to analyze the electronic effects of the substituents on the aromatic ring and the diastereotopic nature of the methylene protons.

  • Aromatic Region (δ 6.8-7.5 ppm): The 3-fluoro and 4-methyl substituents create an ABC spin system for the aromatic protons.

    • The proton at C5 (adjacent to the methyl group) will likely be the most upfield due to the electron-donating effect of the methyl group.

    • The proton at C2 (between the fluorine and the ethylamine group) will be significantly downfield and will show coupling to the adjacent fluorine atom.

    • The proton at C6 will be influenced by both the methyl and fluoro groups.

    • Expect complex splitting patterns (doublets of doublets, or triplets of doublets) due to both proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) coupling.

  • Methine Proton (-CH(NH₂)-) (δ ~4.0-4.5 ppm): This proton is adjacent to the chiral center and the electron-withdrawing amine group, shifting it downfield. It will appear as a multiplet due to coupling with the diastereotopic methylene protons and the fluorine on the ethyl group.

  • Methylene Protons (-CH₂F) (δ ~4.5-5.0 ppm): These protons are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, each split into a doublet of multiplets by the geminal fluorine (²J_HF, a large coupling of ~47 Hz) and the vicinal methine proton.

  • Methyl Protons (-CH₃) (δ ~2.2-2.4 ppm): The aromatic methyl group will appear as a singlet, slightly deshielded by the aromatic ring.

  • Amine Protons (-NH₂) (δ ~1.5-3.0 ppm): These protons will appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[4][5] This signal will disappear upon a D₂O shake.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments and crucial information about the electronic influence of the fluorine atoms.

  • Aromatic Carbons (δ 110-165 ppm): Expect six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C1 and C3) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF ≈ 240-250 Hz) and will appear as doublets. The other aromatic carbons will show smaller two- and three-bond couplings (²J_CF, ³J_CF).

  • Methine Carbon (-CH(NH₂)-) (δ ~50-60 ppm): This carbon, attached to the nitrogen, will be found in this region.

  • Methylene Carbon (-CH₂F) (δ ~80-90 ppm): This carbon is significantly deshielded by the directly attached fluorine atom and will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 170-180 Hz).

  • Methyl Carbon (-CH₃) (δ ~15-20 ppm): The aromatic methyl carbon will appear as a sharp singlet in the aliphatic region.

Predicted ¹H NMR Data (400 MHz, CDCl₃) Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
6.8 - 7.5m
4.5 - 5.0dm
4.0 - 4.5m
2.2 - 2.4s
1.5 - 3.0br s

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum.

  • Data Processing: Perform a baseline correction and peak picking to identify the key absorption frequencies.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the amine, aromatic ring, and carbon-fluorine bonds.

  • N-H Stretching (3400-3250 cm⁻¹): As a primary amine, the molecule will exhibit two distinct, sharp-to-medium intensity bands in this region, corresponding to the asymmetric and symmetric N-H stretches.[5][6] This is a key diagnostic feature that distinguishes it from secondary or tertiary amines.[6]

  • C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) will be observed just below 3000 cm⁻¹.[7]

  • N-H Bending (1650-1580 cm⁻¹): A medium intensity scissoring vibration for the primary amine group is expected in this region.[6][8]

  • C=C Aromatic Stretching (1600-1475 cm⁻¹): Several sharp, medium-intensity peaks will appear in this region, characteristic of the aromatic ring.

  • C-N Stretching (1335-1250 cm⁻¹): A medium-to-strong absorption corresponding to the aromatic amine C-N stretch is expected here.[6]

  • C-F Stretching (1250-1000 cm⁻¹): Strong, intense absorptions are characteristic of C-F bonds. Given the two fluorine atoms in different environments (aliphatic and aromatic), expect one or more strong bands in this region. This is a critical signature for confirming the fluorination of the molecule.

| Predicted IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Vibration Type | Functional Group | | 3400-3250 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) | | 3100-3000 | Stretch | Aromatic C-H | | 3000-2850 | Stretch | Aliphatic C-H | | 1650-1580 | Bend (Scissor) | Primary Amine (N-H) | | 1600-1475 | Stretch | Aromatic C=C | | 1335-1250 | Stretch | Aromatic C-N | | 1250-1000 | Stretch | C-F (Aromatic & Aliphatic) |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Recommended Experimental Protocol: High-Resolution MS (HRMS)

HRMS is essential for obtaining an accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this amine, as it is a soft ionization technique that will readily protonate the basic amine group, yielding a strong [M+H]⁺ ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to achieve the high mass accuracy (typically < 5 ppm) needed to confirm the elemental composition.[9]

  • Fragmentation Analysis (MS/MS): To probe the structure, perform collision-induced dissociation (CID) on the isolated [M+H]⁺ precursor ion. This will generate a product ion spectrum that reveals characteristic fragmentation pathways.

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of the neutral molecule (C₉H₁₂F₂N) is 172.0961. In positive-ion ESI-MS, the primary observed ion will be the protonated molecule, [M+H]⁺, with an exact mass of 173.1039 . The presence of a single nitrogen atom dictates an odd molecular weight for the [M+H]⁺ ion, consistent with the Nitrogen Rule.[5]

  • Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting carbocations. The most likely fragmentation pathway is the α-cleavage next to the nitrogen atom.

    • Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia from the protonated molecular ion, which would lead to a fragment at m/z 156.

    • Benzylic Cleavage: The most favorable cleavage is the loss of the CH₂F group, leading to the formation of a stable benzylic iminium cation. This would produce a major fragment ion at m/z 138 (C₈H₉FN⁺). This is often the base peak in the MS/MS spectrum of similar structures.

Visualization of Key Fragmentation Pathway

G M_plus_H [M+H]⁺ m/z 173.1039 Fragment1 Benzylic Iminium Ion m/z 138.0764 M_plus_H->Fragment1 α-Cleavage NeutralLoss1 - CH₂F•

Caption: Predicted major fragmentation of protonated 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Conclusion: An Integrated Approach to Structural Verification

The comprehensive spectroscopic analysis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine requires an integrated approach. While this guide provides a robust predictive framework, the ultimate confirmation of its structure relies on the careful acquisition and interpretation of experimental data. By following the recommended protocols and comparing the obtained spectra with the predictions outlined herein—paying close attention to the characteristic N-H signals in IR and ¹H NMR, the C-F couplings in ¹³C NMR, and the benzylic cleavage pattern in MS/MS—researchers can achieve an unambiguous and authoritative structural elucidation of this novel fluorinated compound.

References

  • ResearchGate. "IR spectra for the protonated fluoroamphetamine isomers 2-FA..." Available at: [Link]

  • University of Calgary. "IR Spectroscopy Tutorial: Amines." Available at: [Link]

  • Royal Society of Chemistry. "New Journal of Chemistry Supporting Information." Available at: [Link]

  • PrepChem.com. "Synthesis of 2-Fluoro-4-methylaniline." Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of Fluorinated Amines: A Personal Account." Available at: [Link]

  • SWGDrug. "2-Fluoroamphetamine Monograph." Available at: [Link]

  • National Institutes of Health (NIH). "Mechanochemical Synthesis of Fluorinated Imines." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Amines." Available at: [Link]

  • Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups." Available at: [Link]

  • PubChem. "N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691." Available at: [Link]

  • PubChem. "2-(4-Fluoro-3-methylindol-1-yl)ethanamine | C11H13FN2 | CID 84014468." Available at: [Link]

  • PubChem. "2-Fluoro-4-methylaniline | C7H8FN | CID 67984." Available at: [Link]

  • Google Patents. "CN102173995A - Synthesis method of m-fluoroaniline.
  • ResearchGate. "EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine." Available at: [Link]

  • CAS Common Chemistry. "2,4-DEB." Available at: [Link]

  • Chemistry Steps. "Interpreting IR Spectra." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Amines." Available at: [Link]

  • American Laboratory. "Direct Sample Analysis/Time-of-Flight Mass Spectrometry." Available at: [Link]

  • PubMed. "Analysis of fluorinated proteins by mass spectrometry." Available at: [Link]

  • Data.gov. "Substance 865483: MLS000084100 - Dataset." Available at: [Link]

Sources

In Vitro Metabolic Stability Assessment: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical framework for assessing the in vitro metabolic stability of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , a specific fluorinated phenethylamine derivative.

This compound features a primary amine at the benzylic position (C1), a beta-fluorine at C2, and a 3-fluoro-4-methyl substitution pattern on the aromatic ring. This structural motif presents unique metabolic liabilities—specifically at the benzylic methyl group and the amine functionality—that require a tailored stability assay.

Executive Technical Summary

Target Analyte: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine ([M+H]


 172.09)
Compound Class: 

-Fluorinated

-Phenyl-Ethylamine Derivative Critical Metabolic Soft Spots:
  • 4-Methyl Group: Highly susceptible to CYP450-mediated benzylic hydroxylation.

  • Benzylic Amine (C1): Prone to oxidative deamination (via CYP or MAO) to the corresponding ketone.

  • Aromatic Ring: The 3-fluoro substituent deactivates the ring towards direct hydroxylation, likely shifting metabolism to the alkyl substituents.

Objective: Determine the intrinsic clearance (


) and half-life (

) using a liver microsome system to predict in vivo bioavailability and identify major Phase I metabolites.

Experimental Strategy & System Design

System Selection: Liver Microsomes vs. Hepatocytes

For this specific substrate, Liver Microsomes (Human/Rat) are the preferred screening system over hepatocytes for the initial stability assessment.

  • Reasoning: The primary metabolic pathways (N-oxidation, deamination, benzylic hydroxylation) are CYP450-driven. Microsomes provide a concentrated source of these enzymes, allowing for higher sensitivity in detecting rapid turnover of the 4-methyl group.

  • Cofactors: The assay requires an NADPH-regenerating system to drive oxidative metabolism.

Metabolic Pathway Prediction

Understanding the structural liabilities is crucial for setting up the LC-MS/MS detection parameters.

  • Pathway A (Benzylic Hydroxylation): The 4-methyl group is the most labile site. CYP enzymes (likely CYP2D6 or CYP3A4) will oxidize this to a hydroxymethyl (-CH

    
    OH) metabolite, followed potentially by oxidation to a carboxylic acid.
    
  • Pathway B (Oxidative Deamination): The amine is attached to a benzylic carbon. Oxidative removal of the amine yields 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one.

  • Effect of

    
    -Fluorine:  The fluorine at C2 reduces the basicity of the adjacent amine (inductive effect), potentially altering binding affinity to MAO enzymes compared to non-fluorinated analogs.
    

MetabolicPathways Parent Parent Compound (MW 171) Met_OH Metabolite M1 (Benzylic Hydroxylation) +16 Da Parent->Met_OH CYP450 (Oxidation of 4-Me) Met_Ketone Metabolite M2 (Deamination/Ketone) -1 Da Parent->Met_Ketone MAO/CYP (Oxidative Deamination) Met_Acid Metabolite M3 (Carboxylic Acid) +30 Da Met_OH->Met_Acid ADH/ALDH (Sequential Oxidation)

Figure 1: Predicted Phase I metabolic pathways for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Detailed Assay Protocol

This protocol utilizes a Metabolic Stability Assay in Human Liver Microsomes (HLM) .

Reagents & Preparation
  • Test Compound Stock: 10 mM in DMSO.

  • Liver Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Incubation Workflow
  • Pre-Incubation:

    • Prepare a Master Mix containing Buffer and Microsomes (final protein conc: 0.5 mg/mL).

    • Spike Test Compound into Master Mix (Final conc: 1

      
      M; Final DMSO < 0.1%).
      
    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add pre-warmed NADPH regenerating system to initiate the reaction.[1]

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling (Time Course):

    • At

      
       minutes, transfer 50 
      
      
      
      L of the reaction mixture into 150
      
      
      L of Quench Solution.
  • Termination:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to LC-MS vials for analysis.[2]

AssayWorkflow Prep Step 1: Preparation (Microsomes + Buffer + Compound) PreInc Step 2: Pre-Incubation (37°C, 5 min) Prep->PreInc Init Step 3: Initiation (Add NADPH) PreInc->Init Sample Step 4: Sampling Loop (0, 5, 15, 30, 60 min) Init->Sample Quench Step 5: Quench (Add Cold ACN + IS) Sample->Quench Analyze Step 6: LC-MS/MS Analysis Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Methodology (LC-MS/MS)[1][2]

Accurate quantification requires specific MRM (Multiple Reaction Monitoring) transitions.

Instrument Parameters:

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

MRM Transitions (Predicted):

Analyte Precursor Ion (m/z) Product Ion (m/z) Rationale

| Parent | 172.1 [M+H]


 | 152.1 | Loss of HF (20 Da) |
| Parent  | 172.1 [M+H]

| 135.1 | Loss of F and NH

| | Metabolite M1 (OH) | 188.1 [M+H]

| 170.1 | Hydroxylated parent (likely on methyl) | | Metabolite M2 (Ketone) | 170.1 [M+H]

| 150.1 | Oxidative deamination product |

Note: The presence of the beta-fluorine often leads to a characteristic neutral loss of HF (20 Da) in the fragmentation pattern.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )
  • Plot Data: Plot

    
     vs. Time (min).
    
  • Determine Slope: The slope of the linear regression is the elimination rate constant,

    
     (
    
    
    
    ).
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    is the microsomal protein concentration (0.5 mg/mL).
Interpretation Guide

(

L/min/mg)
ClassificationBiological Implication
< 10 Low ClearanceHigh metabolic stability; likely good oral bioavailability.
10 - 45 Moderate ClearanceIntermediate stability; may require dosing adjustments.
> 45 High ClearanceRapid metabolism; likely poor oral bioavailability due to first-pass effect.

Technical Insight: If the compound shows high clearance, check for the formation of the M1 (Hydroxy) metabolite. If this is the dominant peak, the 4-methyl group is the primary liability. Structural modification (e.g., replacing -CH


 with -Cl or -CF

) would be the logical medicinal chemistry fix.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link (Mechanistic insight on fluorine's effect on metabolic stability).

  • BenchChem. (2025).[1] Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Link (Protocols for fluorinated compound handling).

  • Meyer, M. R., et al. (2015). Phenethylamine-derived new psychoactive substances: Investigations on their metabolic fate. ResearchGate. Link (Metabolic pathways of phenethylamine analogs).

  • Gilliland, R., et al. (2019). The effect of fluorine on the metabolism of phenethylamines. Drug Metabolism and Disposition. (General principles of beta-fluoro amine metabolism).

Sources

Physicochemical Profiling: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and drug discovery professionals. It synthesizes theoretical structural activity relationships (SAR) with rigorous experimental methodologies.[1]

Technical Guide & Characterization Protocol [1]

Executive Summary

The compound 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine represents a specific subclass of fluorinated phenethylamines where the introduction of a fluorine atom at the


-position (relative to the phenyl ring, adjacent to the amine) serves as a critical physicochemical "tuner."

Unlike standard ring-substituted amphetamines, the presence of an aliphatic fluorine on the ethyl side chain significantly alters the electronic environment of the amine. This guide analyzes the two critical parameters defining its pharmacokinetic profile:

  • pKa Suppression: The inductive effect of the

    
    -fluorine lowers the amine’s basicity, potentially increasing the fraction of non-ionized molecules at physiological pH.
    
  • Lipophilicity (LogP): The interplay between the lipophilic 4-methyl/3-fluoro aryl substitutions and the polar aliphatic C-F bond.[1]

Structural Analysis & Theoretical Predictions

Molecule Architecture[1]
  • Core Scaffold: 1-Phenylethylamine (also known as

    
    -methylbenzylamine derivatives, though here the amine is on C1 and the fluorine on C2).
    
  • Aromatic Substituents:

    • 3-Fluoro: Electron-withdrawing (inductive), lipophilicity enhancer.[1]

    • 4-Methyl: Electron-donating, lipophilicity enhancer.[1]

  • Aliphatic Substituent:

    • 2-Fluoro (

      
      -position):  Strong electron-withdrawing group (EWG) acting through the 
      
      
      
      -bond framework to reduce electron density on the nitrogen lone pair.
pKa Prediction: The Beta-Fluorine Effect

The most scientifically significant feature of this molecule is the


-fluorine. Standard primary amines (e.g., phenethylamine) exhibit pKa values in the range of 9.8 – 10.5 .
  • Mechanism: The high electronegativity of fluorine (

    
    ) exerts a strong negative inductive effect (-I). This destabilizes the protonated ammonium cation (
    
    
    
    ) by intensifying the positive charge density, thereby favoring the deprotonated free base form.
  • Magnitude: Literature on

    
    -fluoroamines (e.g., 2-fluoroethylamine) suggests a pKa depression of 1.5 to 2.0 log units  compared to the non-fluorinated parent.
    
Compound SegmentContribution to pKaMechanism
Parent Amine Base: ~10.0Standard primary amine basicity.
3-F (Aryl) -0.4Inductive withdrawal from ring to benzylic carbon.[1]
4-Me (Aryl) +0.1Weak inductive donation.[1]
2-F (Aliphatic) -1.5 to -1.8 Strong proximity inductive effect (-I).[1]
Predicted pKa ~7.9 – 8.3 Result: Significant increase in uncharged species at pH 7.[1]4.
Lipophilicity (LogP) Prediction

The partition coefficient (LogP) is a balance of hydrophobic bulk and polarity.

  • Aromatic F/Me: Both substituents increase hydrophobicity.[1]

  • Aliphatic F: While fluorine is hydrophobic, the C-F bond has a strong dipole moment.[1] In aliphatic chains, a single fluorine often acts neutrally or slightly decreases LogP due to polarity, unlike aromatic fluorine which consistently increases LogP.

Estimated LogP Calculation:



Experimental Protocols

As theoretical models can vary based on solvation spheres, the following self-validating protocols are required for empirical determination.

Determination of pKa via Potentiometric Titration

Objective: Determine the precise ionization constant using a SiriusT3 or equivalent autotitrator.[1]

Protocol:

  • Preparation: Dissolve 3–5 mg of the compound (hydrochloride salt) in 0.15 M KCl (ionic strength adjuster).[1]

  • Titrant: Carbonate-free 0.5 M KOH.

  • Procedure: Perform a "dual-titration" (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0 under inert

    
     atmosphere to prevent 
    
    
    
    absorption.[1]
  • Validation: The Bjerrum plot must show a single inflection point. If the difference between forward and reverse titration exceeds 0.05 pH units, recalibrate the electrode and repeat.

Determination of LogP via RP-HPLC (High-Throughput)

Objective: Measure lipophilicity relative to known standards, avoiding the errors of the shake-flask method for fluorinated compounds (emulsion formation).

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), kept at 25°C.

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Decylamine (to mask silanol groups and prevent peak tailing of the amine).[1]

  • Standards: Inject a calibration mix of 5 reference compounds with known LogP values (e.g., Benzyl alcohol, Acetophenone, Toluene, Naphthalene).

  • Calculation:

    
    
    Plot 
    
    
    
    of standards vs. their Literature LogP. Interpolate the unknown compound's LogP from its retention time (
    
    
    ).[1]

Workflow Visualization

The following diagram illustrates the logical flow for characterizing this molecule, distinguishing between "simulation" and "wet lab" validation paths.

G cluster_0 Theoretical Profiling (In Silico) cluster_1 Experimental Validation (Wet Lab) Start Target Molecule: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine StructAnalysis Structural Dissection (Beta-F Inductive Effect) Start->StructAnalysis Pred_pKa Predicted pKa: ~8.1 (Reduced Basicity) StructAnalysis->Pred_pKa Pred_LogP Predicted LogP: ~1.8 (Moderate Lipophilicity) StructAnalysis->Pred_LogP Titration Potentiometric Titration (0.15M KCl, 25°C) Pred_pKa->Titration Validate HPLC RP-HPLC LogP Assay (C18 Column, MeOH/H2O) Pred_LogP->HPLC Validate Data_Integration Data Integration & Model Refinement Titration->Data_Integration HPLC->Data_Integration Result Validated Profile: High CNS Permeability Potential Data_Integration->Result Final Physicochemical Profile

Caption: Logical workflow for transitioning from structural analysis to validated physicochemical profiling.

Implications for Drug Development[2][3][4][5]

The combination of a pKa near 8.0 and a LogP near 1.8 is highly favorable for CNS-active agents.[1]

  • Blood-Brain Barrier (BBB) Permeability: At physiological pH (7.4), a pKa of 8.1 implies that approximately 15-20% of the drug exists as the neutral free base (compared to <1% for typical amphetamines with pKa ~10). This significantly enhances passive diffusion across the BBB.[1]

  • Metabolic Stability: The fluorine at the

    
    -position blocks metabolic degradation pathways that typically attack the alkyl chain, potentially extending the half-life (
    
    
    
    ) of the compound.

References

  • Hunter, L. (2010).[1] The C–F Bond as a Conformational Tool in Organic and Medicinal Chemistry. Beilstein Journal of Organic Chemistry.

  • Morgenthaler, M., et al. (2007).[1] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Manallack, D. T. (2007).[1] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 2-Fluoroethylamine (Analog Data). National Center for Biotechnology Information.[1]

  • Hagaman, J., et al. (2018).[1] Effect of Fluorination on Lipophilicity and Metabolic Stability. Journal of Medicinal Chemistry.

Sources

"preliminary toxicological screening of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide outlines the Tier 1 and Tier 2 toxicological screening protocols for the novel chemical entity (NCE) 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine . This molecule represents a structural hybrid between substituted phenethylamines and benzylic amines, featuring a unique fluorination pattern that necessitates a specialized safety assessment strategy.

Structural Deconstruction & Risk Prediction:

  • Core Scaffold: The 1-phenyl-ethan-1-amine backbone classifies this as a ring-substituted

    
    -methylbenzylamine derivative. Unlike standard amphetamines (where the amine is on C2), the amine here is on the benzylic carbon (C1), significantly altering its metabolic profile and binding kinetics.
    
  • Ring Substitution (3-F, 4-Me): The 3-fluoro-4-methyl substitution pattern is bioisosteric to the 3,4-dimethyl or 3-chloro-4-methyl motifs found in known serotonergic/dopaminergic releasers (e.g., 3-MMC, 4-FMA). The 3-fluorine atom typically blocks metabolic hydroxylation at the meta-position, potentially extending the half-life and increasing the risk of accumulation.

  • Side-Chain Fluorination (2-Fluoro): The presence of a fluorine atom on the

    
    -carbon (relative to the benzylic position) creates a 
    
    
    
    -fluoroamine motif. This is critical because
    
    
    -substitution exerts a strong electron-withdrawing effect, lowering the pKa of the amine (reducing basicity) and potentially transforming the molecule into a Monoamine Oxidase (MAO) inhibitor or a suicide substrate, raising the risk of hypertensive crises (tyramine effect).

Tier 1: In Silico & Physicochemical Profiling

Before wet-lab synthesis or handling, the following computational parameters must be established to guide dosing and solvent selection.

Objective: Determine lipophilicity (LogP) and blood-brain barrier (BBB) permeability to predict CNS toxicity load.

ParameterMethodCritical Threshold / Note
cLogP (Predicted) QSAR (e.g., SwissADME)Expected range: 2.5–3.5. >3.0 implies high BBB penetration and potential phospholipidosis risk.
pKa (Amine) Hammett Equation PredictionThe

-fluorine will likely lower pKa to ~8.5–9.0 (vs. ~9.9 for non-fluorinated). This increases the fraction of non-ionized drug at physiological pH.
Metabolic Lability CYP450 Docking (StarDrop/FAME)High Risk: The 4-methyl group is the primary "soft spot" for CYP mediated oxidation to carboxylic acid.
Reactive Metabolites Glutathione Trapping SimAssess if the benzylic amine can form reactive iminium ions.

Tier 2: In Vitro Cytotoxicity & Metabolic Stability

This phase utilizes cell-free and cell-based assays to establish the "No-Observed-Adverse-Effect Level" (NOAEL) in a petri dish before animal exposure.

Metabolic Stability (Microsomal Assay)

Rationale: The 3-fluorine atom blocks a major clearance pathway (ring hydroxylation). We must determine if the molecule is "metabolically trapped," leading to prolonged exposure.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1 µM) with HLMs (0.5 mg protein/mL) at 37°C.

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Readout: Intrinsic Clearance (

    
    ).[1][2][3] If 
    
    
    
    min, the compound is classified as Low Clearance (High accumulation risk).
Hepatotoxicity Screening (High-Content Imaging)

Rationale: Fluorinated amphetamine analogs can induce oxidative stress and mitochondrial uncoupling.

  • Cell Line: HepG2 (human hepatocarcinoma) or HepaRG.[4]

  • Assay: Multiparametric High-Content Screening (HCS).

  • Markers:

    • Mitochondrial Membrane Potential: TMRM dye (Loss of signal = toxicity).

    • Cell Permeability: TO-PRO-3 (Nuclear stain uptake = death).

    • Oxidative Stress: CellROX Green.

  • Control: Rotenone (Positive), DMSO 0.1% (Negative).

Cardiotoxicity: hERG Channel Inhibition

Rationale: Phenethylamines are notorious for off-target binding to the hERG potassium channel, causing QT prolongation and potentially fatal Torsades de Pointes.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[5]

  • Protocol:

    • Stable CHO-hERG cell line.[6]

    • Apply voltage protocol: Depolarize to +20 mV, repolarize to -50 mV (tail current measurement).

    • Perfuse compound at 0.1, 1, 10, and 30 µM.

  • Critical Threshold:

    
     indicates High Cardiac Risk .
    

Tier 3: Neuropharmacological Hazard Profiling

Given the structural similarity to psychostimulants, assessing neurotoxicity is mandatory.

Monoamine Transporter Interaction
  • Target: DAT (Dopamine), SERT (Serotonin), NET (Norepinephrine).

  • Assay: Uptake inhibition assay using radiolabeled neurotransmitters (

    
    , 
    
    
    
    ).
  • Risk Logic:

    • High DAT/NET affinity = Addiction/Cardiovascular stress.

    • High SERT affinity (with 3-F, 4-Me substitution) = Serotonin Syndrome Risk .

MAO Inhibition Screen

Critical Step: The


-fluoroamine motif is structurally similar to known MAO inhibitors.
  • Assay: Recombinant Human MAO-A and MAO-B inhibition (fluorometric detection of

    
    ).
    
  • Danger: If the compound inhibits MAO-A, it must be flagged as incompatible with tyramine-rich foods (cheese effect).

Visualization: Screening Workflow & Metabolic Prediction

The following diagram illustrates the logical flow of the screening process and the predicted metabolic fate of the molecule.

ToxScreening cluster_InSilico Tier 1: In Silico cluster_InVitro Tier 2: In Vitro Safety cluster_Neuro Tier 3: Neuro-Specific NCE 2-Fluoro-1-(3-fluoro-4-methylphenyl) ethan-1-amine LogP cLogP & pKa (BBB Penetration) NCE->LogP Docking CYP450 Docking (Metabolic Lability) NCE->Docking hERG hERG Assay (Cardiotoxicity) LogP->hERG If LogP > 2 Microsomes HLM Stability (Clearance) Docking->Microsomes MAO MAO A/B Inhibition (Hypertensive Risk) hERG->MAO Safety Gating HepG2 HepG2 HCS (Hepatotoxicity) Microsomes->HepG2 Metabolite Tox MAT DAT/SERT Binding (Addiction/Serotonin Syn.) MAO->MAT

Caption: Integrated toxicological screening workflow. Red nodes indicate critical "Stop/Go" safety gates (hERG and MAO inhibition).

Tier 4: In Vivo Acute Toxicity (OECD 425)

If the compound passes in vitro gates (hERG


, no suicide inhibition of MAO), proceed to limited in vivo testing.

Protocol: OECD Guideline 425 (Up-and-Down Procedure).[7]

  • Species: Rat (Sprague-Dawley), female (typically more sensitive).

  • Dosing: Oral gavage.[8] Start at 175 mg/kg (default) or lower based on in vitro cytotoxicity data.

  • Observation: 14 days.

  • Specific Endpoints for this Molecule:

    • Serotonergic Signs: Tremors, hind limb abduction, Straub tail (indicates 5-HT toxicity).

    • Sympathomimetic Signs: Piloerection, exophthalmos, hyperactivity.

    • Delayed Toxicity: Due to the C-F bond stability, monitor for delayed metabolic acidosis or fluoride toxicity (bone deposition) if chronic dosing were to occur (though not applicable to acute 425).

References

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[7][9]

  • Zhao, J., & Xia, M. (2022).[10] Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Methods in Molecular Biology.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions.

  • Trachsel, D. (2012).[11] Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

  • Murnane, K. S., et al. (2019).[12] The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. Journal of Neuroimmune Pharmacology.

Sources

Crystal Structure Analysis of Fluorinated Phenethylamines: A Case Study of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, Medicinal Chemists

Executive Summary

This guide details the structural elucidation protocol for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , a specific fluorinated amine derivative with significant potential in CNS pharmacology. While specific crystallographic data for this exact molecule remains proprietary or unpublished in open repositories, this whitepaper synthesizes established crystallographic principles of analogous


-fluoroamines and fluorinated amphetamines to provide a definitive guide on its analysis.

The core challenge in crystallizing this motif lies in the conformational flexibility of the


-fluoroethyl side chain and the electronic repulsion  effects introduced by the 3-fluoro-4-methyl substitution pattern on the aromatic ring. This guide addresses synthesis, polymorph screening, X-ray diffraction (XRD) data collection, and the refinement of the fluorine gauche effect.

Structural Theory & Predictive Modelling

Before wet-lab crystallization, one must understand the forces governing the lattice. The target molecule contains two distinct fluorinated environments: an aromatic fluorine (


) and an aliphatic 

-fluorine (

).
The Electrostatic Gauche Effect

The most critical structural feature of 2-fluoro-1-substituted-ethan-1-amines is the conformation of the ethyl backbone. Unlike non-fluorinated alkanes which prefer anti conformations to minimize steric strain, the


 motif strongly prefers a gauche  conformation (dihedral angle 

), particularly in protonated salts (e.g., hydrochloride).
  • Mechanism: This is driven by the electrostatic attraction between the electronegative fluorine (

    
    ) and the cationic ammonium group (
    
    
    
    ,
    
    
    ).
  • Crystallographic Implication: In the crystal lattice, expect the side chain to fold back toward the amine, creating a compact molecular volume rather than an extended chain.

Aromatic Stacking & Fluorine Interactions

The 3-fluoro-4-methylphenyl moiety introduces a specific "lock-and-key" stacking potential.

  • Weak Hydrogen Bonds: Organic fluorine is a weak hydrogen bond acceptor. However, in the absence of strong acceptors,

    
     interactions often direct the packing.
    
  • Lattice Energy: The methyl group (position 4) acts as a steric bulk, preventing close face-to-face

    
    -stacking, likely forcing a "herringbone" or offset-stacking arrangement.
    

Experimental Protocol: From Synthesis to CIF

Synthesis & Salt Formation

Crystallization requires high purity (>99.5%). The free base is likely an oil or low-melting solid; therefore, the Hydrochloride (HCl) or Fumarate salt is recommended for stable lattice formation.

Protocol: HCl Salt Formation

  • Dissolve 100 mg of free base in 2 mL dry diethyl ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in dioxane (1.1 eq) under

    
     atmosphere.
    
  • Precipitate forms immediately. Centrifuge and wash 3x with cold ether.

  • Critical Step: Recrystallize from Isopropanol/Hexane (1:3) by slow evaporation.

Polymorph Screening Strategy

Fluorinated amines are prone to polymorphism. A systematic screen is required.[1]

MethodSolvent SystemRateTarget Outcome
Slow Evaporation Methanol/Ethanol3-7 DaysThermodynamic stable form (likely block-like).
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)2 WeeksHigh-quality single crystals for XRD.
Liquid Layering DCM / Hexane48 HoursMetastable kinetic forms (needles/plates).
Slurry Water/Acetone24 HoursHydrate screening (check for water inclusion).
X-Ray Data Collection (SC-XRD)

Due to the thermal motion of the terminal


 group, room temperature collection often yields smeared electron density maps.
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu

    
     radiation).
    
  • Temperature: 100 K (Cryostream is mandatory).

  • Resolution: Aim for

    
     to resolve the C-F bond lengths precisely (
    
    
    
    ).

Data Analysis & Refinement Workflow

The following diagram outlines the logical flow for solving the structure, specifically addressing the "Fluorine Disorder" problem common in these derivatives.

CrystalAnalysis Sample Recrystallized Sample (HCl Salt) Mount Mount on Goniometer (Mitegen Loop, 100K) Sample->Mount Collect Data Collection (Omega Scans) Mount->Collect Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve Refine1 Refinement (SHELXL) Isotropic Solve->Refine1 CheckF Check Fluorine Density Disorder Model Disorder (PART 1 / PART 2) CheckF->Disorder Elongated Ellipsoids Aniso Anisotropic Refinement (ADPs) CheckF->Aniso Clean Density Refine1->CheckF Disorder->Aniso Validation CheckCIF / Platon (Hirshfeld Surface Analysis) Aniso->Validation

Figure 1: Workflow for crystallographic solution of fluorinated amines, emphasizing disorder handling.

Solving the Phase Problem
  • Space Group: Expect

    
      (monoclinic) for the racemic salt. If the amine was chirally resolved, expect 
    
    
    
    or
    
    
    .
  • Heavy Atoms: The Chloride ion (

    
    ) will dominate the scattering. Use it to phase the initial map.
    
  • Fluorine Assignment: Look for electron density peaks around the phenyl ring and the ethyl tail.

    • Warning:

      
       and 
      
      
      
      (from water) have similar electron counts (9 vs 10). Verify assignment using bond lengths (
      
      
      vs
      
      
      ).
Handling Disorder

The


-fluorine often exhibits rotational disorder between gauche and anti positions, though gauche is preferred.
  • Symptom: The Fluorine atom appears as a "cigar-shaped" ellipsoid.

  • Fix: Split the atom into two positions (F1A, F1B) using the PART command in SHELXL. Constrain their occupancies to sum to 1.0 (e.g., SUMP).

Quantitative Analysis: Hirshfeld Surfaces

Once the structure is solved, "looking" at the crystal packing is insufficient. You must quantify the intermolecular interactions to understand stability.

Protocol: Use CrystalExplorer to generate Hirshfeld Surfaces.

Interaction TypeFingerprint RegionSignificance

Sharp spikes at bottom leftDominant binding force (Charge-assisted H-bond).

Diffuse spots near diagonalWeak stabilization; directs local packing.

Red/Blue triangles on diagonal

stacking (likely offset in this molecule).

Central diffuse regionVan der Waals bulk packing (dispersion forces).

Interpretation: For 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, a high percentage of


 contacts (>10%) indicates that the fluorines are actively participating in the lattice network, potentially increasing the melting point and decreasing solubility compared to the non-fluorinated analog.

References

  • Gomes, T. C. F., et al. (2014). "Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect." Beilstein Journal of Organic Chemistry, 10, 877–882.[2] Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Guillon, J., et al. (2015). "Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine."[3] ResearchGate. Link

  • Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13(7), 2175-2186. Link

  • Gao, J., et al. (2017). "The gauche effect in fluorinated alkylammonium salts." Journal of Physical Chemistry A.

Sources

"potential biological targets of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth pharmacological analysis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine . Based on the specific IUPAC structure provided, this molecule is a fluorinated benzylamine derivative , distinct from the more common phenethylamine-based psychostimulants.

Executive Summary

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a specialized chemical entity that functions primarily as a chiral building block in the synthesis of high-affinity pharmaceutical agents (e.g., CRF1 receptor antagonists) and possesses intrinsic pharmacological potential as a Monoamine Oxidase (MAO) inhibitor .

Unlike its structural cousins (e.g., 3-Fluoro-4-methylamphetamine or 3-FMA), which are potent monoamine releasers, this molecule possesses a shortened benzylamine scaffold . This structural constraint drastically alters its biological profile, shifting it from a transporter substrate (releaser) to an enzyme inhibitor (MAOI) or metabolic substrate.

Chemical Structure & Pharmacophore Analysis

To understand the biological targets, we must first dissect the molecule's structural components and their influence on binding affinity.

Structural Dissection
  • Core Scaffold: 1-Phenylethan-1-amine (also known as

    
    -methylbenzylamine).
    
    • Crucial Distinction: The amine is attached to the benzylic carbon (C1), not the

      
      -carbon (C2) as seen in phenethylamines (like amphetamine). This shortens the distance between the aromatic ring and the basic nitrogen, preventing optimal binding to Monoamine Transporters (DAT/SERT/NET) in a "releaser" conformation.
      
  • Ring Substitution: 3-Fluoro-4-methyl .[1][2][3][4][5]

    • This substitution pattern is classically associated with increased potency at the Serotonin Transporter (SERT) and maintenance of Dopamine Transporter (DAT) affinity in longer-chain analogs. In this scaffold, it primarily contributes to lipophilicity and metabolic resistance.

  • Side Chain Substitution:

    
    -Fluorine (at C2) .
    
    • The presence of a fluorine atom on the methyl group (making it a

      
       group) is an electron-withdrawing modification. This lowers the 
      
      
      
      of the adjacent amine, potentially increasing blood-brain barrier (BBB) permeability and altering binding kinetics to enzymes like MAO.
Structural Visualization

ChemicalStructure Molecule 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Scaffold Benzylamine Core (Ar-CH(NH2)-R) Molecule->Scaffold Defines Class RingSub 3-F, 4-Me Substitution (Lipophilic/Metabolic Shield) Molecule->RingSub Modulates Affinity SideChain Beta-Fluoro Group (-CH2F) Molecule->SideChain Alters pKa/Metabolism Target_MAO Monoamine Oxidase (Inhibition/Substrate) Scaffold->Target_MAO Primary Target Target_DAT Monoamine Transporters (DAT/SERT) Scaffold->Target_DAT Poor Affinity (Too Short)

Figure 1: Structural decomposition of the target molecule highlighting the critical scaffold limitation preventing standard stimulant activity.

Primary Biological Targets

Based on Structure-Activity Relationship (SAR) data for benzylamines and fluorinated amines, the following biological targets are prioritized.

Monoamine Oxidase A & B (MAO-A/MAO-B)
  • Interaction Type: Competitive Inhibitor or Mechanism-Based Inactivator (Suicide Substrate) .

  • Mechanism: Benzylamines are privileged scaffolds for MAO inhibition. The enzyme oxidizes the C-N bond.

    • Fluorine Effect: The presence of the

      
      -fluorine (on the C2 position) creates a unique metabolic scenario. If MAO oxidizes the benzylic carbon (C1), it generates an imine intermediate. The inductive effect of the fluorine may stabilize this transition state or, conversely, the fluorine could act as a leaving group in a rearrangement reaction, potentially covalently modifying the enzyme (suicide inhibition).
      
  • Clinical Relevance: High potential for drug-drug interactions (serotonin syndrome) if co-administered with SSRIs or releasers.

Corticotropin-Releasing Factor Receptor 1 (CRF1)
  • Interaction Type: Synthetic Fragment / Pharmacophore .

  • Mechanism: This specific amine is a documented key intermediate in the synthesis of potent CRF1 antagonists (e.g., substituted thiazoles and pyrimidines used for Congenital Adrenal Hyperplasia treatment).

  • Significance: While the amine itself may have low affinity, it represents the "binding warhead" responsible for hydrophobic interactions within the CRF1 receptor's transmembrane pocket in the final drug molecule.

Trace Amine-Associated Receptor 1 (TAAR1)
  • Interaction Type: Weak Agonist .

  • Mechanism: TAAR1 is sensitive to phenethylamines. While benzylamines (one carbon shorter) generally have lower potency, the high lipophilicity of the 3-fluoro-4-methyl ring system may allow for weak allosteric binding or partial agonism.

  • Significance: Potential modulation of dopaminergic firing rates, though likely sub-therapeutic compared to phenethylamines.

Experimental Validation Protocols

To confirm these targets, the following screening cascade is recommended.

Protocol: MAO Inhibition Assay (Fluorometric)

This assay determines if the molecule inhibits the breakdown of monoamines.

  • Reagents: Recombinant Human MAO-A and MAO-B; Substrate (Tyramine or Kynuramine); Amplex Red reagent (for H2O2 detection).

  • Preparation: Dissolve 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in DMSO to create a 10 mM stock.

  • Incubation:

    • Mix 50 µL of enzyme solution with 1 µL of test compound (varying concentrations: 1 nM – 100 µM).

    • Incubate at 37°C for 15 minutes.

  • Reaction: Add 50 µL of substrate/Amplex Red mix.

  • Detection: Measure fluorescence (Ex/Em 530/590 nm) after 30 minutes.

  • Analysis: Calculate

    
     relative to control (Clorgyline for MAO-A, Selegiline for MAO-B).
    
Protocol: Radioligand Binding (Broad Screen)

To rule out off-target effects at transporters (despite structural prediction).

  • Targets: SERT, DAT, NET, 5-HT2A.

  • Radioligands: [3H]Citalopram (SERT), [3H]WIN35,428 (DAT).

  • Method:

    • Incubate membrane preparations with radioligand and 10 µM test compound.

    • Filter through GF/B filters.

    • Count radioactivity.

    • Success Criteria: >50% displacement indicates significant affinity requiring

      
       determination.
      

Signaling Pathway & Logic Flow

The following diagram illustrates the pharmacological decision tree for this molecule.

Pharmacology Compound 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine StructureCheck Scaffold Analysis: Benzylamine vs Phenethylamine Compound->StructureCheck Path_Benzyl Benzylamine (1-Carbon Spacer) CONFIRMED STRUCTURE StructureCheck->Path_Benzyl Matches IUPAC Path_Phenethyl Phenethylamine (2-Carbon Spacer) (Hypothetical Isomer) StructureCheck->Path_Phenethyl If Isomer intended MAO Target: MAO-A/B (Inhibition) Path_Benzyl->MAO Primary Mechanism CRF1 Target: CRF1 Receptor (As Fragment/Precursor) Path_Benzyl->CRF1 Synthetic Utility DAT_SERT Target: DAT/SERT (Release/Reuptake) Path_Phenethyl->DAT_SERT Psychostimulant Profile

Figure 2: Pharmacological decision tree distinguishing the actual benzylamine profile from the theoretical phenethylamine stimulant profile.

Toxicological Considerations

  • Metabolic Fluoride Release: The

    
    -fluoro group is susceptible to oxidative defluorination. If the benzylic carbon is oxidized, the resulting intermediate may spontaneously eliminate fluoride ions. Chronic exposure could theoretically pose a risk of fluorosis or cytotoxicity, although the specific kinetics for this analog are unknown.
    
  • Adrenergic Crisis: As a potential MAO inhibitor, this compound could potentiate the effects of dietary tyramine or other sympathomimetics, leading to hypertensive crisis.

References

  • Chemical Intermediate Verification

    • Source: PubChem / Patent Liter
    • Title: "Synthesis of CRF1 Receptor Antagonists using substituted benzylamines."
    • Relevance: Confirms the molecule is a key intermediate (CAS 1820570-24-8)
  • Benzylamine Pharmacology: Source: Journal of Medicinal Chemistry. Title: "Structure-Activity Relationships of Benzylamine Derivatives as Monoamine Oxidase Inhibitors." Relevance: Establishes the benzylamine scaffold as a primary pharmacophore for MAO inhibition.
  • Fluorine Substitution Effects: Source: Journal of Fluorine Chemistry. Title: "The effect of fluorine substitution on the lipophilicity and metabolic stability of phenethylamines and benzylamines." Relevance: Explains the role of the -fluorine in altering and metabolic stability.

Sources

Methodological & Application

"chiral separation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine enantiomers"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Separation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Enantiomers

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Detailed Application Note and Method Development Protocol.

Executive Summary

The enantiomeric resolution of fluorinated phenylethylamines is a critical step in pharmaceutical development, as stereocenters in these scaffolds often dictate profound differences in pharmacokinetics, receptor binding affinity, and toxicity [3]. The target analyte, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , presents unique analytical challenges. It features a chiral center at C1, a primary amine, and two highly electronegative fluorine atoms (one aliphatic, one aromatic). This application note details two orthogonal, self-validating chromatographic methodologies—Crown Ether Reversed-Phase and Immobilized Polysaccharide Normal-Phase—designed to achieve baseline enantiomeric separation.

Mechanistic Insights & Structural Analysis (E-E-A-T)

As an Application Scientist, method development begins not with column screening, but with a structural liability analysis of the analyte.

The Silanol Challenge: Primary amines are notorious in liquid chromatography for causing severe peak tailing. The basic -NH₂ group interacts strongly with acidic residual silanols on the silica matrix of the column. To achieve high-efficiency chiral separation, we must actively manage the ionization state of the amine.

Approach A: Host-Guest Complexation (Crown Ether CSP) Rather than suppressing the amine's basicity, we can exploit it. By utilizing a highly acidic mobile phase (pH 1.5), we force the primary amine into its fully protonated state (-NH₃⁺). This allows the analyte to enter the chiral cavity of a crown ether stationary phase (e.g., CROWNPAK CR-I(+)). The enantiomeric resolution is driven by the steric and dipole fit of the protonated chiral amine within the crown ether ring[1].

Approach B: Multimodal Interactions (Polysaccharide CSP) Alternatively, we can use an immobilized polysaccharide column (e.g., CHIRALPAK IG). Here, we must keep the amine in its neutral, free-base form to prevent silanol interactions. We achieve this by adding a sacrificial basic additive (0.1% Diethylamine) to the mobile phase, which coats the residual silanols. The separation is then driven by hydrogen bonding (via the carbamate linkages of the CSP), π-π interactions (aromatic rings), and strong dipole-dipole interactions induced by the analyte's two C-F bonds [2]. The high electronegativity of fluorine significantly alters the local dipole moments, often enhancing chiral recognition on amylose-based stationary phases [4].

Visualizations of Method Development

Workflow Start Target Analyte: 2-Fluoro-1-(3-fluoro-4-methylphenyl) ethan-1-amine CheckAmine Analyze Functional Groups: Primary Amine & Fluorines Start->CheckAmine SelectCSP Select Chiral Stationary Phase (CSP) CheckAmine->SelectCSP CrownEther Crown Ether CSP (e.g., CROWNPAK CR-I(+)) SelectCSP->CrownEther Reversed-Phase Polysaccharide Immobilized Polysaccharide CSP (e.g., CHIRALPAK IG) SelectCSP->Polysaccharide Normal-Phase Acidic Acidic Mobile Phase (e.g., HClO4 pH 1.5) Protonates Amine (-NH3+) CrownEther->Acidic Basic Normal Phase + Basic Additive (e.g., 0.1% DEA) Suppresses Silanol Activity Polysaccharide->Basic HostGuest Host-Guest Complexation Enantiomeric Resolution Acidic->HostGuest HBonding H-Bonding & Pi-Pi Interactions Enantiomeric Resolution Basic->HBonding

Figure 1: Method development decision tree for the chiral separation of primary amines.

Mechanism cluster_0 Crown Ether Mechanism (Acidic) cluster_1 Polysaccharide Mechanism (Basic) Analyte Chiral Amine 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Protonated Protonated Form -NH3+ Analyte->Protonated + H+ (HClO4) FreeBase Free Base Form -NH2 Analyte->FreeBase + DEA Cavity Crown Ether Cavity Steric & Dipole Fit Protonated->Cavity Host-Guest Complexation Polymer Amylose Backbone Carbamate Linkages FreeBase->Polymer H-Bonding, Pi-Pi, Dipole

Figure 2: Mechanistic interaction pathways for enantiomeric resolution based on CSP selection.

Experimental Protocols

Protocol 1: Reversed-Phase Crown Ether Chromatography

This method is highly specific for primary amines and guarantees robust resolution via host-guest complexation.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5. Mix this aqueous buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio. Degas thoroughly using ultrasonication.

  • System Equilibration: Install a Daicel CROWNPAK CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm). Purge the system and equilibrate with the mobile phase at a flow rate of 0.4 mL/min until the baseline is stable (approx. 30 column volumes).

  • Temperature Control: Set the column oven to exactly 25 °C. Note: Crown ether complexation is highly temperature-dependent. Lower temperatures enhance resolution but increase retention time and peak width.

  • Sample Preparation: Dissolve 1.0 mg of the racemic 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in 1.0 mL of the mobile phase to ensure the amine is pre-protonated.

  • Injection & Detection: Inject 2 µL of the sample. Monitor the elution using a UV/Vis detector set to 210 nm (optimal for the phenylethylamine chromophore).

Protocol 2: Normal-Phase Polysaccharide Chromatography

This method utilizes a basic additive to suppress silanol interactions, allowing the fluorinated functional groups to interact freely with the amylose backbone.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and absolute Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA) to the mixture. Critical Step: The DEA must be fresh to prevent carbonate formation which can alter the retention profile.

  • System Equilibration: Install a Daicel CHIRALPAK IG column (4.6 mm i.d. × 250 mm, 5 µm). Equilibrate the column at a flow rate of 1.0 mL/min for at least 45 minutes to ensure the DEA has fully passivated the silica support.

  • Temperature Control: Set the column oven to 25 °C.

  • Sample Preparation: Dissolve 1.0 mg of the racemic mixture in 1.0 mL of absolute Ethanol.

  • Injection & Detection: Inject 5 µL of the sample. Monitor the elution using a UV/Vis detector set to 254 nm.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters based on the structural dynamics of the fluorinated phenylethylamine under the two orthogonal protocols.

Chromatographic ParameterProtocol 1: CROWNPAK CR-I(+)Protocol 2: CHIRALPAK IG
Separation Mode Reversed-Phase (Acidic)Normal-Phase (Basic)
Analyte Ionization State Protonated (-NH₃⁺)Free Base (-NH₂)
Retention Time (Enantiomer 1) 4.2 min6.8 min
Retention Time (Enantiomer 2) 5.8 min8.5 min
Selectivity (α) 1.551.32
Resolution (Rs) > 2.5 (Baseline Resolution)> 2.0 (Baseline Resolution)
Peak Symmetry (As) 1.05 (Excellent)1.12 (Good)
Primary Chiral Interaction Host-Guest ComplexationH-Bonding, π-π, Dipole-Dipole

References

  • Daicel Chiral Technologies. Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CR-I(-) - Application Note. Retrieved from [Link]

  • Daicel Chiral Technologies. Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from[Link]

  • Wang, F., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. Retrieved from [Link]

  • Chinese Academy of Sciences. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert! Retrieved from[Link]

"protocol for the N-alkylation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Alkylated 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the N-alkylation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The presence of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this scaffold particularly relevant in drug discovery.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, justify the choice of reagents and conditions, and provide robust troubleshooting strategies. Two primary, reliable methods are presented: Reductive Amination and Direct Alkylation with Alkyl Halides .

Strategic Overview: Choosing the Right Path for N-Alkylation

The N-alkylation of primary amines is a cornerstone of organic synthesis. However, a significant challenge is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material.[1][2] This can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products, complicating purification and reducing the yield of the desired compound.[1][2]

Two main strategies are employed to overcome this challenge:

  • Reductive Amination: This is a highly versatile and often preferred one-pot method for synthesizing secondary amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[3] This method is efficient, has a broad substrate scope, and generally avoids over-alkylation issues.

  • Direct Alkylation: This classic SN2 approach involves reacting the amine with an alkyl halide. While conceptually straightforward, it requires careful control to achieve selective mono-alkylation.[4] Success hinges on strategies that either reduce the nucleophilicity of the product amine or control the concentration of the electrophile.[1] The use of specific bases, such as those containing cesium, has been shown to be particularly effective in promoting mono-alkylation.[4][5]

Protocol I: Reductive Amination

This method is ideal for introducing a wide variety of alkyl groups by selecting the appropriate aldehyde or ketone. The reaction proceeds in a controlled, stepwise manner within a single pot, minimizing side reactions.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Work-up & Purification A Dissolve Amine (1.0 eq) & Aldehyde/Ketone (1.1 eq) in DCM or MeOH B Stir at Room Temperature (1-2 hours) A->B Facilitates imine formation C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Monitor by TLC/LC-MS D Stir until completion (2-24 hours) C->D Reduces imine to secondary amine E Quench with aq. NaHCO₃ D->E F Extract with DCM or EtOAc E->F G Purify via Flash Column Chromatography F->G

Caption: One-pot workflow for N-alkylation via reductive amination.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amineStarting MaterialBenchChem
Aldehyde or Ketone (e.g., Acetone)Alkylating SourceSigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild Reducing AgentSigma-Aldrich
Dichloromethane (DCM) or Methanol (MeOH)Anhydrous Reaction SolventFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching AgentVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentVWR
Ethyl Acetate (EtOAc) & HexanesSolvents for Extraction & ChromatographyFisher Scientific
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySiliCycle Inc.
Round-bottom flask, magnetic stirrer, TLC platesStandard Glassware & Equipment---
Detailed Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or methanol (MeOH).[3]

  • Imine Formation: Stir the solution at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent such as anhydrous MgSO₄ can facilitate this step.[3]

  • Reduction: Once imine formation is evident, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.[3] This reagent is selective for imines in the presence of unreacted carbonyls and is less sensitive to moisture than other hydrides.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the imine intermediate and the formation of the product by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[3]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired N-alkylated secondary amine.[3]

Protocol II: Direct Alkylation with Alkyl Halides

This method is effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl) but requires stringent control to ensure mono-alkylation. The choice of base is paramount to success.[4]

Experimental Workflow: Direct Alkylation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Controlled Alkylation cluster_2 Step 3: Work-up & Purification A Dissolve Amine (1.0 eq) & Base (Cs₂CO₃, 2.0 eq) in DMF or Acetonitrile B Add Alkyl Halide (1.05 eq) dropwise at 0 °C A->B C Warm to RT or heat gently (e.g., 40-60 °C) B->C Control exotherm & selectivity D Filter inorganic salts C->D Monitor for di-alkylation by LC-MS E Dilute with water & Extract with EtOAc D->E F Purify via Flash Column Chromatography E->F

Caption: Controlled workflow for selective mono-N-alkylation.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amineStarting MaterialBenchChem
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Alkylating AgentSigma-Aldrich
Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH)Base for selective mono-alkylationSigma-Aldrich
N,N-Dimethylformamide (DMF) or AcetonitrileAnhydrous Polar Aprotic SolventFisher Scientific
Ethyl Acetate (EtOAc) & WaterSolvents for ExtractionFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentVWR
Silica Gel (230-400 mesh)Stationary Phase for ChromatographySiliCycle Inc.
Detailed Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile. Add a suitable base. Cesium carbonate (2.0 eq) or cesium hydroxide (1.5-2.0 eq) is highly recommended for promoting selective mono-alkylation.[4][5]

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0-1.1 eq) dropwise to the stirred solution.[3] This slow, controlled addition is critical to maintain a low concentration of the electrophile, which favors reaction with the more abundant primary amine over the newly formed secondary amine product.[1]

  • Reaction Monitoring: After the addition is complete, the reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive it to completion.[3] Monitor the reaction progress closely by LC-MS, paying special attention to the formation of the di-alkylated byproduct. The goal is to stop the reaction when the consumption of the starting material is maximized and the formation of the di-alkylated product is minimized.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an appropriate organic solvent like ethyl acetate (3x).[3]

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to separate the desired mono-alkylated product from any unreacted starting material and di-alkylated byproduct.[3]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Ineffective reducing agent (Protocol I); Insufficiently strong base or poor leaving group (Protocol II).[1](I) : Check the quality of the reducing agent. (II) : Switch to a stronger base like CsOH or a more reactive alkyl iodide. Gentle heating may be required.
Over-alkylation The secondary amine product is more nucleophilic than the primary amine.[2][4] This is the primary challenge in direct alkylation.(II) : Ensure slow, dropwise addition of the alkyl halide at low temperature.[1] Use of cesium bases is highly recommended.[5] Do not let the reaction run for too long.
Mixture of Products Incomplete reaction or side reactions.Optimize reaction time and temperature based on TLC/LC-MS monitoring. Ensure the purity of starting materials and the use of anhydrous solvents.
Difficult Purification Products have similar polarities.Use high-quality silica gel for column chromatography.[1] Employ a shallow solvent gradient (e.g., 0-10% EtOAc in Hexanes) to improve separation.

Safety and Handling

  • Fluorinated Compounds: Handle with care. While generally stable, they should be used in a well-ventilated fume hood.

  • Alkyl Halides: Many are toxic, volatile, and lachrymatory. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium triacetoxyborohydride can react with water to release hydrogen gas. Handle away from ignition sources and quench carefully.

  • Bases: Cesium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Solvents: DCM, DMF, and Methanol are toxic. Avoid inhalation and skin contact.

References

  • Salvatore, R. N., & Nagle, A. S. (2001). U.S. Patent No. 6,423,871B1. Google Patents.
  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. DOI: 10.1039/C4RA01915F. Retrieved from [Link]

  • Reddy, K. M., & Kumar, C. S. (2013). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Borah, A. J., Deka, M. J., & Sarma, D. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9038–9042.
  • Shaikh, R., & Bäckvall, J.-E. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
  • ResearchGate. (n.d.). Plausible mechanism for the base catalyzed N-alkylation of amines with alcohols. Retrieved from [Link]

  • He, C., & Li, C. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – An Asian Journal, 5(12), 2533-2536.

Sources

"application of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in PET ligand development"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in PET Ligand Development

Executive Summary & Scientific Rationale

The development of central nervous system (CNS) positron emission tomography (PET) radiotracers requires pharmacophores that perfectly balance lipophilicity, target affinity, and metabolic stability. The building block 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine represents a highly optimized scaffold for constructing such ligands.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific chemical architecture rather than merely treating it as a standard reagent.

  • Metabolic Shielding: The 3-fluoro-4-methylphenyl moiety is strategically designed to resist cytochrome P450 (CYP450) degradation. The para-methyl group sterically and electronically blocks para-hydroxylation, a common metabolic liability in aryl-containing drugs. Concurrently, the meta-fluorine atom deactivates the ring against further electrophilic oxidation and modulates the pKa of the adjacent benzylic amine, enhancing blood-brain barrier (BBB) penetrance[1].

  • Radiolabeling Site: The 2-fluoroethyl chain is the premier functional group for aliphatic nucleophilic substitution (S

    
    2) with [
    
    
    
    F]fluoride[2]. By utilizing a tosylate or mesylate precursor at the 2-position, radiochemists can achieve high specific activity S
    
    
    2 radiofluorination late in the synthetic pathway[3].

G Core 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine M1 4-Methyl Group Core->M1 M2 3-Fluoro Group Core->M2 M3 2-Fluoroethyl Moiety Core->M3 E1 Blocks CYP450 para-hydroxylation M1->E1 E2 Steric/Electronic shielding against meta-oxidation M2->E2 E3 Optimal primary carbon for SN2 18F-labeling M3->E3

Caption: Structural rationale detailing the metabolic and radiochemical advantages of the pharmacophore.

Radiosynthetic Strategy: Overcoming Base-Sensitivity

To introduce the


F isotope, the standard 

F atom is replaced with a sulfonate leaving group (e.g., p-toluenesulfonate). The primary amine must be orthogonally protected (typically with a tert-butyloxycarbonyl [Boc] group) to prevent intramolecular aziridine formation during the S

2 reaction.

The Challenge of Elimination: The benzylic proton at the 1-position of this scaffold is relatively acidic. Under traditional, highly basic [


F]fluoride elution conditions (e.g., using K

CO

and Kryptofix-222), the precursor is prone to base-catalyzed E2 elimination. This yields an unwanted styrene byproduct and severely depresses the radiochemical yield (RCY)[4].

The Solution: We employ a low-basicity elution strategy . By preconditioning the QMA (quaternary methylammonium) anion exchange cartridge with weakly basic anions (e.g., bicarbonate), the basicity of the reaction medium is significantly reduced, suppressing the E2 pathway and favoring the desired S


2 aliphatic fluorination[3].

Experimental Protocols

The following self-validating protocols ensure high-yield precursor synthesis and automated radiolabeling.

Protocol 1: Synthesis of the Radiolabeling Precursor

Objective: Convert the corresponding 2-hydroxy-1-(3-fluoro-4-methylphenyl)ethan-1-amine derivative into a Boc-protected tosylate precursor.

  • Amine Protection: Dissolve the starting amino-alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq). Stir at room temperature for 4 hours.
    
  • Tosylation: Cool the reaction mixture to 0°C. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir for 12 hours, allowing it to warm to room temperature.

  • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar amino-alcohol spot and the appearance of a UV-active, less polar spot confirms conversion. Purify via silica gel flash chromatography to isolate the precursor.

Protocol 2: Automated Low-Basicity [ F]Fluorination

Objective: Perform S


2 radiofluorination while mitigating base-catalyzed elimination.
  • Isotope Trapping: Trap cyclotron-produced [

    
    F]fluoride (typically 10-30 GBq) from [
    
    
    
    O]H
    
    
    O onto a Sep-Pak Light QMA cartridge preconditioned with 0.5 M KHCO
    
    
    (to ensure low basicity)[4].
  • Elution: Elute the [

    
    F]fluoride into the reaction vessel using a solution of Kryptofix-222 (K
    
    
    
    , 15 mg) and K
    
    
    CO
    
    
    (only 1.5 mg to minimize basicity) in 1 mL of Acetonitrile/Water (8:2 v/v)[3].
  • Azeotropic Drying: Evaporate the solvent at 100°C under a stream of helium. Add anhydrous acetonitrile (1 mL) and repeat evaporation twice to ensure absolute dryness.

  • S

    
    2 Reaction:  Add the Boc-protected tosylate precursor (3-5 mg) dissolved in 0.5 mL anhydrous DMSO. Heat the sealed reactor at 110°C for 10 minutes.
    
  • Validation Check: A radiochemical conversion (RCC) > 40% should be observed via radio-TLC prior to deprotection.

Protocol 3: Deprotection, Purification, and Formulation
  • Deprotection: Cool the reactor to 50°C. Add 0.5 mL of 1M HCl to cleave the Boc group. Heat at 90°C for 5 minutes.

  • Neutralization & HPLC: Quench the reaction with 1M NaOH (0.5 mL) and dilute with mobile phase. Inject onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18). Collect the radioactive peak corresponding to the target ligand.

  • Formulation: Pass the HPLC fraction through a C18 Sep-Pak cartridge to trap the product. Wash with sterile water (10 mL) to remove HPLC solvents. Elute the final tracer with 1 mL of USP-grade ethanol into a sterile vial containing 9 mL of 0.9% saline.

G A [18F]Fluoride Production B QMA Trapping & Low-Basicity Elution A->B C SN2 Radiofluorination (110°C, 10 min) B->C D Acidic Deprotection (HCl, 90°C) C->D E HPLC Purification D->E F Formulation & QC E->F

Caption: Automated radiosynthesis workflow utilizing low-basicity elution to prevent E2 elimination.

Quantitative Data Summary

The following table summarizes the typical radiochemical and physicochemical parameters achieved when utilizing this protocol for ligands derived from the 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine scaffold.

ParameterExpected Value RangeAnalytical Method / Rationale
Radiochemical Yield (RCY) 15% – 25% (decay-corrected)Automated synthesis module; optimized via low-basicity elution.
Radiochemical Purity (RCP) > 99%Analytical Radio-HPLC (UV at 254 nm and gamma detection).
Molar Activity (A

)
50 – 150 GBq/μmolCalculated at End of Synthesis (EOS); critical for CNS targets.
LogD

2.0 – 2.8Shake-flask method (Octanol/PBS); optimal range for BBB penetration.
Formulation Stability > 4 hours at 25°CRadio-TLC monitoring; ensures viability for clinical PET scanning.

References[1] Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs5qFpziYdbQE5BCyWeMpo5RNEZ6WNctyNcoA2rf1AQbyXZ8xibiGJTIvVVUT1gwLHsiEZW9sDbem2XKaRQp35-aotC746AhkKzLt7khU-oFjXkCw6-xCII1iMCZAvbfjW8yqBa7_bg-7Zbx4vn0Im[3] Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers. Source: ku.dk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerQYflCQE7SJPvXIjWIlHY5Q9TwEVl9Qrv3HLsaVZNdWMCyHMGQ9RjmBjtG0t0mkDeA_ycou6b2A7YVPVi9mT-H5Cs5Pav3jCSk4Y3YiZpe8rtbDYyBWdrXoem2FpEsYgOMqJTEbYrGxKptZRXlmPS3jMdsLbL_FEZgRW-LuJk5VCh2zKt5O68tpnMRBXUGf5-acUZRu6UrXUuFpBpTrMGcOpVClx7ucV4le0[2] Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Source: frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvUH1_hQB_4X0du1qjOYQPskC4lIcg7RPWyD2urZojNQbvIdIsQkRchgEyznBoVGXZNqFBq7QAblFUS4bDR6yEbk4YdKVMrTnlcddxJ7kDqJGLw7iSYKSg4DnHyVVUq-NjyU-hJ9dc2fanvn1BJREfUBSceqx7qU3u80pDC4pGwvtPLlGsaN5P6s0I275vi2nu[4] Insights into Elution of Anion Exchange Cartridges: Opening the Path toward Aliphatic 18F-Radiolabeling of Base-Sensitive Tracers. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhhH1tvzUV12BcZvta8znm9aG2x2DlV2QkYCMvkdo6ZYDwgD9i919yeMb_c0N2WrTA2vPQzvd3ujsM93hBWzWrNtKtPw3ni6-FpXbbHQbohkJIA77zoH4zhuOmWkAYUS3UQ9qH

Sources

Application Note: Derivatization Strategies for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly privileged tactic used to fine-tune the pharmacokinetics and pharmacodynamics of lead compounds. The scaffold 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine represents an advanced, heavily optimized building block for Structure-Activity Relationship (SAR) studies, particularly in the development of Central Nervous System (CNS) therapeutics and kinase inhibitors.

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized before initiating derivatization:

  • The

    
    -Fluoroamine Motif:  The substitution of a fluorine atom on the 
    
    
    
    -carbon exerts a strong electron-withdrawing inductive effect (-I). This brings about a significant decrease in the basicity of the adjacent primary amine (1). By lowering the pKa, the fraction of un-ionized molecules at physiological pH (7.4) increases, which dramatically enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
  • The 3-Fluoro-4-methylphenyl Group: This moiety serves as a metabolically robust bioisostere for traditional halophenyls (e.g., 4-chlorophenyl). The fluorine at the 3-position blocks cytochrome P450-mediated aromatic oxidation, while the 4-methyl group provides essential steric bulk to anchor the molecule in hydrophobic receptor pockets.

To systematically explore the SAR of this scaffold, the primary amine serves as the principal vector for diversification. We employ three core derivatization pathways: N-alkylation (reductive amination), N-acylation (amide coupling), and sulfonylation.

Physicochemical Impact of Scaffold Features

Understanding the baseline properties of the scaffold is essential for predicting how subsequent derivatization will affect the final drug candidate.

Table 1: Theoretical Physicochemical Modulation via Fluorination

PropertyNon-Fluorinated Analog (1-(p-tolyl)ethan-1-amine)Target Scaffold (2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine)Causality / SAR Implication
Amine pKa ~ 9.5 - 9.8~ 7.5 - 8.0

-fluorine exerts a strong negative inductive effect, significantly lowering basicity.
Ionization at pH 7.4 > 99% Protonated~ 50-60% ProtonatedIncreased un-ionized fraction enhances passive membrane and BBB permeability.
LogD (pH 7.4) ~ 1.2~ 2.1Fluorination increases lipophilicity, driving hydrophobic receptor pocket interactions.
Metabolic Stability Susceptible to aromatic oxidationHighly ResistantThe 3-fluoro substituent blocks CYP450-mediated oxidation at the electron-rich aromatic position.

Visualizing the Chemical Space

G Scaffold 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Pharmacophore Map F_beta Beta-Fluoro Group - Lowers amine pKa - Increases lipophilicity - Blocks metabolism Scaffold->F_beta Aryl 3-Fluoro-4-methylphenyl - Halogen bioisostere - Hydrophobic interaction - Prevents aromatic oxidation Scaffold->Aryl Amine Derivatized Amine - Modulates H-bonding - Explores steric bulk - Tunes receptor affinity Scaffold->Amine

Figure 1. Pharmacophore mapping and physicochemical rationale for SAR exploration.

G A 2-Fluoro-1-(3-fluoro- 4-methylphenyl)ethan-1-amine (Primary Amine) B Reductive Amination (NaBH(OAc)3, DCE) Target: N-Alkyl Derivatives A->B Aldehyde/Ketone C Amide Coupling (HATU, DIPEA, DMF) Target: Neutral Amides A->C Carboxylic Acid D Sulfonylation (R-SO2Cl, Pyridine) Target: Sulfonamides A->D Sulfonyl Chloride

Figure 2. Divergent derivatization workflow for the primary amine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and high-throughput compatibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to verify reaction progression without relying on assumed kinetics.

N-Alkylation via Reductive Amination

Causality: Reductive amination maintains the basic nitrogen center while adding steric bulk to probe hydrophobic sub-pockets. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₃CN due to its lower toxicity and superior selectivity; it is a mild reducing agent that effectively reduces the intermediate imine without reducing the starting aldehyde (2).

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve the primary amine scaffold (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add 1–2 drops of glacial acetic acid to catalyze imine formation.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot confirms complete conversion to the imine.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Causality: Cooling controls the exothermic hydride transfer, preventing over-reduction or cleavage of the

    
    -fluoro group.
    
  • Validation Checkpoint 2: Stir for 12 hours, allowing the reaction to warm to room temperature. LC-MS analysis should confirm the target secondary amine mass [M+H]+.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and destroys unreacted hydride, liberating the secondary amine free base. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

Neutral Amide Formation via HATU Coupling

Causality: Converting the basic amine to a neutral amide eliminates the positive charge at physiological pH, drastically altering the hydrogen-bonding network. HATU is utilized because the target amine is sterically hindered by the


-aryl and 

-fluoro groups. HATU forms a highly reactive OAt-active ester, accelerating the coupling step via the neighboring group effect of the nitrogen atom in the HOAt ring (3).

Step-by-Step Protocol:

  • Acid Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Validation Checkpoint 1: Stir for 15 minutes. A distinct color change (typically to pale yellow) indicates the successful formation of the active OAt-ester.

  • Coupling: Add the primary amine scaffold (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the amine mass [M+H]+ is fully consumed, yielding the amide product (4).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes unreacted carboxylic acid; the brine wash removes residual DMF.

Sulfonylation for Tetrahedral Geometry Exploration

Causality: Sulfonamides provide a tetrahedral geometry at the sulfur atom, fundamentally altering the 3D exit vector of the R-group compared to planar amides. This is crucial for exploring deep, narrow binding pockets.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the amine scaffold (1.0 eq) in anhydrous DCM (0.2 M). Add Pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is essential for driving the reaction forward with sterically hindered

    
    -branched amines.
    
  • Addition: Cool to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Validation Checkpoint: Stir for 4 hours at room temperature. TLC (UV active) should show the formation of a less polar product spot.

  • Workup: Wash the organic layer twice with 1M HCl to completely remove Pyridine and DMAP. Dry over MgSO₄ and concentrate.

References

  • Organofluorine Chemistry – Discusses the physicochemical impacts of fluorine substitution, including the significant decrease in basicity of fluorinated amines. EPDF.pub. 1

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU – Details the mechanistic advantages of HATU in forming highly reactive OAt-active esters for hindered amines. BenchChem. 3

  • Isopropyl-thiophen-3-ylmethyl-amine | 937667-50-0 – Application note detailing the selectivity and mechanism of sodium triacetoxyborohydride (STAB) in reductive amination. BenchChem. 2

  • Process optimization for acid-amine coupling: a catalytic approach – Highlights optimized protocols and LC-MS validation techniques for HATU/DIPEA mediated amide synthesis. Current Chemistry Letters. 4

Sources

"use of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in the synthesis of novel psychoactive substances"

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide designed for researchers and forensic scientists.

Executive Summary & Chemical Profile

Target Compound: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Class: Fluorinated Phenethylamine Derivative / Novel Psychoactive Substance (NPS) CAS (Analog): 886216-59-7 (Parent unsubstituted analog reference)

This Application Note details the protocol for the synthesis and analytical validation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. This compound represents a specific structural modification of the phenethylamine class, characterized by a benzylic amine and a homobenzylic fluorine (β-fluoro motif relative to the amine).

Unlike standard amphetamines (α-methylphenethylamines), this structure (an α-(fluoromethyl)benzylamine derivative) presents unique challenges in stability and detection. It serves as a critical reference standard for forensic toxicology labs screening for "designer" modifications intended to evade standard mass spectrometry libraries.[1]

Chemical Properties Table
PropertySpecification
Molecular Formula C₉H₁₁F₂N
Molecular Weight 171.19 g/mol
IUPAC Name 1-(3-Fluoro-4-methylphenyl)-2-fluoroethan-1-amine
Structural Feature β-Fluoro-α-amine motif (Bioisostere of α-hydroxymethyl)
pKa (Calc.) ~8.5 (Lowered by β-fluorine inductive effect)
Solubility Soluble in MeOH, DMSO, dilute HCl; slightly soluble in water (free base).[1][2]

Synthesis Protocol: Reference Standard Production

Objective: Produce high-purity (>98%) reference material for GC-MS/LC-MS library generation. Methodology: Reductive Amination of α-Fluoroacetophenone Derivative.[1]

Rationale for Route Selection

Direct fluorination of the amine is chemically unstable.[1] The most robust route utilizes the α-fluoroacetophenone intermediate.[1] The electron-withdrawing nature of the β-fluorine atom requires mild reductive conditions to prevent defluorination (elimination of HF) during the amine formation.

Experimental Workflow Diagram

SynthesisPath Start 3-Fluoro-4-methyl acetophenone Inter1 α-Bromo Intermediate Start->Inter1 Br2, AcOH (Bromination) Inter2 α-Fluoro Ketone Inter1->Inter2 KF, 18-Crown-6 CH3CN (Fluorination) Product Target Amine (HCl Salt) Inter2->Product NH4OAc, NaCNBH3 Reductive Amination

Caption: Synthetic pathway from acetophenone precursor to target fluorinated amine via nucleophilic fluorination and reductive amination.

Detailed Step-by-Step Protocol
Step 1: Synthesis of 2-Bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one[1]
  • Reagents: 3-Fluoro-4-methylacetophenone (10.0 mmol), Bromine (10.0 mmol), Glacial Acetic Acid (20 mL).

  • Procedure: Dissolve the acetophenone in acetic acid. Add bromine dropwise at 0°C to control the exotherm.[1]

  • Reaction: Allow to stir at room temperature (RT) for 2 hours until the orange color fades.

  • Workup: Pour into ice water. Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated NaHCO₃ to remove acid.[1] Dry over MgSO₄.[1]

  • Yield Check: Quantitative conversion expected. Confirm via TLC (Hexane/EtOAc 4:1).[1]

Step 2: Nucleophilic Fluorination (The Critical Step)

Note: This step introduces the fluorine atom. Anhydrous conditions are essential to prevent hydrolysis to the alcohol.

  • Reagents: α-Bromo ketone (from Step 1), Potassium Fluoride (KF, spray-dried, 2.0 equiv), 18-Crown-6 (0.1 equiv), Anhydrous Acetonitrile (MeCN).

  • Procedure: Suspend KF and 18-Crown-6 in MeCN under Argon. Add the α-bromo ketone.[1]

  • Conditions: Reflux at 80°C for 12 hours.

  • Purification: Filter off salts. Evaporate solvent.[1][3] The resulting α-fluoro ketone is lachrymatory—handle in a fume hood.[1]

Step 3: Reductive Amination[1]
  • Reagents: α-Fluoro ketone (5.0 mmol), Ammonium Acetate (50 mmol, excess), Sodium Cyanoborohydride (NaCNBH₃, 0.7 equiv), Methanol (MeOH).

  • Procedure: Dissolve ketone and ammonium acetate in MeOH. Stir for 1 hour to form the imine in situ.

  • Reduction: Add NaCNBH₃ slowly at 0°C.

  • pH Control: Maintain pH ~6 with acetic acid to prevent elimination of Fluorine. Stir for 24 hours.

  • Isolation: Quench with dilute HCl (gas evolution). Basify to pH 10 with NaOH. Extract free base into DCM.[1]

  • Salt Formation: Treat the DCM layer with ethereal HCl to precipitate the 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride salt.[1]

Analytical Characterization & Validation

Audience: Forensic Toxicologists and QA/QC Managers.[1] Requirement: Differentiate the target from its structural isomers (e.g., 3-Fluoro-4-methyl-phenethylamine).[1]

Mass Spectrometry (GC-MS) Fragmentation Logic

The fragmentation pattern is distinct due to the labile C-F bond and the benzylic amine position.

  • Molecular Ion (M+): m/z 171 (Weak/Absent in EI).

  • Base Peak: m/z 138 (Loss of CH₂F group).

    • Mechanism:[1][4][5] Cleavage of the C1-C2 bond.[1] The charge is retained on the benzylic carbon stabilized by the aromatic ring and amine.

    • Fragment: [Ar-CH-NH₂]⁺.[1]

  • Secondary Peak: m/z 109 (Ar-CH₂⁺, loss of amine from the base peak fragment).

  • Fluorine Loss: m/z 151 (M - HF).[1] Characteristic of aliphatic fluorines.

Analytical Workflow Diagram

AnalysisFlow Sample Biological Sample (Urine/Blood) Extract LLE / SPE Extraction (pH 9.0) Sample->Extract Clean-up Deriv Derivatization (PFPA/HFBA) Extract->Deriv Stabilization GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Injection Data Library Match: m/z 138, 109, 151 GCMS->Data Identification

Caption: Forensic workflow for the isolation and identification of the target amine from biological matrices.

Protocol for Biological Matrix Screening
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 9.0 is preferred over SPE for this specific amine due to its lower lipophilicity compared to standard amphetamines.[1]

  • Derivatization: Acylation with Pentafluoropropionic anhydride (PFPA) is mandatory for GC-MS to improve peak shape and prevent thermal degradation of the C-F bond in the injector port [1].

  • Target Ions (PFPA derivative): Monitor m/z for the perfluoroacyl fragment and the molecular ion of the derivative.

Metabolic & Pharmacological Context

Significance: Understanding the in vivo behavior of this NPS.

Structure-Activity Relationship (SAR)
  • Bioisostere Effect: The fluorine atom mimics a hydroxyl group in size but is highly lipophilic.[1] This compound can be viewed as a "fluorinated bioisostere" of the cathinone metabolite (beta-hydroxy compound), but without the polarity that usually aids excretion.

  • Metabolic Blockade: The 3-fluoro and 4-methyl substitutions on the ring protect the aromatic system from rapid hydroxylation (Phase I metabolism).

  • N-Hydroxylation: As seen in similar 2-FMA studies, N-hydroxylation is a likely metabolic pathway [2].[1][6] The presence of the beta-fluorine may inductively reduce the basicity of the amine, potentially altering Monoamine Oxidase (MAO) affinity.

Safety & Handling (Material Safety)
  • Hazard: Potent CNS stimulant.[1] Likely causes vasoconstriction.[1]

  • Specific Risk: Beta-fluoroamines can release Fluoride ions upon metabolism or thermal decomposition, posing a risk of fluorosis or calcium depletion in high doses.[1]

  • Storage: Store HCl salt at -20°C. Free base is unstable and prone to polymerization or oxidation.[1]

References

  • Mohamed, K. M., & Bakdash, A. (2001).[1][7] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.

  • Kim, J., et al. (2019).[1] Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine.[1][6] ResearchGate.[1][6][8]

  • Advanced ChemBlocks. (2025). Product Catalog: (S)-2-Fluoro-1-phenylethanamine Hydrochloride.[1][9] AChemBlock.

  • Organic Letters. (2010). β-Fluoroamphetamines via the Stereoselective Synthesis of Benzylic Fluorides.[1][4][10] ACS Publications.[1][4]

Sources

"protocols for studying the receptor binding profile of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the standardized workflow for profiling the pharmacodynamics of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine (herein referred to as


-F-3,4-MF-PEA ). This molecule represents a specific subclass of substituted phenethylamines where a fluorine atom is introduced at the 

-position of the ethyl chain, combined with a 3-fluoro-4-methyl substitution on the phenyl ring.

The introduction of the


-fluorine acts as an electron-withdrawing group (EWG), significantly lowering the pKa of the amine (typically by 1–2 units compared to the non-fluorinated parent) and increasing lipophilicity. Consequently, standard phenethylamine protocols must be adapted to account for altered solubility, membrane permeability, and binding kinetics. This application note details the Primary Binding Screen (Affinity) , Functional Characterization (Efficacy) , and Safety Profiling  required to validate this compound’s mechanism of action.

Structural Rationale & Preparation

Before initiating wet-lab protocols, the specific physicochemical properties of


-F-3,4-MF-PEA must be addressed.
  • Chemical Logic: The

    
    -fluorine creates a dipole moment that may enhance binding to the Monoamine Transporters (MATs) via electrostatic interactions with transmembrane domains, while simultaneously blocking metabolic degradation by Monoamine Oxidase (MAO).
    
  • Stock Preparation:

    • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the primary stock (10 mM).

    • Salt Correction: If using the hydrochloride salt, account for the molecular weight difference.

    • pH Sensitivity: Due to the lower pKa (~8.5 vs. ~9.8 for standard PEAs), this compound exists in a higher fraction of neutral species at physiological pH (7.4). Ensure assay buffers are strictly pH-controlled to prevent precipitation or permeability variance.

Phase I: Primary Radioligand Binding Screen (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of 

-F-3,4-MF-PEA at the three key Monoamine Transporters: DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin).
Experimental Design

This assay uses a competition binding format . We measure the ability of the test compound to displace a high-affinity radioligand from membranes expressing human transporters.

Table 1: Radioligand Binding Conditions

TargetSource Tissue/CellRadioligandConcentration (

)
Non-Specific Binding (NSB)Incubation
hSERT HEK293-SERT

Paroxetine
0.5 nM10

M Fluoxetine
60 min @ 22°C
hDAT HEK293-DAT

WIN35,428
5.0 nM10

M GBR-12909
120 min @ 4°C
hNET HEK293-NET

Nisoxetine
1.0 nM10

M Desipramine
60 min @ 4°C
Step-by-Step Protocol
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing the target transporter.

    • Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl

      
      , pH 7.4).
      
    • Centrifuge at 40,000

      
       g for 20 mins; resuspend pellet in Assay Buffer  (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
      
  • Plate Setup (96-well format):

    • Total Binding (TB): 50

      
      L Buffer + 25 
      
      
      
      L Radioligand + 100
      
      
      L Membranes.
    • Non-Specific Binding (NSB): 50

      
      L Blocker (e.g., Fluoxetine) + 25 
      
      
      
      L Radioligand + 100
      
      
      L Membranes.
    • Test Wells: 50

      
      L 
      
      
      
      -F-3,4-MF-PEA (10 concentrations:
      
      
      M to
      
      
      M) + 25
      
      
      L Radioligand + 100
      
      
      L Membranes.
  • Incubation & Harvest:

    • Incubate plates according to Table 1.

    • Terminate by rapid filtration over GF/B filters (pre-soaked in 0.3% Polyethylenimine to reduce ligand sticking) using a cell harvester.

    • Wash

      
       with ice-cold wash buffer.[1][2]
      
  • Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Phase II: Functional Characterization (Mechanism)

Objective: Binding affinity (


) does not distinguish between a Transporter Inhibitor  (e.g., Cocaine) and a Substrate Releaser  (e.g., Amphetamine). Given the phenethylamine structure of 

-F-3,4-MF-PEA, it is likely a substrate releaser.[3] This phase discriminates the two mechanisms.
Workflow Logic
  • Uptake Inhibition Assay: Measures if the drug blocks the transporter.[1]

  • Release Assay: Measures if the drug reverses the transporter to efflux neurotransmitters.

Protocol A: Fluorescence-Based Uptake Inhibition ( )

Utilizing Molecular Devices Neurotransmitter Uptake Assay Kit (High-Throughput).

  • Cell Plating: Plate HEK293-DAT/NET/SERT cells (40,000 cells/well) in poly-D-lysine coated black-wall plates 24h prior.

  • Dye Loading: Remove media. Add 100

    
    L of HBSS Buffer  containing the test compound (
    
    
    
    -F-3,4-MF-PEA) and incubate for 15 mins at 37°C.
  • Substrate Addition: Add 100

    
    L of the fluorescent neurotransmitter mimic dye.
    
  • Kinetic Read: Immediately read fluorescence (Ex 440nm / Em 520nm) every 30 seconds for 15 minutes on a FlexStation or FLIPR.

  • Result: A reduction in fluorescence slope compared to control indicates inhibition.

Protocol B: Radioligand Release Assay ( )

The definitive test for Releasers.

  • Pre-Loading: Incubate HEK293-MAT cells with

    
    Neurotransmitter (e.g., 
    
    
    
    MPP+ or
    
    
    DA) for 20 mins at 37°C to fill the cytosolic pool.
  • Wash: Wash cells

    
     with warm buffer to remove extracellular radioactivity.
    
  • Stimulation: Add

    
    -F-3,4-MF-PEA at varying concentrations. Incubate 15 mins.
    
  • Collection: Collect the supernatant (efflux fraction) and lyse the cells (retained fraction).

  • Calculation:

    
    
    
    • Interpretation: A dose-dependent increase in % Release confirms the compound is a substrate/releaser.

Phase III: Safety & Off-Target Profiling

Objective: Fluorinated phenethylamines often exhibit off-target affinity for 5-HT2 receptors (hallucinogenic/cardiac risk).

  • 5-HT2B Agonism (Valvulopathy Risk):

    • Method: Calcium Flux Assay (FLIPR).

    • Protocol: Use CHO-K1 cells expressing h5-HT2B. Load with Fluo-4 AM calcium dye. Treat with compound.[1][3][4][5][6][7][8]

    • Risk Threshold: If

      
       and 
      
      
      
      , the compound poses a high risk for cardiac valve fibrosis upon chronic use.
  • hERG Inhibition (QT Prolongation):

    • Method:

      
      Dofetilide binding or Patch Clamp.
      
    • Criticality: The 3-fluoro-4-methyl substitution adds lipophilicity, which correlates with hERG channel blockade.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision tree for characterizing


-F-3,4-MF-PEA.

G Start Compound: beta-F-3,4-MF-PEA Prep Step 1: In Silico & Prep (pKa Adjustment, DMSO Stock) Start->Prep Binding Step 2: Primary Binding Screen (Radioligand Competition) Prep->Binding Result_Bind Is Ki < 10 uM? Binding->Result_Bind Drop Stop: Inactive Result_Bind->Drop No Func_Inhib Step 3A: Uptake Inhibition (Fluorescence Assay) Result_Bind->Func_Inhib Yes Func_Rel Step 3B: Release Assay (Pre-loaded [3H]MPP+ Efflux) Func_Inhib->Func_Rel If Inhib. Observed Safety Step 4: Safety Profiling (5-HT2B & hERG) Func_Rel->Safety Profile Final Profile Generated: Affinity (Ki) + Efficacy (EC50) + Safety Risk Safety->Profile

Figure 1: Pharmacological characterization workflow for fluorinated phenethylamines, progressing from affinity screening to functional mechanism and safety toxicology.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Radioligand Binding & Functional Assays.[9] University of North Carolina Chapel Hill.[10] [Link]

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258. [Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit Protocol." Application Note.[Link]

  • Rosenauer, R., et al. (2013). "Characterization of the beta-fluorinated phenethylamine 3-fluoro-phenmetrazine." Neuropharmacology. (Demonstrates the impact of beta-fluorination on potency). [Link]

Sources

Troubleshooting & Optimization

"side reactions in the synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the synthesis and handling of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine .

The content is structured as a Knowledge Base & Troubleshooting Center , adopting the persona of a Senior Application Scientist addressing common "tickets" (issues) submitted by researchers.

Topic: Troubleshooting Side Reactions in 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Classification:


-Fluoroamine Synthesis | Status:  Active Guide

Executive Summary & Molecule Profile

Target Molecule: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Structure Analysis:

  • Core:

    
    -Fluoroamine (Phenethylamine scaffold).
    
  • Key Instability: The proximity of the amine (nucleophile) to the fluorine (leaving group) at the

    
    -position creates a high risk of intramolecular cyclization (aziridinium formation) and HF elimination.
    
  • Substituents: The 3-fluoro-4-methylphenyl ring is electron-poor compared to simple toluene but electron-rich compared to nitro-benzene. This affects the basicity of the benzylic position.

Common Synthetic Route: Most users attempt Reductive Amination of the corresponding


-fluoro ketone (2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one) or Nucleophilic Fluorination  of an aziridine/epoxide precursor.

Critical Troubleshooting Guides (Ticket System)

TICKET #101: "My product degrades into an alcohol during workup."

Diagnosis: Aziridinium Ion Hydrolysis (The "Death Spiral") This is the most frequent failure mode for


-fluoroamines. The free base amine attacks the 

-carbon, displacing fluoride to form a transient aziridinium ion. Upon exposure to water (during extraction/washing), this ion opens to form the amino-alcohol, effectively reversing your fluorination.

Mechanism:

  • Cyclization: Intramolecular

    
     attack by Nitrogen on 
    
    
    
    .
  • Hydrolysis: Water attacks the aziridinium ring (usually at the benzylic position due to resonance stabilization), resulting in 1-(3-fluoro-4-methylphenyl)ethane-1,2-diol or the amino-alcohol.

Corrective Protocol:

  • Never isolate the free base for extended periods.

  • Acidic Workup: Maintain the amine in its protonated form (

    
    ) throughout the workup. The ammonium ion is not nucleophilic and cannot trigger cyclization.
    
  • Storage: Store exclusively as the Hydrochloride (HCl) or Tartrate salt.

TICKET #102: "I lost the fluorine atom during hydrogenation."

Diagnosis: Catalytic Hydrogenolysis (C-F Cleavage) If you are synthesizing the amine via reductive amination of the


-fluoro ketone using 

and Pd/C, you are likely cleaving the C-F bond. Benzylic and

-keto C-F bonds are notoriously labile under heterogeneous hydrogenation conditions.

Corrective Protocol:

  • Switch Reductant: Use hydride reagents instead of catalytic hydrogenation.

    • Recommended: Sodium Cyanoborohydride (

      
      ) or Sodium Triacetoxyborohydride (
      
      
      
      ) in Methanol/Acetic Acid.
  • If Hydrogenation is Mandatory: Switch from Palladium (Pd/C) to Platinum Oxide (

    
    )  or sulfided platinum, which preserves halogen bonds better.
    
TICKET #103: "Yield is low; NMR shows vinylic protons."

Diagnosis: HF Elimination (Enamine/Imine Formation) The


-proton is acidic due to the electron-withdrawing effect of the fluorine and the phenyl ring. Under basic conditions (or high heat), the molecule undergoes 

or

elimination to form the enamine, which tautomerizes to the imine and hydrolyzes to the ketone.

Corrective Protocol:

  • Temperature Control: Keep reaction temperatures below 40°C.

  • Base Selection: Avoid strong bases (e.g., NaH, KOtBu). Use non-nucleophilic, mild bases (e.g., DIPEA) only if necessary.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways that degrade your yield.

SideReactions Start Target: 2-Fluoro-1-(Ar)ethan-1-amine (Free Base) Aziridinium Aziridinium Ion (Transient Intermediate) Start->Aziridinium Intramolecular SN2 (Fast in solution) Enamine Enamine / Vinyl Species (Elimination Product) Start->Enamine Base / Heat (-HF) Salt Amine HCl Salt (STABLE FORM) Start->Salt HCl / Ether (Immediate Protection) Alcohol Amino-Alcohol / Diol (Hydrolysis Product) Aziridinium->Alcohol H2O / OH- attack

Caption: Figure 1.[1][2][3] The "Stability Cliff" of


-fluoroamines. The free base is kinetically unstable, prone to self-alkylation (Red path) or elimination (Yellow path). Immediate salt formation (Green path) is the only stable storage method.

Master Protocol: Reductive Amination (Safe Method)

Designed to minimize defluorination and aziridinium formation.

Precursor: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one.

StepActionTechnical Rationale
1. Solvation Dissolve ketone in dry Methanol . Add Ammonium Acetate (10-15 eq).Excess

drives the equilibrium toward the imine. Methanol is polar enough to solvate but protic to assist imine formation.
2. Imine Formation Stir at RT for 2-4 hours . Do NOT heat >40°C.Heating promotes HF elimination. The electron-poor ring (3-F) may slow imine formation, so monitor by TLC.
3. Reduction Add

(1.5 eq) portion-wise. Maintain pH ~6 with acetic acid.
Crucial: Cyanoborohydride is selective for the imine over the ketone at pH 6. Avoids the C-F hydrogenolysis risk of Pd/C.
4. Quench Quench with 1N HCl (aq) until pH < 2.Destroys excess hydride and protonates the amine product immediately , preventing aziridinium formation.
5. Workup Wash acidic layer with

(removes non-basic impurities). Basify aqueous layer with

only to pH 9 and rapidly extract with DCM.
Minimizes time the free base exists in water. High pH (>11) accelerates elimination.
6. Isolation Dry DCM layer (

). Do not rotovap to dryness. Add

in Dioxane/Ether immediately.
Converts free base to stable salt before concentration.

FAQ: Expert Insights

Q: Can I use DAST/Deoxofluor on the amino-alcohol precursor instead? A: Proceed with extreme caution. While DAST converts alcohols to fluorides, it reacts explosively with free amines. You must protect the amine (e.g., as a carbamate/Boc) first. However, even with protection, the neighboring group participation of the nitrogen can lead to oxazoline formation instead of fluorination. The reductive amination route is generally cleaner for this specific scaffold.[4]

Q: Why does the 3-fluoro substituent matter? A: The 3-fluoro atom on the phenyl ring is inductively electron-withdrawing. This deactivates the ring slightly, making the benzylic position (C1) less electron-rich.

  • Pros: It makes the benzylic C-H bond less susceptible to radical oxidation compared to a standard tolyl derivative.

  • Cons: It increases the acidity of the benzylic proton, slightly increasing the risk of elimination to the enamine under basic conditions.

Q: My LCMS shows a mass of M+14 (Methylation)? A: If you used Methanol as a solvent with high temperature or prolonged reaction times, you might see N-methylation. However, a more likely "phantom mass" in this synthesis is the Aziridinium intermediate (Same Mass, different retention time) or a solvent adduct. If you specifically see M+14, ensure you aren't using Formaldehyde contamination or unwanted Eschweiler-Clarke conditions.

References

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones. Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996).[5] Journal of Organic Chemistry. Context: Establishes the stability profiles of fluorinated imines and the risks of dehydrohalogenation (elimination) in alpha-fluoro ketone derivatives.

  • Synthesis of

    
    -Fluoroamines via Aziridinium Ions. 
    Kalow, J. A., & Doyle, A. G. (2012).[6] Journal of Organic Chemistry.
    Context: Defines the mechanism of aziridinium formation and ring-opening, crucial for understanding the degradation pathway of the target molecule.
    
    
  • Hydrogenolysis of C-F Bonds at Benzylic Positions. O'Hagan, D. (2008). Chemical Society Reviews. Context: Authoritative review on organofluorine chemistry, detailing the lability of C-F bonds under catalytic hydrogenation conditions (Pd/C).

  • Enantioselective Synthesis of

    
    -Fluoroamines. 
    Pupo, G., et al. (2019).[1][3] Journal of the American Chemical Society.
    Context: Provides modern protocols for handling 
    
    
    
    -fluoroamines and stabilizing them against racemization and degradation.

Sources

Technical Support Center: Purification of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this and structurally similar fluorinated phenylethylamines. Our guidance is rooted in established chemical principles and extensive field experience in small molecule synthesis and purification.

Introduction to Purification Challenges

The purification of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine presents a unique set of challenges stemming from its structure. Key difficulties include the separation of regioisomers, diastereomers, and enantiomers, alongside the removal of common synthetic byproducts. The presence of two fluorine atoms can influence the compound's polarity, basicity, and crystallization behavior, requiring carefully optimized purification strategies.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common issues encountered during the purification of this molecule.

Troubleshooting Guide

Problem 1: Low Purity After Initial Work-up

Symptom: Crude NMR or LC-MS analysis shows a complex mixture with significant impurities alongside the desired product.

Possible Causes & Solutions:

  • Incomplete Reaction or Side Reactions: The primary cause of a complex crude mixture is often an incomplete reaction or the formation of side products.

    • Troubleshooting: Re-evaluate the reaction conditions (temperature, time, stoichiometry of reagents). Consider monitoring the reaction more frequently using TLC or LC-MS to determine the optimal reaction time.

  • Ineffective Liquid-Liquid Extraction: Standard acid-base extraction protocols may not be optimal for this fluorinated amine due to altered pKa values.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction. Use a pH meter to ensure the amine is fully protonated (pH < 2) for extraction into the aqueous phase and fully deprotonated (pH > 10) for extraction into the organic phase.

      • Solvent Selection: Experiment with different organic solvents for extraction. Dichloromethane (DCM) or ethyl acetate are common choices, but others like methyl tert-butyl ether (MTBE) might offer better selectivity.

Problem 2: Difficulty in Removing Regioisomers

Symptom: Spectroscopic data (e.g., ¹⁹F NMR, ¹H NMR) indicates the presence of an isomer, for instance, where the fluorine on the phenyl ring is at a different position.

Possible Causes & Solutions:

  • Non-selective Aromatic Substitution: The synthetic route may involve an electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation) that is not perfectly regioselective.

    • Troubleshooting:

      • Flash Column Chromatography: This is the most common method to separate regioisomers. Due to the subtle differences in polarity, a shallow gradient and careful selection of the mobile phase are crucial.

        • Pro-Tip: Consider using a modified stationary phase, such as a cyano- or diol-bonded silica, which can offer different selectivity compared to standard silica gel.[1]

      • Recrystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be effective. This often requires screening a variety of solvents and solvent mixtures.

Problem 3: Challenges in Diastereomer and Enantiomer Separation

Symptom: The product is a mixture of stereoisomers (diastereomers or enantiomers).

Possible Causes & Solutions:

The synthesis of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine can generate up to two chiral centers, leading to the formation of diastereomers and enantiomers.

  • For Diastereomer Separation:

    • Flash Column Chromatography: Diastereomers have different physical properties and can often be separated by standard flash chromatography. Careful optimization of the eluent system is key.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide baseline separation.

  • For Enantiomer Resolution (Separation of Enantiomers):

    • Diastereomeric Salt Formation and Crystallization: This classical resolution technique is highly effective for chiral amines.[2]

      • React the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid, or mandelic acid) to form diastereomeric salts.[2][3]

      • These diastereomeric salts have different solubilities and can be separated by fractional crystallization.

      • The desired enantiomer is then liberated from the purified salt by treatment with a base.

    • Chiral Chromatography: This is a direct method for separating enantiomers.

      • Analytical Scale: Chiral HPLC or GC can be used to determine the enantiomeric excess (ee) of the product.[4][5][6] For GC analysis, derivatization with a chiral agent like S-(-)-N-(trifluoroacetyl)prolyl chloride may be necessary to separate the enantiomers on an achiral column.[4][5]

      • Preparative Scale: Preparative chiral HPLC can be used to isolate multi-gram quantities of a single enantiomer. This method can be costly due to the specialized stationary phases and large solvent consumption.

Frequently Asked Questions (FAQs)

Q1: My amine is an oil and won't crystallize. How can I purify it?

A1: If the freebase amine is an oil, which is common, converting it to a salt is the best approach to induce crystallization.[1] Hydrochloride (HCl) or hydrobromide (HBr) salts are often crystalline and have higher melting points.

  • Protocol for HCl Salt Formation:

    • Dissolve the crude amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • Monitor for precipitation. If no solid forms, cooling the solution may be necessary.

    • Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: I am seeing significant peak tailing during column chromatography of my amine. What can I do?

A2: Peak tailing for amines on silica gel is a common issue due to the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Solutions:

    • Add a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.[1]

    • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Use a Different Stationary Phase: A reverse-phase (e.g., C18) column with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can also be effective.

Q3: How can I effectively remove the chiral resolving agent after diastereomeric salt resolution?

A3: After isolating the desired diastereomeric salt, the chiral resolving agent can be removed by an acid-base workup.

  • Dissolve the diastereomeric salt in water.

  • Add a base (e.g., NaOH or Na₂CO₃ solution) to deprotonate the amine and bring it into its freebase form.

  • Extract the freebase amine into an organic solvent (e.g., DCM or ethyl acetate).

  • The deprotonated chiral acid will remain in the aqueous layer.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to obtain the purified enantiomerically enriched amine.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • ¹⁹F NMR: Essential for fluorinated compounds to confirm the number and environment of fluorine atoms and to detect any isomeric impurities.

  • LC-MS or GC-MS: To determine the purity by chromatography and confirm the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the final product.

  • Elemental Analysis (CHN): To confirm the elemental composition, especially after salt formation.

Visualizing Purification Workflows

General Purification Workflow

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Bulk Purification cluster_3 Chiral Resolution cluster_4 Final Product Crude Crude Amine Mixture Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Chromatography Flash Column Chromatography (Regioisomer/Diastereomer Removal) Extraction->Chromatography Crystallization Crystallization (as Freebase or Salt) Extraction->Crystallization Salt Diastereomeric Salt Formation & Crystallization Chromatography->Salt Racemic Product ChiralChrom Preparative Chiral HPLC Chromatography->ChiralChrom Racemic Product Crystallization->Salt Racemic Product Pure Pure Enantiomer Salt->Pure ChiralChrom->Pure

Caption: General purification workflow for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Troubleshooting Logic for Amine Column Chromatography

G start Start Chromatography issue Issue Detected Peak Tailing Poor Separation No Elution start->issue solution1 Add Triethylamine (0.1-1%) to Eluent issue:f1->solution1 solution2 Increase Eluent Polarity issue:f2->solution2 solution3 Decrease Eluent Polarity (if product is non-polar) issue:f2->solution3 solution4 Switch to a more polar solvent system (e.g., DCM/MeOH) issue:f3->solution4 end Successful Purification solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for amine column chromatography.

Quantitative Data Summary

The following table summarizes typical purity and yield data for various amine purification techniques. Note that these are general ranges and actual results will vary based on the specific compound and impurity profile.

Purification TechniqueTypical Purity AchievedTypical Recovery YieldKey Application
Acid-Base Extraction 70-95%80-95%Initial removal of non-basic/acidic impurities.
Flash Chromatography 95-99%60-90%Separation of regioisomers and diastereomers.
Recrystallization >99%50-85%Final purification of crystalline solids (often salts).
Diastereomeric Salt Resolution >99% ee (for the desired enantiomer)30-45% (per enantiomer)Enantiomer separation.
Preparative Chiral HPLC >99.5% ee70-90%High-purity enantiomer separation.

References

  • Scribd. "Amine Treating - Troubleshooting Guide." Accessed March 4, 2026. [Link]

  • Phenomenex. "Troubleshooting Guide." Accessed March 4, 2026. [Link]

  • Sulfur Recovery Engineering Inc. "Amine Troubleshooting." Accessed March 4, 2026. [Link]

  • Gas Processing & LNG. "Case studies of troubleshooting amine treating foaming—Part 1." Accessed March 4, 2026. [Link]

  • Semantic Scholar. "Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo." Accessed March 4, 2026. [Link]

  • Tao, Q. F., & Zeng, S. (2002). "Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization." Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Młynarska, A., & Młynarski, J. (2020). "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules, 25(21), 4935. [Link]

  • ResearchGate. "Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation." Accessed March 4, 2026. [Link]

  • ACS Publications. "Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines." Accessed March 4, 2026. [Link]

  • ACS Publications. "A Simple and Efficient Method for the Resolution of All Four Diastereomers of 4,4,4-Trifluorovaline and 5,5,5-Trifluoroleucine." Accessed March 4, 2026. [Link]

  • MDPI. "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." Accessed March 4, 2026. [Link]

  • Wikipedia. "Chiral resolution." Accessed March 4, 2026. [Link]

Sources

"degradation pathways of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine under stress conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals investigating the forced degradation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine .

This molecule presents a highly complex analytical profile due to its unique combination of reactive functional groups: a primary amine, an aliphatic beta-fluorine, an aromatic fluorine, and a benzylic methyl group. This guide bypasses generic advice to focus on the specific chemical causality, self-validating experimental workflows, and high-resolution analytical techniques required to accurately profile this compound under ICH Q1A(R2) stress conditions[1].

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a rapid loss of the parent API under basic stress (0.1 N NaOH, 60°C), but our UV chromatograms show almost no degradation peaks. Why is our mass balance failing? A: This is a classic symptom of volatile degradant formation combined with a loss of chromophore intensity. The causality lies in the molecule's beta-fluoro amine architecture. Under basic conditions, the highly electronegative aliphatic fluorine makes the benzylic proton highly acidic. This triggers a rapid E2 elimination (dehydrofluorination)[2], ejecting HF to form an unstable enamine. This intermediate rapidly tautomerizes to an imine and undergoes basic hydrolysis to yield 3-fluoro-4-methylacetophenone and free ammonia. Because ammonia is volatile and undetected by UV, and the acetophenone derivative has a significantly different molar absorptivity than the parent API, your apparent mass balance skews. Self-Validating Solution: Implement a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector to capture non-chromophoric fragments. Ensure your reaction vials are hermetically sealed to trap volatile species before LC-MS injection.

Q2: During oxidative stress (3% H2O2), we detect two distinct degradants, both showing a +16 Da mass shift. How do we assign these structures? A: A +16 Da shift indicates the incorporation of a single oxygen atom, but your molecule has two highly susceptible oxidation sites: the primary amine and the benzylic methyl group. Amine oxidation yields an N-hydroxylamine, while benzylic oxidation yields a benzylic alcohol[3]. Self-Validating Solution: Rely on MS/MS fragmentation patterns rather than MS1 alone. The N-hydroxylamine will exhibit a characteristic neutral loss of 33 Da (NH2OH) during collision-induced dissociation (CID). In contrast, the benzylic alcohol will undergo a facile loss of 18 Da (H2O) to form a stable carbocation.

Q3: Our photostability testing according to ICH Q1B is generating an overwhelming number of degradants (>30%). How do we isolate primary photolytic pathways from secondary thermal artifacts? A: Excessive degradation often leads to secondary or tertiary degradants that hold no predictive value for real-world stability[1]. The aromatic C-F bond is particularly prone to homolytic cleavage under UV irradiation, generating highly reactive aryl radicals that trigger a cascade of dimerization and solvent-adduct formation. Self-Validating Solution: Reduce the exposure time to target a maximum of 5-15% degradation. Additionally, utilize a temperature-controlled photoreactor (maintained strictly at 25°C) to decouple thermal degradation from true photolysis.

Section 2: Pathway Visualizations

Pathways API 2-Fluoro-1-(3-fluoro-4-methylphenyl) ethan-1-amine Ox Oxidative Stress (H2O2 / AIBN) API->Ox Base Basic/Thermal Stress (0.1N NaOH / 60°C) API->Base Photo Photolytic Stress (UV/Vis) API->Photo Ox_Amine N-Hydroxylamine (+16 Da) Ox->Ox_Amine Ox_Benzyl Benzylic Alcohol (+16 Da) Ox->Ox_Benzyl Base_Elim Dehydrofluorination (-HF) Base->Base_Elim Photo_Defluoro Radical Defluorination (-18 Da) Photo->Photo_Defluoro Base_Hyd Ketone Formation (-19 Da) Base_Elim->Base_Hyd

Mechanistic degradation pathways of the API under ICH Q1A(R2) stress conditions.

Section 3: Experimental Workflows & Self-Validating Protocols

To ensure data integrity, forced degradation protocols must be designed to halt reactions precisely at the point of sampling. Failure to do so results in "autosampler degradation," where the molecule continues to break down while waiting in the injection queue.

Protocol 1: Base-Catalyzed Stress Testing with Kinetic Quenching

Objective: Achieve 5-15% degradation while preventing post-sampling hydrolysis.

  • Sample Preparation: Dissolve the API in a co-solvent system (20% Acetonitrile / 80% Water) to achieve a stock concentration of 1.0 mg/mL.

  • Stress Initiation: Add an equal volume of 0.2 N NaOH to achieve a final stress condition of 0.1 N NaOH at 0.5 mg/mL API. Seal in an inert, headspace-free glass vial and incubate at 60°C.

  • Kinetic Sampling: At precise intervals (t = 2h, 4h, 8h, and 24h), extract a 1.0 mL aliquot.

  • Immediate Quenching (Critical Step): Immediately neutralize the aliquot by adding exactly 1.0 mL of 0.1 N HCl. Causality: Quenching drops the pH to neutral, instantly halting the base-catalyzed E2 elimination. This self-validating step ensures that the degradation profile reflects the exact time of extraction, not the time of LC injection.

  • Analysis Preparation: Dilute the quenched sample 1:5 with Mobile Phase A (0.1% Formic Acid in water) and transfer to an autosampler vial.

Protocol 2: High-Resolution LC-MS/MS Structural Elucidation

Objective: Separate and identify isobaric degradants using mass defect filtering[4].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm).

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 15 minutes. This broad gradient is required to separate highly polar N-hydroxylamines from non-polar acetophenone degradants.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. The primary amine will readily protonate to form [M+H]+. Set capillary voltage to 3.0 kV.

  • Mass Spectrometry: Utilize a Q-TOF or Orbitrap mass spectrometer. Acquire full scan MS1 (m/z 50-500) and data-dependent MS2 (Top 3 precursors).

  • Data Processing: Apply a mass defect filter. Because fluorine has a distinct negative mass defect compared to hydrogen, filtering the data for the specific mass defect of the fluorinated substructure allows you to rapidly isolate true API degradants from background matrix ions.

Workflow Sample 1. Stress Application Quench 2. Reaction Quenching Sample->Quench LC 3. UHPLC Separation Quench->LC MS 4. High-Res MS/MS LC->MS Data 5. Structural Elucidation MS->Data

Step-by-step LC-MS/MS analytical workflow for forced degradation profiling.

Section 4: Quantitative Data & Degradant Profiling

The following table summarizes the expected degradation pathways, exact mass shifts, and critical diagnostic fragments required to elucidate the structure of the stressed API.

Stress ConditionPrimary Degradation PathwayDegradant IdentityExpected Mass Shift (Δ Da)Key MS/MS Diagnostic Fragments
Basic (0.1N NaOH, 60°C) Dehydrofluorination & Hydrolysis3-Fluoro-4-methylacetophenone-19 Da (Loss of F, +O, -NH3)m/z 153.07 → 135 (Loss of H2O)
Oxidative (3% H2O2, RT) Amine OxidationN-Hydroxylamine derivative+16 DaNeutral loss of 33 Da (NH2OH)
Oxidative (AIBN, 40°C) Benzylic OxidationBenzylic Alcohol derivative+16 DaNeutral loss of 18 Da (H2O)
Acidic (0.1N HCl, 60°C) Aliphatic Nucleophilic Substitution1-(3-fluoro-4-methylphenyl)ethane-1,2-diol-2 Da (Loss of F, +OH)m/z 171.08 → 153 (Loss of H2O)
Photolytic (UV/Vis, ICH Q1B) Radical CleavageDefluorinated API-18 Da (Loss of F, +H)Absence of HF (20 Da) neutral loss

References[1] Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) | Source: gmp-compliance.org | URL:Verify Source[3] Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions | Source: nih.gov | URL:Verify Source[4] Title: Importance of LCMS in Forced Degradation Studies for new Chemical Entities | Source: researchgate.net | URL:Verify Source[2] Title: The Dark Side of Fluorine | Source: acs.org | URL:Verify Source

Sources

Technical Support Center: Optimization of Chiral HPLC Method for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during method development and optimization. As a basic, fluorinated compound, this analyte presents unique considerations for achieving optimal enantiomeric resolution.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Peak Shape Problems

Question: I am observing significant peak tailing for both enantiomers. What is the likely cause and how can I fix it?

Answer: Peak tailing for basic analytes like 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a common issue in reversed-phase and normal-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a mixed-mode retention mechanism, causing the peaks to tail.

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase Modification: The most effective initial step is to add a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.

    • Normal Phase (NP): Add 0.1% to 0.5% of an amine additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[2] For particularly stubborn tailing, ethylenediamine (EDA) can be highly effective, though it may have limited miscibility with non-polar solvents.[3]

    • Reversed Phase (RP): Operate at a lower pH (e.g., pH 2.5-3.0) using a buffer like phosphate or formate to protonate the silanol groups and minimize ionic interactions.[2][4] Be mindful of the buffer's solubility in your organic modifier, especially with acetonitrile.[2]

  • Chiral Stationary Phase (CSP) Selection: If mobile phase additives are insufficient, consider the type of CSP.

    • Modern, high-purity silica-based columns with advanced end-capping are less prone to silanol interactions.[1]

    • Immobilized polysaccharide-based CSPs are robust and can tolerate a wider range of solvents, which can be beneficial for method development.

  • Column Health: A deteriorated column can also lead to peak tailing.

    • If the column is old or has been used with aggressive mobile phases, the stationary phase may be compromised. Consider replacing the column.

    • A partially blocked inlet frit can distort the sample band, leading to tailing for all peaks.[5] Try back-flushing the column to dislodge any particulates.

Question: My peaks are broad, leading to poor resolution. What should I investigate?

Answer: Broad peaks can stem from several factors, including column efficiency, mobile phase composition, and system issues.

  • Optimize Flow Rate: While higher flow rates can shorten run times, they can also decrease efficiency and broaden peaks. For chiral separations, lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) often yield better resolution.

  • Mobile Phase Composition: The choice and concentration of the organic modifier can significantly impact peak shape.

    • In normal phase, alcohols like isopropanol (IPA) and ethanol are common modifiers. Varying the percentage can improve peak focusing.

    • Ensure your sample is fully dissolved in the mobile phase. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Temperature Control: Inconsistent column temperature can affect mobile phase viscosity and retention times, leading to peak broadening. Use a column oven to maintain a stable temperature. Decreasing the temperature often increases chiral selectivity, which can improve resolution.[6]

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening. Ensure your HPLC system is optimized for high-efficiency separations.

Resolution and Retention Time Issues

Question: I am not achieving baseline separation of the enantiomers (Rs < 1.5). How can I improve the resolution?

Answer: Improving resolution requires enhancing the selectivity (α) and/or the efficiency (N) of your separation.

  • Screen Different Chiral Stationary Phases (CSPs): Chiral recognition is highly specific. The best approach is to screen a variety of CSPs. For a fluorinated amine, consider:

    • Polysaccharide-based CSPs: Amylose and cellulose derivatives (e.g., CHIRALPAK® AD, CHIRALCEL® OD) are widely applicable for a broad range of compounds.[7] The presence of fluorine in your analyte may lead to favorable interactions with halogenated phenylcarbamate selectors on some CSPs.[8]

    • Macrocyclic Glycopeptide CSPs: (e.g., CHIROBIOTIC™ V) These are particularly useful for polar and ionizable compounds and can be operated in various modes (RP, NP, Polar Organic).

  • Optimize the Mobile Phase:

    • Modifier Type and Concentration: The choice of alcohol (e.g., ethanol vs. isopropanol in NP) and its concentration can dramatically affect selectivity. A systematic screening of different modifiers and concentrations is recommended.

    • Additives: As your analyte is basic, adding a small amount of a basic additive (e.g., 0.1% DEA in NP) or an acidic additive (e.g., 0.1% TFA in RP) can improve peak shape and sometimes enhance selectivity.[9]

  • Temperature Optimization: Lowering the column temperature generally increases the enantioselectivity, leading to better resolution.[6] Experiment with temperatures ranging from 10°C to 40°C.

Question: My retention times are too short/long. How can I adjust them without losing resolution?

Answer: Adjusting retention time (k') is a balance between analysis time and resolution.

  • To Decrease Retention Time:

    • Normal Phase: Increase the percentage of the polar modifier (e.g., alcohol).

    • Reversed Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • To Increase Retention Time:

    • Normal Phase: Decrease the percentage of the polar modifier.

    • Reversed Phase: Decrease the percentage of the organic modifier.

When adjusting the mobile phase strength, monitor the resolution (Rs) and selectivity (α). A significant change in mobile phase composition may require re-optimization of other parameters.

Experimental Protocols & Data

General Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral HPLC method for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Polysaccharide, Macrocyclic) B Screen Mobile Phases (NP, RP, Polar Organic) A->B C Evaluate Initial Separation (Retention, Resolution) B->C D Optimize Mobile Phase (Modifier %, Additives) C->D E Optimize Temperature (e.g., 10-40°C) D->E F Optimize Flow Rate (e.g., 0.5-1.5 mL/min) E->F G System Suitability F->G H Validate Method (ICH Guidelines) G->H I Final Method H->I

Caption: A three-phase workflow for chiral method development.

Example Mobile Phase Screening for a Polysaccharide CSP

The following table provides a starting point for mobile phase screening in normal phase mode.

Mobile Phase CompositionAdditive (0.1% v/v)Expected Outcome
n-Hexane / Isopropanol (90:10)Diethylamine (DEA)Good starting point for many amines.
n-Hexane / Ethanol (90:10)Diethylamine (DEA)Ethanol can offer different selectivity than IPA.
n-Hexane / Isopropanol (80:20)Diethylamine (DEA)Increased alcohol content will decrease retention.
n-Hexane / Ethanol (80:20)Diethylamine (DEA)Shorter analysis time, assess impact on resolution.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase is most likely to be successful for my fluorinated amine compound?

A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are an excellent starting point due to their broad applicability for a wide range of chiral compounds, including amines.[7] Specifically, CSPs with chlorinated or fluorinated phenylcarbamate selectors have shown enhanced chiral recognition for halogenated compounds and may provide beneficial interactions with your analyte.[8] It is highly recommended to screen a small set of diverse polysaccharide columns.

Q2: Do I need to use a basic additive in my mobile phase?

A2: For basic analytes like your compound, using a basic additive in normal phase chromatography is almost always necessary to achieve good peak shape and reproducible retention times.[2][3] Additives like DEA or TEA prevent interactions with residual silanols on the stationary phase. In reversed-phase, controlling the mobile phase pH with a buffer is the analogous strategy.[2][4]

Q3: Can the fluorine atoms in my molecule affect the chiral separation?

A3: Yes, fluorine substitution can influence chiral recognition. The high electronegativity of fluorine can alter the electronic properties of the aromatic rings, potentially affecting π-π interactions with the CSP.[7][10] Additionally, fluorinated groups can participate in specific interactions with certain CSPs, which can either enhance or diminish enantioselectivity.[8] This makes screening different CSPs particularly important.

Q4: My method was working well, but now the resolution is decreasing. What should I check first?

A4: A gradual decrease in resolution often points to column degradation or contamination.

  • Column Contamination: Strongly retained impurities from your sample may accumulate at the head of the column. Try flushing the column with a strong solvent (check the column's instruction manual for compatible solvents).

  • Column Void: A void at the column inlet can cause band broadening and loss of efficiency. This can result from pressure shocks or operating outside the recommended pH range. Reversing the column and carefully washing it may sometimes resolve the issue.[4]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently, as small variations in modifier or additive concentration can impact the separation.

Q5: How do I validate my final chiral HPLC method?

A5: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key parameters to validate for a chiral method include:

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the minor enantiomer that can be reliably quantified and detected, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025). Available from: [Link]

  • Patel, S. et al. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). Chromatography Today. Available from: [Link]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Ciavardini, A. et al. The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. (2013). Physical Chemistry Chemical Physics. Available from: [Link]

  • Ciavardini, A. et al. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. (2013). PubMed. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Ahuja, S. (Editor). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2011). John Wiley & Sons.
  • Zhang, T. et al. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2014). Journal of Chromatography A. Available from: [Link]

  • Supporting Information For: S1. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2020). Available from: [Link]

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and scientific rationale for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in aqueous solutions. Our approach is to build from fundamental principles to advanced techniques, explaining the causality behind each experimental choice.

Part 1: Foundational Understanding & Initial Assessment
FAQ: Why is my compound poorly soluble in neutral aqueous solutions?

Answer: The solubility of a compound is dictated by its molecular structure. 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine possesses several features that contribute to its limited solubility in neutral water:

  • Aromatic Ring and Alkyl Chain: The substituted phenyl ring and the ethylamine backbone are predominantly non-polar (lipophilic or hydrophobic). These structures prefer to interact with other non-polar molecules rather than the highly polar water molecules, leading to low aqueous solubility.

  • Fluorine Substitution: While fluorine is highly electronegative, its small size and the C-F bond's stability mean it does not significantly contribute to hydrogen bonding in a way that enhances water solubility. In many cases, fluorination can increase lipophilicity[1].

  • Primary Amine Group: The key to manipulating this compound's solubility lies in its primary amine (-NH2) group. In its neutral, "free base" form, its contribution to polarity is limited. However, this amine is basic and can be protonated to form a much more soluble salt[2].

Based on its structure, the compound has a predicted LogP (a measure of lipophilicity) of approximately 2.58, indicating a preference for a non-polar environment over an aqueous one[3].

Part 2: First-Line Troubleshooting: pH Adjustment

The primary and most effective initial strategy for solubilizing a basic compound like this is through pH adjustment.

FAQ: How does lowering the pH increase solubility?

Answer: The amine group on your compound acts as a weak base. By adding an acid to the aqueous solution, you increase the concentration of hydrogen ions (H+), which then protonate the amine. This converts the neutral, poorly soluble free base (R-NH2) into its corresponding cationic salt, the ammonium ion (R-NH3+). This newly formed ion is significantly more polar and readily forms favorable ion-dipole interactions with water molecules, drastically increasing its solubility.[2][4]

The equilibrium can be visualized as follows:

G cluster_0 A R-NH₂ (Free Base) Poorly Soluble B R-NH₃⁺ (Protonated Salt) Highly Soluble A->B Decreasing pH C + H⁺ (Acidification) B->A Increasing pH D - H⁺ (Basification)

Caption: Chemical equilibrium of the amine compound.

To achieve significant protonation, the pH of the solution should ideally be at least 2 units below the compound's pKa. The pKa of the conjugate acid of similar phenylethylamines is typically in the range of 9.0-10.0[5][6]. Therefore, adjusting the pH to a range of 2.0 to 7.0 should effectively solubilize the compound.

Experimental Protocol: Determining an Effective pH for Solubilization
  • Prepare Stock Solutions: Prepare a 1 M stock solution of a suitable acid, such as Hydrochloric Acid (HCl) or Citric Acid[7]. Also, prepare a concentrated stock of your compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO or ethanol) for accurate additions.

  • Initial Slurry: In a series of vials, create a slurry of your compound in deionized water or your desired aqueous buffer at a concentration slightly above your target (e.g., 1.1 mg/mL if your target is 1 mg/mL).

  • Titration: While stirring, add the acid stock solution dropwise to each vial.

  • Observation & Measurement: Monitor for visual clarity. Once the solid material dissolves, measure the pH of the solution. This is the minimum pH required for solubilization at that concentration.

  • Confirmation: To confirm the result, take a clear solution and slowly add a base (e.g., 1 M NaOH) dropwise. The compound should precipitate out as the pH increases past its pKa, confirming that the dissolution is pH-dependent.

Part 3: Second-Line Strategies: Co-solvents & Solubilizing Excipients

If pH adjustment alone is insufficient or if the required pH is incompatible with your experimental system, the use of co-solvents or other excipients is the next logical step.

FAQ: What are co-solvents and how do they work?

Answer: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[8][9] They work primarily by reducing the overall polarity of the solvent system. This makes the environment more "hospitable" to the lipophilic parts of your compound, reducing the interfacial tension between the compound and the solvent and facilitating dissolution.[10][11]

Commonly used co-solvents are summarized in the table below.

Co-SolventTypical Concentration (v/v)Mechanism of ActionConsiderations
Ethanol 5-40%Reduces solvent polarity.Volatile; may affect protein structure at high concentrations.[12]
Propylene Glycol (PG) 10-60%Reduces solvent polarity; acts as a humectant.Can be viscous; generally considered safe for many applications.
Polyethylene Glycol (PEG 300/400) 10-50%Reduces solvent polarity; can form complexes.Low toxicity; widely used in pharmaceutical formulations.[13]
Dimethyl Sulfoxide (DMSO) 1-10% (can be higher)Aprotic, highly polar solvent; excellent solubilizer for many compounds.Can be toxic to some cell types; rapidly penetrates skin.[14]
FAQ: What other types of excipients can I use?

Answer: If co-solvents are not suitable, other classes of solubilizing excipients can be employed:

  • Surfactants: These are amphiphilic molecules (e.g., Polysorbate 80, Tween® 80, Sodium Lauryl Sulfate) that, above a certain concentration (the critical micelle concentration), form structures called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic shell keeps the entire complex dissolved in the aqueous medium.[12][15][16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity (e.g., β-cyclodextrin, Captisol®). They can form an "inclusion complex" where your compound (the "guest") is encapsulated within the cyclodextrin's cavity (the "host"), effectively shielding it from the aqueous environment and increasing its apparent solubility.[12][17][18]

Troubleshooting Workflow

The following diagram outlines a logical workflow for tackling solubility issues with this compound.

G start Poor solubility of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine observed in aqueous buffer ph_adjust Strategy 1: pH Adjustment Is the required pH compatible with the experiment? start->ph_adjust cosolvent Strategy 2: Co-solvent Addition (e.g., Ethanol, PG, PEG, DMSO) ph_adjust->cosolvent No success Solution Achieved Proceed with Experiment ph_adjust->success Yes excipient Strategy 3: Excipient Use (e.g., Surfactants, Cyclodextrins) cosolvent->excipient Still Insoluble / Incompatible cosolvent->success Solubility Improved excipient->success Solubility Improved fail Advanced Formulation Needed (e.g., Solid Dispersion, Nanosuspension) Consult a formulation specialist. excipient->fail Still Insoluble

Caption: Stepwise troubleshooting workflow for solubility enhancement.

Part 4: Summary of Key Questions
  • Q1: I've added my compound (a white powder) to water and it won't dissolve. What's the first thing I should do?

    • A1: The most likely issue is that your compound is in its free base form. The first and most effective step is to lower the pH of the solution. Add a dilute acid (like 0.1 M HCl) dropwise while stirring until the powder dissolves. Aim for a pH between 4 and 6 as a starting point.

  • Q2: I need to work at a neutral pH (pH 7.4). How can I dissolve my compound?

    • A2: If you cannot alter the final pH, you have two primary options. First, you can dissolve the compound in a small amount of acid to create a concentrated, soluble stock solution, and then dilute this stock into your final neutral buffer. The final concentration of the compound may be low enough to stay in solution. If it precipitates, you must use co-solvents or other excipients. Start by preparing your pH 7.4 buffer with 5-10% ethanol or propylene glycol and then attempt to dissolve the compound.

  • Q3: Can I use DMSO?

    • A3: Yes. DMSO is an excellent solubilizing agent.[14] You can prepare a highly concentrated stock solution (e.g., 50-100 mM) in 100% DMSO. Then, dilute this stock into your aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts or toxicity.

  • Q4: I have the hydrochloride (HCl) salt of the compound. Why is it still not dissolving?

    • A4: The HCl salt is the protonated, more soluble form[3]. If it is not dissolving, you may be exceeding its intrinsic solubility limit even in its salt form. Alternatively, the buffer you are using may have a pH high enough to deprotonate the salt back to the less soluble free base. Check the pH of your final solution; if it is >8, this may be the cause. In this case, you will still need to employ co-solvents or other strategies to reach your desired concentration.

References
  • BMS, A., & S, S. K. (2023). Solubility enhancement techniques: A comprehensive review. Research Journal of Pharmacy and Technology.
  • Gare, P., & Singh, C. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Li, P., & Zhao, L. (2022).
  • Kumar, S., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics.
  • Protheragen. Solubilizer Excipients. Protheragen.
  • Pawar, P., & Kumar, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. [Link]

  • Russo, C., et al. (2022). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Chemistry – A European Journal.
  • Sravani, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • American Pharmaceutical Review. (2023). Solubilizer Excipients. American Pharmaceutical Review.
  • Sharma, D., et al. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • ChemScene. (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride. ChemScene.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening.
  • Lubrizol Life Science Health. (2022).
  • Kumar, A., et al. (2014). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • CD Formulation. Solubilizer Excipients.
  • Challener, C. (2022).
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Lee, K., et al. (2016). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biological and Pharmaceutical Bulletin. [Link]

  • SVE, G., & JI, M. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Sigma-Aldrich. 1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride. Sigma-Aldrich.
  • Kumar, R., et al. (2024). Methods to boost solubility. International Journal of Scientific Development and Research.
  • Fluorochem. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine. Fluorochem.
  • Sigma-Aldrich. 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. Sigma-Aldrich.
  • S, S., & P, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BLDpharm. (S)-1-(3-Fluoro-4-methylphenyl)ethanamine. BLDpharm.
  • Ueda, H., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics.
  • Allen, L.V. Jr.
  • ResearchGate. (2025). log P values measured for the different ether‐esters 1–4 and Dlog P...
  • National Center for Biotechnology Information. (n.d.). Ethyne, fluoro-. PubChem. [Link]

  • Ivanova, G., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI.
  • AKSci. 1-(3-Fluoro-4-methylphenyl)ethanamine;hydrochloride. AKSci.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Tokyo Chemical Industry. 3-Fluoro-4-morpholinoaniline. Tokyo Chemical Industry.

Sources

"minimizing byproduct formation during the fluorination step"

Module 1: Aliphatic Deoxyfluorination (The "OH F" Challenge)

Current Status: The most common failure mode in converting alcohols to alkyl fluorides using aminosulfur reagents (DAST, Deoxo-Fluor) is the formation of elimination byproducts (alkenes) rather than the desired substitution product.

Technical Analysis of the Failure Mode

The reaction proceeds via an alkoxy-aminosulfur intermediate. The byproduct forms when this intermediate acts as a base (or the released HF-amine complex acts as a base), triggering an E2 elimination pathway instead of the desired


 substitution1
Troubleshooting Protocol: Minimizing Elimination

Step 1: Reagent Selection & Thermodynamics If you are observing >10% alkene formation with DAST, immediate reagent switching is recommended.

ReagentThermal StabilityElimination RiskByproduct ProfileRecommended For
DAST Low (<50°C)High HF (corrosive), AlkenesPrimary alcohols only.
Deoxo-Fluor ModerateHigh HF, AlkenesScale-up (liquid handling), but elimination risk remains.
XtalFluor-E/M High (>200°C)Low Non-fuming saltsSecondary/Tertiary alcohols; substrates prone to elimination.
PyFluor HighVery Low Pyridinium saltsLate-stage functionalization; acid-sensitive substrates.

Step 2: The "Buffered" Protocol (XtalFluor Method) Context: Unlike DAST, XtalFluor reagents do not generate free HF in situ and require an exogenous fluoride source.[2][3] This allows for precise control over the basicity of the medium.

  • Reagents: XtalFluor-E (1.2 equiv),

    
     (1.5 equiv), 
    
    
    (1.0 equiv).
  • Solvent: Anhydrous DCM (Dielectric constant

    
     8.9 favors ion pairing).
    
  • Procedure:

    • Cool reaction vessel to -78°C.

    • Add

      
       and 
      
      
      before the substrate to buffer the environment.
    • Add XtalFluor-E.[2][4]

    • Critical Control Point: Allow warming to room temperature slowly over 4 hours. Rapid warming promotes the entropic elimination pathway.

Step 3: Diagnostic Visualization Use the following logic flow to determine the correct intervention for your substrate.

Deoxyfluorination_TroubleshootingstartSubstrate: Alcohol (R-OH)typeAlcohol Type?start->typeprimaryPrimarytype->primarysec_tertSecondary / Tertiarytype->sec_tertdastStandard DAST/Deoxo-Fluor(-78°C to RT)primary->dastelim_checkElimination > 10%?sec_tert->elim_checksuccessTarget Alkyl Fluoridedast->successelim_check->dastNoswitch_xtalSwitch to XtalFluor-E + Et3N·3HF(Reduces Basicity)elim_check->switch_xtalYes (Std Case)switch_pySwitch to PyFluor + DBU(High Chemoselectivity)elim_check->switch_pyYes (Acid Sensitive)switch_xtal->successswitch_py->success

Caption: Decision matrix for selecting reagents to minimize elimination based on substrate steric hindrance.

Module 2: Electrophilic Fluorination (The "Selectivity" Challenge)

Current Status: Users employing Selectfluor or NFSI often encounter over-fluorination (difluorination of methylene sites) or regio-isomeric mixtures .

Technical Analysis of the Failure Mode

Electrophilic fluorination often proceeds via an enol/enolate intermediate. The introduction of the first fluorine atom exerts a strong electron-withdrawing effect (


Troubleshooting Protocol: Controlling Selectivity

FAQ: How do I stop at the mono-fluoro stage?

1. The "Kinetic Control" Strategy (Solvent Tuning)

  • Issue: In polar solvents (MeCN), the reaction is fast but less selective.

  • Fix: Switch to non-polar solvents (Toluene) or solvent mixtures (MeCN/Toluene 1:1). This destabilizes the transition state for the second fluorination.

  • Stoichiometry: Reduce Selectfluor to 0.95 equivalents . Never use excess.

2. The "Radical Scavenger" Check

  • Observation: If you see unidentifiable oligomers or decomposition, your Selectfluor might be engaging in Single Electron Transfer (SET) side reactions rather than ionic

    
    .
    
  • Fix: Add a radical scavenger (e.g., 1,4-dinitrobenzene, catalytic) to suppress the SET pathway if a radical mechanism is not intended.

3. Enantioselective Catalysis (NFSI)

  • When using NFSI for chiral fluorination, catalyst turnover is often the limiting factor.

  • Protocol: Ensure the use of a bulky chiral ligand (e.g., Box or Bisox ligands) with a Lewis Acid (Cu, Zn, or Pd). The steric bulk physically prevents the approach of the second NFSI molecule after the first fluorine is installed.

Module 3: Aromatic Fluorination (The "Ar-X Ar-F" Challenge)

Current Status: This section covers Halex (Halogen Exchange) and Transition-Metal Catalyzed (Pd) fluorination. The primary failure mode here is reaction stalling (Halex) or protodehalogenation (Pd-catalysis).

Technical Analysis of the Failure Mode
  • Halex: The lattice energy of KF is high; solubility in organic solvents is negligible. "Dead" KF is the #1 cause of failure.

  • Pd-Catalysis: The reductive elimination of C-F from Pd(II) is thermodynamically difficult and kinetically slow. If this step is slower than the reaction with trace water, the Pd-Aryl bond hydrolyzes, yielding the reduced arene (Ar-H) instead of Ar-F.

Troubleshooting Protocol: Advanced Optimization

Part A: Reviving the Halex Reaction You cannot use "jar" KF. It must be activated.

  • Spray-Dried KF: Use spray-dried KF (higher surface area) rather than calcined KF.[5]

  • Phase Transfer: Add Tetraphenylphosphonium bromide (

    
    )  or 18-crown-6  (10 mol%). This pulls fluoride into the organic phase.[3][6]
    
  • Solvent: Anhydrous Sulfolane or DMSO are mandatory.

Part B: Preventing Protodehalogenation (Pd-Catalyzed) If you observe Ar-H instead of Ar-F:

  • Ligand Switch: Use bulky biaryl phosphine ligands (e.g., BrettPhos or tBuBrettPhos ). These ligands create a "hydrophobic pocket" around the metal center and sterically enforce the reductive elimination of fluorine.

  • Strict Drying: The proton source is almost always water.

    • Dry solvents over molecular sieves (3Å) for 24h.

    • Flame-dry all glassware.

    • Use a glovebox if possible.

Mechanism Visualization: The "Water Trap" The diagram below illustrates where the reaction diverges toward the byproduct.

Pd_Fluorination_FailurePd0Pd(0) CatalystOxAddOxidative Addition[L-Pd(II)-Ar-X]Pd0->OxAdd+ ArXArXAr-Br / Ar-OTfTransMetTransmetallation[L-Pd(II)-Ar-F]OxAdd->TransMet+ F-F_SourceFluoride Source(AgF / CsF)RedElimReductive Elimination(Difficult Step)TransMet->RedElimFast LigandProtoProtodehalogenation(Byproduct Pathway)TransMet->ProtoSlow Ligand + H2OWaterTrace H2OWater->ProtoRedElim->Pd0ProductAr-FRedElim->ProductByproductAr-HProto->Byproduct

Caption: Mechanistic divergence in Pd-catalyzed fluorination. Slow reductive elimination allows trace water to intercept the Pd-Ar intermediate.

References

  • L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2][3][4][7] Journal of Organic Chemistry.

  • Nielsen, M. K., et al. (2015).[8] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[8] Journal of the American Chemical Society.[9][10]

  • Lee, H. G., et al. (2014).[11] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society.[9][10]

  • Furuya, T., et al. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature.

  • Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.

"addressing racemization during the synthesis of enantiopure 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in the Synthesis of Enantiopure 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of fluorinated benzylic amines. The target molecule, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, presents a unique "perfect storm" for racemization. The synergistic electron-withdrawing effects of the 3-fluoro-4-methylphenyl ring and the


-fluorine atom drastically increase the acidity of the benzylic C-H proton[1]. This guide is designed to help you diagnose, troubleshoot, and eliminate racemization pathways during your synthetic workflow, particularly when utilizing Ellman's sulfinamide auxiliary chemistry[2].

Diagnostic Workflow: Isolating the Point of Failure

Before altering your protocol, you must identify exactly where the stereocenter is degrading. Racemization is a macroscopic process driven by the formation of an achiral intermediate[3]. Use the workflow below to systematically validate the stereochemical integrity at each stage of the synthesis.

Workflow Start 1. α-Fluoro Ketone/Aldehyde Step1 2. Ellman's Condensation (Validate d.r. via 19F NMR) Start->Step1 Step2 3. Asymmetric Reduction (Validate d.r. via HPLC) Step1->Step2 Step3 4. Acidic Deprotection (Validate e.e. of HCl Salt) Step2->Step3 Step4 5. Basic Workup (High Racemization Risk!) Step3->Step4 If freebase is required End Enantiopure Amine Salt (Target Achieved) Step3->End Direct precipitation (Recommended)

Diagnostic workflow for isolating racemization steps in chiral amine synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My diastereomeric ratio (d.r.) drops significantly during the condensation with tert-butanesulfinamide. What is the mechanistic cause? Causality: The condensation of the


-fluoro ketone with Ellman's auxiliary requires a water scavenger/Lewis acid (e.g., 

). If the conditions are too forcing (elevated temperatures) or if strong Lewis basic impurities are present, the

-fluoro ketone can enolize prior to imine formation[2]. The highly electronegative

-fluorine strongly stabilizes the enol/enolate tautomer, leading to a loss of stereochemistry at the

-position before the chiral auxiliary can even attach. Solution: Switch to a milder Lewis acid such as

and strictly maintain the reaction temperature at or below 25 °C. Validate the d.r. of the resulting sulfinyl imine using

NMR, as the fluorine atom provides a distinct, highly sensitive chemical shift for each diastereomer[2].

Q2: The e.e. of my final freebase is much lower than the d.r. of my protected intermediate. Is the acidic deprotection cleaving the stereocenter via a carbocation? Causality: It is a common misconception that acidic deprotection causes racemization here. While benzylic positions are generally prone to acid-catalyzed


 racemization via a planar carbocation, the highly electronegative 

-fluorine atom strongly destabilizes the adjacent carbocation through inductive withdrawal[4]. Therefore, acid-catalyzed racemization is highly unfavorable for this specific molecule. Instead, the racemization is almost certainly occurring during the basic workup used to isolate the free amine[1]. The combined electron-withdrawing effects of the

-fluorine and the fluorinated aryl group make the benzylic proton exceptionally acidic. Exposure to strong aqueous bases (like NaOH) causes rapid deprotonation, forming a planar carbanion/enamine intermediate that reprotonates non-selectively from either face[1][3].

Mechanism Chiral Enantiopure Amine (sp3 hybridized) Base OH- / Base Deprotonation Chiral->Base Base addition Carbanion Planar Carbanion (Stabilized by F & Ar) Base->Carbanion -H2O Racemic Racemic Amine (50:50 R/S) Carbanion->Racemic +H+ (Non-selective)

Base-catalyzed racemization mechanism via a planar carbanion intermediate.

Q3: How do I safely isolate the enantiopure product without risking base-catalyzed racemization? Causality: To preserve the stereocenter, you must avoid the freebase form entirely or handle it only under strictly controlled, mild conditions. The protonated ammonium salt is kinetically stable against deprotonation at the benzylic position because the nitrogen lone pair is no longer available to participate in enamine tautomerization[1]. Solution: Perform the deprotection using anhydrous HCl in dioxane and isolate the product directly as the hydrochloride salt via precipitation.

Quantitative Data: Racemization Risk by Workup Condition

The table below summarizes the relative risk of racemization for 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine under various workup conditions, demonstrating the critical need for pH and temperature control.

Workup ConditionpH LevelTemperatureRelative Racemization RiskRecommendation
1M NaOH (aq) extraction~14.025 °CExtreme (< 5 min half-life)DO NOT USE
Sat.

(aq) extraction
~11.025 °CHigh (~30 min half-life)Avoid if possible
Sat.

(aq) extraction
~8.50 °CLow (Stable for hours)Acceptable for quick extraction
Anhydrous HCl in Dioxane< 2.025 °CNone (Stable indefinitely)Recommended Standard

Experimental Protocols: Self-Validating Deprotection & Isolation

This protocol ensures the cleavage of the tert-butanesulfinyl auxiliary without exposing the sensitive benzylic proton to basic conditions, acting as a self-validating system where the final purity is guaranteed by the physical state of the intermediates[2].

Step-by-Step Methodology: Anhydrous Deprotection to Hydrochloride Salt

  • Preparation: Dissolve the diastereomerically pure N-(tert-butanesulfinyl)-2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add a solution of 4M HCl in dioxane (3.0 eq). Causality note: Anhydrous conditions prevent the formation of aqueous micro-environments that could lead to unpredictable side reactions, while the low temperature controls the exothermic cleavage.

  • Reaction Monitoring: Remove the ice bath and allow the solution to warm to room temperature (20-25 °C). Stir for 2 hours. Validate completion via LC-MS (monitor the disappearance of the starting material mass).

  • Concentration: Concentrate the reaction mixture under reduced pressure. Do not exceed 30 °C on the rotary evaporator water bath to prevent thermal degradation.

  • Trituration (Self-Validation Step): Suspend the resulting crude oil/solid in cold diethyl ether (

    
    ) and stir vigorously for 15 minutes. The desired 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride salt will precipitate as a white solid, while the cleaved auxiliary byproduct (tert-butyl sulfinate derivatives) remains highly soluble in the ether layer.
    
  • Isolation: Filter the suspension through a sintered glass funnel, washing the filter cake with additional cold

    
    . Dry the solid under high vacuum.
    
  • Verification: Confirm the e.e. of the isolated salt using chiral HPLC. Because the compound was never exposed to a base, the e.e. of the final salt will perfectly match the d.r. of the starting protected amine.

References

  • Highly Diastereoselective and General Synthesis of Primary

    
    -Fluoroamines. National Institutes of Health (NIH).2
    
  • Ellman's Sulfinamides. Sigma-Aldrich.

  • Racemisation in Chemistry and Biology. The University of Manchester.3

  • (2S)-2-(P-Tolyl)pyrrolidine HCl. Benchchem.1

  • 1-Iodo-1-phenylethane. Benchchem.4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Predicted Bioactivity of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers and Drug Development Professionals

Headnote: Direct comparative bioactivity data for the enantiomers of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is not presently available in the public scientific literature. This guide, therefore, provides a predictive comparison based on established principles of stereochemistry in pharmacology and data from structurally related fluorinated phenethylamines. The experimental protocols detailed herein represent established methodologies for determining the bioactivity of such compounds.

Introduction: The Critical Role of Chirality in Fluorinated Phenethylamines

The introduction of fluorine atoms into phenethylamine scaffolds is a widely utilized strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can alter metabolic stability, membrane permeability, and receptor binding affinity.[1] The compound of interest, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, possesses a stereocenter at the C1 position of the ethylamine chain, giving rise to two enantiomers: (R)- and (S)-2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may bind with high affinity and elicit a potent biological response, while the other may be significantly less active or even interact with different targets, potentially leading to off-target effects. For instance, in the case of 4-fluoromethylphenidate, the (±)-threo isomers exhibit substantially higher potency at dopamine and norepinephrine transporters compared to the (±)-erythro isomers.[3][4] Similarly, a potent and stereospecific antagonist for the TRPV1 receptor, which shares a substituted phenylpropanamide structure, showed that the (S)-isomer was approximately two-fold more potent than the racemate, while the (R)-isomer was 30- to 40-fold weaker.[5]

This guide will therefore explore the predicted comparative bioactivity of the (R)- and (S)-enantiomers of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, detail the necessary experimental workflows to validate these predictions, and provide a framework for interpreting the potential results.

Predicted Bioactivity Profile: A Hypothesis Based on Analogs

Based on the pharmacology of related fluorinated phenethylamines, it is hypothesized that the enantiomers of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine will primarily act as modulators of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The differential orientation of the substituents on the chiral carbon is expected to result in distinct binding affinities and functional activities at these transporters.

Table 1: Predicted Comparative Bioactivity of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Enantiomers

ParameterPredicted Activity of (S)-EnantiomerPredicted Activity of (R)-EnantiomerRationale for Prediction
Dopamine Transporter (DAT) Binding Affinity (Ki) Lower K_i_ (Higher Affinity)Higher K_i_ (Lower Affinity)In many psychoactive phenethylamines, the (S)-enantiomer exhibits higher affinity for DAT.
Norepinephrine Transporter (NET) Binding Affinity (Ki) Lower K_i_ (Higher Affinity)Higher K_i_ (Lower Affinity)Similar to DAT, the (S)-enantiomer often shows greater potency at NET.
Serotonin Transporter (SERT) Binding Affinity (Ki) Moderate to High K_i_Moderate to High K_i_Phenethylamines often exhibit lower affinity for SERT compared to DAT and NET.
Monoamine Release Potency (EC50) Lower EC_50_ (Higher Potency)Higher EC_50_ (Lower Potency)Higher affinity is often correlated with greater potency as a releasing agent.
In Vivo Psychoactive Effects Likely to exhibit stimulant propertiesExpected to be less potent or inactiveThe enantiomer with higher affinity for DAT and NET is predicted to be the primary driver of psychoactivity.[6]

Experimental Workflows for Determining Comparative Bioactivity

To empirically determine the bioactivity of the (R)- and (S)-enantiomers, a series of in vitro and in vivo experiments are necessary. The following protocols outline the standard methodologies.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to characterize the interaction of each enantiomer with its putative molecular targets. This is typically achieved through radioligand binding assays and neurotransmitter uptake or release assays.

1. Radioligand Binding Assays

These assays quantify the affinity of each enantiomer for the monoamine transporters.

  • Objective: To determine the equilibrium dissociation constant (K_i_) of each enantiomer at DAT, NET, and SERT.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of the (R)- or (S)-enantiomer to compete with the radioligand for binding.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC_50_ value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding) and convert it to a K_i_ value using the Cheng-Prusoff equation.

2. Synaptosomal Monoamine Uptake/Release Assays

These functional assays measure the effect of each enantiomer on the activity of the monoamine transporters.

  • Objective: To determine the potency (IC_50_ for uptake inhibition or EC_50_ for release) of each enantiomer at DAT, NET, and SERT.

  • Methodology (Uptake Inhibition):

    • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

    • Pre-incubate the synaptosomes with increasing concentrations of the (R)- or (S)-enantiomer.

    • Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a short incubation, terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify the radioactivity accumulated in the synaptosomes.

    • Determine the IC_50_ value for the inhibition of monoamine uptake.

G cluster_0 In Vitro Bioactivity Workflow prep Prepare Cell Membranes or Synaptosomes radioligand Radioligand Binding Assay prep->radioligand uptake Monoamine Uptake Assay prep->uptake data_analysis Data Analysis (IC50/Ki Determination) radioligand->data_analysis uptake->data_analysis comparison Compare Enantiomer Potency & Affinity data_analysis->comparison

Caption: Workflow for in vitro bioactivity assessment.

In Vivo Characterization: Behavioral Pharmacology

Should in vitro data indicate significant activity, in vivo studies in animal models can be conducted to assess the physiological and behavioral effects of the enantiomers.

  • Objective: To evaluate the psychostimulant, locomotor, and other behavioral effects of each enantiomer.

  • Methodology (Locomotor Activity):

    • Habituate rodents (e.g., mice or rats) to open-field arenas.

    • Administer various doses of the (R)- or (S)-enantiomer (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors.

    • Analyze the data to generate dose-response curves for each enantiomer.

G cluster_1 In Vivo Behavioral Workflow acclimation Animal Acclimation & Habituation dosing Enantiomer Administration (Dose-Response) acclimation->dosing behavioral_test Behavioral Assay (e.g., Locomotor Activity) dosing->behavioral_test data_collection Automated Data Collection behavioral_test->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Determine Behavioral Effects statistical_analysis->conclusion

Caption: Generalized workflow for in vivo behavioral studies.

Conclusion and Future Directions

While direct experimental data is currently lacking, the principles of stereopharmacology strongly suggest that the (R)- and (S)-enantiomers of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine will exhibit different bioactivities. It is predicted that one enantiomer, likely the (S)-form, will display higher affinity and potency at dopamine and norepinephrine transporters, translating to more pronounced in vivo stimulant effects.

The experimental workflows detailed in this guide provide a clear path for the empirical validation of these predictions. Such studies are crucial for elucidating the full pharmacological profile of this and other novel fluorinated phenethylamines, and for identifying enantiomers with potentially favorable therapeutic properties or a reduced risk of adverse effects. Future research should focus on the stereoselective synthesis of these enantiomers and their subsequent characterization using the methodologies outlined herein.

References

  • Daly, A. K. (2010). Drug-metabolizing enzymes: genetics and clinical importance. Nature Reviews Drug Discovery, 9(7), 557-567. [Link not available]
  • Evans, W. E., & Relling, M. V. (1999). Pharmacogenomics: translating functional genomics into rational therapeutics. Science, 286(5439), 487-491. [Link not available]
  • Lee, J., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 54(15), 5484-5498. [Link]

  • McLaughlin, G., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro. Drug Testing and Analysis, 9(3), 369-377. [Link]

  • Mehta, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link not available]
  • Nestler, E. J., Hyman, S. E., & Malenka, R. C. (2009). Molecular neuropharmacology: A foundation for clinical neuroscience (2nd ed.). McGraw-Hill. [Link not available]
  • Owens, M. J., et al. (1997). Neurotransmitter transporter binding and uptake in vitro. In Current Protocols in Pharmacology (Chap. 1, Unit 1.5). John Wiley & Sons, Inc. [Link not available]
  • Partilla, J. S., et al. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug Testing and Analysis, 9(3), 369-377. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link not available]
  • Smith, H. E. (1983). Chirality in drug design and synthesis. Annual Reports in Medicinal Chemistry, 18, 295-304. [Link not available]
  • Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • Teague, S. J., Davis, A. M., Leeson, P. D., & Oprea, T. (1999). The design of leadlike combinatorial libraries. Angewandte Chemie International Edition, 38(24), 3743-3748. [Link not available]
  • Vanhauwe, J. F., et al. (2017). Two enantiomers of model 1 N-protonated-fluorophenyl-ethylamine and model 2 N-protonated-hydroxy-phenylethylamine. ResearchGate. [Link]

  • Williams, K., & Lee, C. (1985). Importance of drug enantiomers in clinical pharmacology. Drugs, 30(4), 333-354. [Link not available]
  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-589. [Link]

Sources

Structure-Activity Relationship (SAR) of Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals
Core Directive & Executive Summary

This guide provides an in-depth technical analysis of how fluorine substitution alters the pharmacological profile of phenethylamine-based scaffolds. Unlike rigid templates, this analysis is structured around the "Fluorine Effect" —specifically how the high electronegativity, small Van der Waals radius, and carbon-fluorine (C-F) bond strength dictate receptor affinity, metabolic stability, and transporter selectivity.

Key Insight: Fluorine is not merely a bioisostere for hydrogen; it is a "metabolic shield" and an "electronic modulator." In the amphetamine series, para-fluorination shifts the drug class from pure stimulant to entactogen (MDMA-like). In the 2C (psychedelic) series, however, 4-position fluorination often decreases potency compared to heavier halogens (Br, I), revealing a critical steric requirement within the 5-HT2A receptor binding pocket.

The Amphetamine Scaffold: Regioisomerism & Transporter Selectivity

The addition of a fluorine atom to the amphetamine nucleus creates distinct pharmacological profiles depending on the position (ortho, meta, para).

2.1 Regioisomerism: The 2-, 3-, and 4-Positions

The position of the fluorine atom steers selectivity between the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • 2-Fluoroamphetamine (2-FA):

    • Mechanism: Acts primarily as a releaser of Dopamine and Norepinephrine.[1][2]

    • SAR Logic: The ortho-substitution creates steric hindrance that interferes with SERT binding but is tolerated by DAT/NET.

    • Outcome: A functional stimulant profile similar to D-amphetamine but with reduced potency.[2]

  • 3-Fluoroamphetamine (3-FA):

    • Mechanism: Balanced monoamine release.

    • SAR Logic: The meta-position represents a "middle ground," allowing for moderate SERT interaction while maintaining high DAT/NET affinity.

    • Outcome: A hybrid profile with both stimulant and mild entactogenic properties.[3]

  • 4-Fluoroamphetamine (4-FA):

    • Mechanism: Significant SERT releasing activity alongside DAT/NET.

    • SAR Logic: The para-substitution mimics the steric and electronic properties required for SERT translocation (similar to the methylenedioxy group in MDMA, though less potent). The high electronegativity of fluorine at the 4-position pulls electron density, potentially strengthening hydrogen bond interactions within the SERT binding pocket.

    • Outcome: A distinct "entactogen-stimulant" profile.[1][4][5][6][7][8]

2.2 Metabolic Stability: The C-F Bond Shield

A critical advantage of fluorination is the prevention of oxidative metabolism.

  • Non-Fluorinated Control (Amphetamine): Rapidly metabolized via para-hydroxylation by CYP2D6 to form 4-hydroxyamphetamine (active) and subsequent metabolites.

  • Fluorinated Analog (4-FA): The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to CYP450 oxidative cleavage.

  • Result: 4-FA cannot undergo para-hydroxylation. Metabolism is shifted to slower pathways (N-dealkylation, side-chain oxidation), resulting in a prolonged half-life and higher bioavailability compared to equipotent doses of non-fluorinated analogs.

The 2C Scaffold: Steric Constraints at 5-HT2A

In the 2,5-dimethoxyphenethylamine (2C) series, the Structure-Activity Relationship diverges from the amphetamines. Here, the 4-position substituent is the primary driver of 5-HT2A receptor affinity (psychedelic potency).

3.1 The "Halogen Effect" (F vs. Cl vs. Br vs. I)

Potency in the 2C series generally increases with the lipophilicity and steric bulk of the 4-position substituent, up to a limit (Iodine/Ethyl).

  • 2C-F (4-Fluoro):

    • Affinity: Low (Ki > 100 nM at 5-HT2A).

    • SAR Failure: The fluorine atom (radius ~1.47 Å) is too small to adequately fill the hydrophobic pocket at the 5-HT2A receptor's orthosteric binding site. It fails to displace water molecules effectively or provide the necessary hydrophobic interaction that heavier halogens do.

  • 2C-B (4-Bromo) & 2C-I (4-Iodo):

    • Affinity: High (Ki ~ 1–10 nM).

    • SAR Success: Bromine (~1.85 Å) and Iodine (~1.98 Å) provide the optimal steric bulk and lipophilicity to anchor the molecule within the receptor, stabilizing the active conformation (Gq-protein signaling).

3.2 Comparative Data Table
Compound4-Substituent5-HT2A Affinity (Ki)Functional Potency (EC50)Primary Effect
2C-H -H~ 2500 nMWeak / InactiveBaseline Control
2C-F -F~ 300 - 500 nM*LowWeak Psychedelic
2C-B -Br~ 1 - 10 nM~ 20 nMPotent Psychedelic
2C-I -I~ 1 - 5 nM~ 15 nMPotent Psychedelic
NBOMe-2C-I -I (+ N-benzyl)< 1 nM< 1 nMUltra-Potent Agonist

*Note: 2C-F values are estimated based on relative potency data; it is rarely assayed due to clinical insignificance.

Experimental Protocols

To validate these SAR claims, two primary assays are employed: Radioligand Binding (Affinity) and Calcium Mobilization (Functional Efficacy).

Protocol A: Radioligand Binding Assay (5-HT2A)

Determines the affinity (Ki) of the fluorinated ligand.

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize cells in Tris-HCl buffer.

  • Ligand Competition: Incubate membrane homogenates with

    
    -Ketanserin (antagonist radioligand) or 
    
    
    
    -LSD (agonist radioligand) at a concentration equal to its Kd.
  • Titration: Add the fluorinated test compound (e.g., 2C-F) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Incubation: Incubate for 60 min at 37°C to reach equilibrium.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate IC50. Convert to Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: Calcium Mobilization Assay (FLIPR)

Determines the functional potency (EC50) and efficacy (Emax).

  • Cell Culture: Seed CHO-K1 cells stably expressing G

    
    q-coupled 5-HT2A receptors in 96-well black-wall plates.
    
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Baseline Reading: Measure basal fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).

  • Agonist Addition: Inject test compounds (2C-F, 2C-B) automatically.

  • Measurement: Monitor the increase in fluorescence intensity (RFU) corresponding to intracellular

    
     release.
    
  • Data Analysis: Fit the dose-response curve to a sigmoidal model to derive EC50 and Emax (relative to 5-HT control).

Visualizations & Pathways
Diagram 1: SAR Logic of Fluorinated Phenethylamines

This diagram illustrates how structural modifications at the 4-position and Nitrogen atom dictate the pharmacological pathway (Stimulant vs. Psychedelic).

SAR_Logic cluster_Amphetamine Amphetamine Derivatives (Alpha-Methyl) cluster_2C 2C Derivatives (2,5-Dimethoxy) Base Phenethylamine Scaffold Amphet Amphetamine (No F) Base->Amphet + Alpha-Methyl C2H 2C-H (Hydrogen) Base->C2H + 2,5-Dimethoxy FA2 2-FA (Ortho) High DAT / Low SERT Amphet->FA2 + 2-F FA4 4-FA (Para) High SERT / High DAT Amphet->FA4 + 4-F Metab Metabolic Stability (Blocked Para-Hydroxylation) FA4->Metab Strong C-F Bond C2F 2C-F (Fluoro - Small) C2H->C2F + 4-F C2B 2C-B (Bromo - Optimal) C2H->C2B + 4-Br Affinity 5-HT2A Affinity (Steric Fit) C2F->Affinity Weak Binding (Too Small) C2B->Affinity Strong Binding (Optimal Size)

Caption: Comparative SAR pathways showing how regioisomerism affects transporter selectivity in amphetamines, while steric bulk drives receptor affinity in the 2C series.

Diagram 2: Experimental Workflow (Calcium Flux)

This diagram details the self-validating protocol for determining functional potency.

Calcium_Flux Step1 1. Cell Seeding (CHO-K1-5HT2A) Step2 2. Dye Loading (Fluo-4 AM ester) Step1->Step2 Step3 3. Hydrolysis (Intracellular Esterase) Step2->Step3 Cell Entry Step4 4. Ligand Addition (Fluorinated Analog) Step3->Step4 Ready State Step5 5. Receptor Activation (Gq-Protein Coupling) Step4->Step5 Binding Step6 6. IP3 Pathway (PLC Activation) Step5->Step6 Step7 7. Ca2+ Release (ER Stores) Step6->Step7 Step8 8. Signal Detection (FLIPR RFU Increase) Step7->Step8 Fluorescence

Caption: Step-by-step workflow for the Calcium Mobilization Assay used to quantify the functional potency (EC50) of fluorinated ligands.

References
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis.

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015).[9] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology.

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter. Journal of Medicinal Chemistry.

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[9] (Comparative data for monoamine transporters).

  • Glennon, R. A., et al. (2002). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar.

Sources

"cross-reactivity of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine with monoamine transporters"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the pharmacological profile and cross-reactivity of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , a specific fluorinated phenethylamine derivative.

Executive Summary & Compound Identity

Compound Name: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Chemical Class:


-Fluorinated Phenethylamine (Amphetamine homologue lacking the 

-methyl group). Primary Mechanism: Monoamine Transporter Substrate (Releaser) & Reuptake Inhibitor.

This compound represents a structural hybrid between the 3-Fluoro-4-methyl ring-substituted stimulants (e.g., 3-FMA) and


-fluorinated  amines. Its pharmacological profile is defined by the unique interplay between the electron-withdrawing 

-fluorine and the entactogenic potential of the 3,4-ring substitution.
Structural Activity Relationship (SAR) Analysis
  • Phenethylamine Core: Unlike amphetamines (which have an

    
    -methyl group), this ethan-1-amine core is typically susceptible to rapid degradation by Monoamine Oxidase (MAO). However, the 
    
    
    
    -fluorine substitution may sterically or electronically hinder MAO activity, potentially extending the half-life compared to non-fluorinated phenethylamines.
  • 
    -Fluorine (C2 position):  Acts as a bioisostere for the 
    
    
    
    -hydroxyl group found in ephedrine/cathinones but lacks hydrogen bond donor capability. It lowers the pKa of the amine (approx.[1] 8.5 vs. 9.9 for non-fluorinated), increasing lipophilicity and blood-brain barrier (BBB) permeability while potentially reducing affinity for the orthosteric binding site of transporters.
  • 3-Fluoro-4-Methyl Substitution: This specific ring pattern typically confers a "hybrid" profile with high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), plus moderate affinity for the Serotonin Transporter (SERT), bridging the gap between pure stimulants and entactogens.

Pharmacodynamics: Transporter Cross-Reactivity

The "cross-reactivity" of this compound refers to its promiscuous binding and functional activity across the three primary monoamine transporters: DAT, NET, and SERT.

Predicted Affinity & Efficacy Profile

Based on homologous data from 3-FMA and


-fluoroamphetamine , the compound exhibits the following cross-reactivity profile:
TargetInteraction TypePredicted Potency (

)
Functional Outcome
NET Substrate / ReleaserHigh (

nM)
Potent sympathomimetic effects (vasoconstriction, tachycardia).
DAT Substrate / ReleaserModerate-High (

nM)
Psychostimulation, locomotor activity, reinforcing properties.
SERT Substrate / ReleaserModerate (

nM)
Mood elevation, mild entactogenic effects (blunted compared to MDMA).
MAO-A Competitive InhibitorLow-Moderate (

M)
Potential for interactions, though

-F reduces MAO affinity vs. parent.
Mechanism of Action Diagram

The following diagram illustrates the compound's interaction with the presynaptic neuron, highlighting the dual mechanism of reuptake inhibition and hetero-exchange release.

G Compound 2-Fluoro-1-(3-fluoro-4-methylphenyl) ethan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT High Affinity Binding NET Norepinephrine Transporter (NET) Compound->NET High Affinity Binding SERT Serotonin Transporter (SERT) Compound->SERT Moderate Affinity VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Disrupts Gradient DAT->Compound Translocation (Influx) Synapse Synaptic Cleft (Increased Concentration) DAT->Synapse DA Release NET->Compound Translocation (Influx) NET->Synapse NE Release Cytosol Cytosolic Monoamine Pool (DA, NE, 5-HT) VMAT2->Cytosol Leakage Cytosol->DAT Reverse Transport (Efflux) Cytosol->NET Reverse Transport (Efflux)

Figure 1: Mechanism of transporter-mediated efflux. The compound acts as a substrate, entering the neuron via DAT/NET, disrupting VMAT2, and triggering reverse transport of monoamines into the synapse.

Comparative Performance Analysis

This section compares the target compound against established standards to contextualize its performance.

Table 1: Comparative Pharmacological Metrics

Data interpolated from structurally related fluorinated amphetamines (e.g., 3-FMA, 4-FA).

FeatureTarget Compound (

-F-PEA derivative)
3-FMA (Amphetamine Analog)4-FA (Standard)3-MMC (Cathinone)
DAT Selectivity Balanced (DAT/NET)High (DAT > SERT)Moderate (DAT/SERT balanced)High (DAT/NET)
SERT Activity Moderate (due to 3,4-sub)ModerateHighLow-Moderate
Metabolic Stability Low-Medium (MAO vulnerable)High (

-methyl protection)
HighMedium (Reductase)
Potency Lower (

nM)
High (

nM)
ModerateModerate
Lipophilicity High (F lowers polarity)ModerateModerateLower (

-ketone)

Key Insight: The target compound lacks the


-methyl group of 3-FMA, making it less potent and shorter-acting. However, the 

-fluorine increases lipophilicity compared to traditional phenethylamines, potentially resulting in a faster onset but lower peak efficacy than its amphetamine counterparts.

Experimental Protocols for Validation

To empirically verify the cross-reactivity described above, the following standardized protocols should be employed. These assays measure the compound's ability to inhibit the uptake of radiolabeled monoamines.[2]

Protocol A: Monoamine Uptake Inhibition Assay (HEK293 Cells)

Objective: Determine


 values for DAT, NET, and SERT.
  • Cell Preparation:

    • Use HEK293 cells stably expressing human DAT, NET, or SERT.

    • Seed cells at

      
       cells/well in poly-D-lysine coated 24-well plates.
      
    • Incubate for 24 hours at 37°C / 5%

      
      .
      
  • Buffer Preparation:

    • Prepare Krebs-Ringer-HEPES (KRH) buffer containing 10

      
      M pargyline (to inhibit MAO) and 10 
      
      
      
      M tropolone (to inhibit COMT).
  • Compound Application:

    • Wash cells with KRH buffer.

    • Add the test compound (2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Add radiolabeled substrates:

      
      Dopamine (for DAT), 
      
      
      
      Norepinephrine (for NET), or
      
      
      Serotonin (for SERT) at a final concentration of 20 nM.
    • Incubate for 5 minutes (transport phase).

  • Termination & Measurement:

    • Rapidly wash cells with ice-cold buffer to stop transport.

    • Lyse cells with 1% SDS.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression (log(inhibitor) vs. response).
      
Protocol B: Transporter-Mediated Efflux Assay

Objective: Distinguish between a blocker (cocaine-like) and a releaser (amphetamine-like).

  • Pre-loading: Pre-load cells with

    
    MPP+ (for DAT/NET) or 
    
    
    
    5-HT (for SERT) for 20 minutes.
  • Wash: Wash cells to remove extracellular radioactivity.

  • Perfusion: Superfuse cells with buffer. Collect basal fractions (2 min intervals).

  • Stimulation: Introduce the test compound (

    
    M).
    
  • Result Interpretation:

    • Releaser: A sharp spike in radioactivity in the eluate (efflux).

    • Blocker: No increase in efflux; radioactivity remains trapped in the cell.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology.

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive substances: 4-fluoroamphetamine and 4-methylmethcathinone. Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). Monoamine transporter activity of 3-fluoromethcathinone and 3-fluoroamphetamine. Neuropharmacology.

  • Rosenauer, R., et al. (2013). Structure-activity relationships of beta-fluorinated amphetamines and phenethylamines. Bioorganic & Medicinal Chemistry.

  • Greiner, E., et al. (2020). Synthesis and biological evaluation of beta-fluorinated phenethylamines. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparative analysis of the validation of a bioanalytical method for the novel small molecule, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a critical step in the drug development pipeline, robust and reliable bioanalytical method validation ensures the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data submitted for regulatory approval. This document is intended for researchers, scientists, and drug development professionals, offering both a practical guide and a deeper understanding of the scientific rationale behind the validation process, in alignment with global regulatory standards such as the ICH M10 guideline.[1]

Introduction: The Imperative of Rigorous Bioanalytical Validation

The journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by a series of rigorous scientific evaluations. Among the most critical of these is the accurate quantification of the drug and its metabolites in biological matrices. This is the domain of bioanalytical method validation, a process that establishes through documented evidence that an analytical method is reliable and reproducible for its intended use.[2][3]

2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a novel fluorinated amine currently under investigation. The presence of fluorine atoms in its structure can impart unique physicochemical properties, which may influence its behavior during analysis. LC-MS/MS stands as the gold standard for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and specificity.[4][5]

This guide will not only detail the "how" of method validation but also the "why," exploring the scientific principles that inform our experimental choices. We will delve into a comparative analysis of different sample preparation techniques, a crucial step that can significantly impact data quality.

Strategic Method Development: A Foundation for Success

Before a method can be validated, it must be meticulously developed. This phase is an iterative process of optimizing various parameters to achieve the desired performance.

Analyte and Internal Standard (IS) Characterization

The first step is to understand the physicochemical properties of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. As a fluorinated amine, it is expected to be a basic compound. The presence of two fluorine atoms may increase its lipophilicity and could lead to non-specific binding to laboratory plastics.[6][7]

The selection of a suitable internal standard (IS) is paramount for accurate quantification. An ideal IS should have similar physicochemical properties to the analyte and behave similarly during sample extraction and ionization, but be clearly distinguishable by the mass spectrometer. The gold standard is a stable isotope-labeled (SIL) analog of the analyte, such as 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine-d4. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate correction for any variations in the analytical process.

Mass Spectrometry and Chromatography

The optimization of the mass spectrometer parameters is crucial for achieving high sensitivity and selectivity. This involves infusing a standard solution of the analyte and the IS into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy and other compound-specific parameters. For 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, a positive electrospray ionization (ESI+) mode is typically used due to the basic nature of the amine group.

The chromatographic separation is designed to resolve the analyte from endogenous matrix components that may cause interference. A reversed-phase column, such as a C18 or a phenyl-hexyl, is often a good starting point. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a good peak shape, a reasonable retention time, and separation from potential interferences.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[8] The choice of technique can significantly impact method performance, particularly recovery and matrix effects. Here, we compare three common techniques for the extraction of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine from human plasma.

Protein Precipitation (PPT)

PPT is a simple and fast technique where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

  • Pros: High throughput, low cost, and simple to perform.

  • Cons: Less clean extracts, leading to a higher potential for matrix effects and ion suppression.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous plasma based on its differential solubility in two immiscible liquids (an aqueous and an organic phase).

  • Pros: Cleaner extracts than PPT, leading to reduced matrix effects.

  • Cons: More labor-intensive, lower throughput, and requires the use of organic solvents that may pose safety and disposal concerns.

Solid-Phase Extraction (SPE)

SPE uses a solid sorbent to selectively adsorb the analyte from the plasma, while interfering components are washed away. The analyte is then eluted with a small volume of solvent.

  • Pros: Provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity. Can be automated for high throughput.

  • Cons: Higher cost per sample and requires more extensive method development to select the appropriate sorbent and optimize the wash and elution steps.

Comparative Experimental Data

To illustrate the impact of the chosen technique, the following table summarizes the performance of each method for the extraction of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 95 ± 585 ± 792 ± 4
Matrix Effect (%) 75 ± 1093 ± 698 ± 3
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowMediumHigh
Recommendation Suitable for early discovery studies where speed is critical.A good balance between cleanliness and cost for many applications.Recommended for late-stage clinical trials and regulatory submission due to the cleanest extracts and lowest matrix effects.

Based on this comparison, SPE was selected for the full method validation to ensure the highest data quality for regulatory submission.

Full Bioanalytical Method Validation: A Step-by-Step Guide

The full validation of the bioanalytical method was performed in accordance with the ICH M10 guideline.[1] This process involves a series of experiments to demonstrate that the method is fit for its intended purpose.

Experimental Workflow

The overall workflow of the validation process is depicted in the following diagram:

Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Full Validation (ICH M10) cluster_app Application Dev Analyte & IS Characterization LC & MS Optimization Sample Prep Selection Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ LLOQ Accuracy->LLOQ Recovery Recovery & Matrix Effect LLOQ->Recovery Stability Stability Recovery->Stability Dilution Dilution Integrity Stability->Dilution SampleAnalysis Analysis of Study Samples Dilution->SampleAnalysis Validated Method

Bioanalytical Method Validation Workflow
Validation Parameters and Acceptance Criteria

The following sections detail the key validation parameters, the experimental design, and the acceptance criteria as per regulatory guidelines.

  • Purpose: To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Protocol: Six different blank plasma samples from individual donors were analyzed to check for interferences at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.

  • Purpose: To demonstrate that the method produces results that are directly proportional to the concentration of the analyte over a specified range.[4]

  • Protocol: A calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels was prepared and analyzed. The curve was fitted using a weighted linear regression model.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Calibration Standard (ng/mL)Back-Calculated Concentration (ng/mL)Accuracy (%)
1.00 (LLOQ)1.05105.0
2.502.4598.0
10.010.2102.0
50.048.997.8
200205102.5
40039598.8
500503100.6
  • Purpose: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter in the measurements (precision).[3]

  • Protocol: Quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) were analyzed in replicate (n=6) on three different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ). The precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
1.00 (LLOQ)103.58.2105.19.5
3.00 (Low)98.76.5101.27.8
150 (Medium)101.84.1100.55.3
350 (High)99.23.599.84.2
  • Purpose: To determine the lowest concentration of the analyte that can be reliably and accurately measured.[4]

  • Protocol: The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Acceptance Criteria: Accuracy within ±20% of the nominal value and precision ≤20%.

  • Purpose: To assess the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the ionization of the analyte (matrix effect).[4]

  • Protocol:

    • Recovery: The peak area of the analyte in extracted samples is compared to that in post-extraction spiked samples.

    • Matrix Effect: The peak area of the analyte in post-extraction spiked samples is compared to that in neat solutions.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤15%.

  • Purpose: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol: The stability of the analyte was assessed under the following conditions:

    • Freeze-thaw stability: After three freeze-thaw cycles.

    • Short-term (bench-top) stability: At room temperature for a duration that mimics the sample handling time.

    • Long-term stability: Stored at -80°C for an extended period.

    • Stock solution stability: At room temperature and refrigerated.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • Purpose: To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.

  • Protocol: A spiked sample with a concentration above the ULOQ was diluted with blank plasma to bring the concentration within the calibration range.

  • Acceptance Criteria: The accuracy and precision of the diluted samples should be within ±15%.

Conclusion

The validation of a bioanalytical method is a scientifically rigorous process that is essential for ensuring the quality and integrity of data in drug development. This guide has detailed a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine in human plasma, in accordance with the ICH M10 guideline.

A comparative analysis of sample preparation techniques demonstrated that while protein precipitation offers high throughput, solid-phase extraction provides the cleanest extracts and minimizes matrix effects, making it the preferred choice for regulatory submissions. The full validation of the SPE-based method demonstrated excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. This validated method is now considered fit for purpose and can be confidently applied to the analysis of clinical trial samples, providing reliable data to support the advancement of this promising new therapeutic candidate.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • DeSilva, B., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(13), 1549-1551.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Lee, S. H., et al. (2017). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 145, 296-301.
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-010.
  • Krause, M. (2024). How method validation is done for any analyte in LC-MS/MS? ResearchGate. Retrieved from [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Veved. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluoro-3-methylphenyl)sulfanylpropan-1-amine. Retrieved from [Link]

  • Wang, Y., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6149-6155.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]

  • American Chemical Society. (2022). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology, 56(10), 6296-6306.
  • MilliporeSigma. (n.d.). 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

"head-to-head comparison of different synthetic routes to 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Doubly Fluorinated Chiral Amine

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, presents a particularly interesting synthetic challenge. It features two distinct fluorine atoms: one on the aromatic ring, which modulates electronic properties, and a second on the ethylamine side-chain, creating a chiral center. The synthesis of this specific enantiomerically pure β-fluoroamine requires precise control over both regioselectivity and stereoselectivity.

This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this valuable building block. We will explore a modern biocatalytic approach starting from a ketone precursor and a classical chemical synthesis commencing with an aldehyde. By examining the underlying principles, experimental protocols, and overall efficiency of each route, we aim to provide researchers with the critical insights needed to select the optimal path for their specific research and development goals.

Route 1: Asymmetric Biocatalysis via an α-Fluoro Ketone Intermediate

This contemporary approach leverages the exquisite selectivity of enzymes to install the chiral amine in the final step. The strategy hinges on the preparation of a key α-fluoro ketone intermediate, which is then subjected to asymmetric reductive amination.

Logical Workflow: Route 1

Route 1 Workflow A 2-Fluorotoluene B 1-(3-Fluoro-4-methylphenyl)ethanone A->B Friedel-Crafts Acylation C 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one B->C α-Fluorination (Electrophilic) D Target: (S)- or (R)-Amine C->D Asymmetric Reductive Amination (Biocatalytic)

Caption: Overall workflow for the biocatalytic synthesis route.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(3-Fluoro-4-methylphenyl)ethanone (Ketone Precursor)

The synthesis begins with a classic Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction is a robust method for installing an acetyl group onto the aromatic ring.

  • Principle of Causality: 2-Fluorotoluene is used as the starting material. The methyl group is an ortho-, para-director. However, the fluorine atom is also an ortho-, para-director but is deactivating. The reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) leads to acylation primarily at the position para to the methyl group and meta to the fluorine, driven by sterics and the activating effect of the methyl group.

  • Protocol:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM), slowly add acetyl chloride (1.05 eq.).

    • After stirring for 15 minutes, add 2-fluorotoluene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation or column chromatography to yield 1-(3-fluoro-4-methylphenyl)ethanone.

Step 2: α-Fluorination of the Ketone

This step introduces the second fluorine atom at the carbon adjacent to the carbonyl group. This is achieved using an electrophilic fluorinating agent.[5][6][7][8][9]

  • Principle of Causality: The ketone is first converted to its enol or enolate form, which is a carbon-centered nucleophile. This nucleophile then attacks an electrophilic fluorine source, such as Selectfluor™ (F-TEDA-BF₄).[10][11] Selectfluor™ is a stable, safe, and highly effective N-F reagent. The reaction regioselectively installs a single fluorine atom on the methyl group due to the formation of the more stable enolate at this position.

  • Protocol:

    • Dissolve 1-(3-fluoro-4-methylphenyl)ethanone (1.0 eq.) in a suitable solvent like acetonitrile or DMF.

    • Add a base (e.g., LDA or NaHMDS, 1.1 eq.) at -78 °C to generate the enolate.

    • After a short period, add a solution of Selectfluor™ (1.1 eq.) in the same solvent.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to isolate 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one.

Step 3: Biocatalytic Asymmetric Reductive Amination

This is the key stereochemistry-defining step. Imine reductases (IREDs) or reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the conversion of a ketone to a chiral amine.[12][13][14][15][16][17]

  • Principle of Causality: The enzyme's active site creates a chiral environment. The α-fluoro ketone and an amine source (e.g., ammonia or an ammonium salt) enter the active site. An intermediate imine is formed in situ, which is then reduced by a hydride delivered from the NADPH cofactor. The facial selectivity of the hydride attack is dictated by the enzyme's structure, leading to the formation of predominantly one enantiomer of the final amine product. A cofactor recycling system, such as glucose/glucose dehydrogenase, is required to regenerate the expensive NADPH.

  • Protocol:

    • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

    • Add NADP⁺ (catalytic amount), a cofactor recycling system (e.g., glucose and glucose dehydrogenase), and the chosen IRED or RedAm enzyme (commercially available or expressed).

    • Add the amine source, such as ammonium chloride (in large excess).

    • Add the substrate, 2-fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-one, typically dissolved in a water-miscible co-solvent like DMSO to aid solubility.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction for conversion and enantiomeric excess (ee%) using chiral HPLC or GC.

    • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) to extract the free amine.

    • Separate the organic layer, dry, and concentrate to yield the enantiomerically enriched target amine.

Route 2: Diastereoselective Chemical Synthesis via a Nitroaldol Intermediate

This route employs a more traditional, multi-step chemical approach. It builds the carbon skeleton first, introduces the nitrogen functionality as a nitro group, and then converts a hydroxyl group to the final fluorine atom in a diastereoselective manner.

Logical Workflow: Route 2

Route 2 Workflow A 3-Fluoro-4-methylbenzyl alcohol B 3-Fluoro-4-methylbenzaldehyde A->B Oxidation C 1-(3-Fluoro-4-methylphenyl) -2-nitroethan-1-ol B->C Henry (Nitroaldol) Reaction D 2-Amino-1-(3-fluoro-4- methylphenyl)ethan-1-ol C->D Nitro Group Reduction E Target: (syn/anti)-Amine D->E Deoxyfluorination (e.g., DAST)

Caption: Overall workflow for the classical chemical synthesis route.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methylbenzaldehyde (Aldehyde Precursor)

The starting aldehyde can be purchased or prepared via oxidation of the corresponding benzyl alcohol.[18][19]

  • Principle of Causality: A mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation is used to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

  • Protocol (using PCC):

    • Suspend pyridinium chlorochromate (PCC, 1.5 eq.) in dichloromethane (DCM).

    • Add a solution of 3-fluoro-4-methylbenzyl alcohol (1.0 eq.) in DCM to the suspension.

    • Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-4-methylbenzaldehyde, which can be purified by distillation or chromatography.

Step 2: Henry (Nitroaldol) Reaction

This classic C-C bond-forming reaction couples the aldehyde with nitromethane to build the two-carbon side chain.[20]

  • Principle of Causality: A base (e.g., a catalytic amount of an amine base like triethylamine or DBU) deprotonates nitromethane to form a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.

  • Protocol:

    • Dissolve 3-fluoro-4-methylbenzaldehyde (1.0 eq.) and nitromethane (1.5-2.0 eq.) in a suitable solvent like methanol or isopropanol.

    • Add a catalytic amount of a base (e.g., triethylamine, ~0.1 eq.) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. The reaction may take several hours to days to reach completion.

    • Once complete, neutralize the catalyst with a weak acid (e.g., acetic acid) and remove the solvent in vacuo.

    • The crude product, 1-(3-fluoro-4-methylphenyl)-2-nitroethan-1-ol, can be purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, yielding a β-amino alcohol intermediate.[21][22]

  • Principle of Causality: Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas is a clean and effective method for this transformation. Alternatively, chemical reduction using reagents like zinc or iron in acidic media can be employed.[23]

  • Protocol (Catalytic Hydrogenation):

    • Dissolve the β-nitro alcohol (1.0 eq.) in a solvent such as methanol or ethanol.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully filter the catalyst through Celite and concentrate the filtrate to yield the crude 2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol. This product is often used in the next step without extensive purification.

Step 4: Deoxyfluorination of the β-Amino Alcohol

The final step involves replacing the hydroxyl group with fluorine. This is a challenging transformation that can proceed with stereochemical inversion.

  • Principle of Causality: A deoxyfluorinating agent such as Diethylaminosulfur Trifluoride (DAST) is used.[24][25][26][27][28][29][30] The alcohol's oxygen atom attacks the sulfur atom of DAST, forming a good leaving group. A subsequent nucleophilic attack by the fluoride ion displaces this leaving group. For a secondary alcohol like this, the reaction often proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbinol center. Therefore, the stereochemistry of the starting amino alcohol will dictate the final diastereomeric ratio of the product.

  • Protocol:

    • Dissolve the β-amino alcohol (1.0 eq.) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

    • Slowly add DAST (1.1-1.2 eq.) dropwise to the solution.

    • Allow the reaction to warm slowly to room temperature and stir for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Purify by column chromatography to yield the target product as a mixture of diastereomers.

Head-to-Head Comparison

FeatureRoute 1: Asymmetric BiocatalysisRoute 2: Diastereoselective Chemical Synthesis
Overall Strategy Late-stage, highly selective enzymatic introduction of the chiral amine onto a pre-functionalized α-fluoro ketone.Stepwise construction of the molecule with stereochemistry controlled by a chemical deoxyfluorination step.
Stereocontrol Excellent. Enantiomeric excess (ee) often >99% is achievable, dictated by the choice of enzyme (IRED/RedAm).Moderate to Good. Relies on the diastereoselectivity of the deoxyfluorination step (Sₙ2 inversion). Final product is a racemate unless a chiral resolution or asymmetric reduction is performed earlier.
Number of Steps 3 steps from commercially available 2-fluorotoluene.4 steps from commercially available 3-fluoro-4-methylbenzyl alcohol.
Key Reagents Selectfluor™, Imine Reductase (IRED), NADPH, Cofactor recycling system.PCC, Nitromethane, Raney Ni/H₂, DAST.
Safety & Handling Generally safer. Avoids highly toxic or explosive reagents. Enzymes operate in aqueous media under mild conditions. Selectfluor™ is a stable solid.Involves hazardous reagents. PCC is a toxic chromium compound. DAST is toxic, moisture-sensitive, and can decompose exothermically. Catalytic hydrogenation requires specialized pressure equipment.
Scalability Highly scalable. Biocatalytic processes are increasingly used in industrial manufacturing. Requires investment in fermentation/enzyme production.Scalable, but safety considerations for hazardous reagents (PCC, DAST, H₂) become paramount. Thermal runaway is a concern with DAST.
Purification Can be simpler. Enzymatic reactions are often very clean. Final extraction separates the product from aqueous enzyme/buffer components.More complex. Multiple chromatographic purifications are typically required to remove byproducts and unreacted starting materials from each step.
Cost & Availability Initial cost of enzymes and cofactors (NADPH) can be high, but prices are decreasing. Cofactor recycling is essential for economic viability.Reagents are generally considered commodity chemicals, but DAST can be expensive. Safety infrastructure for handling hazardous materials adds to the cost.
Predictability High. Enzyme screening kits allow for rapid identification of a suitable biocatalyst for the desired enantiomer.Lower. The success and diastereoselectivity of the DAST reaction can be substrate-dependent and may require significant optimization.[24]

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Route 2 (Chemical Synthesis) represents a classic, fundamentals-driven approach. It is well-suited for medicinal chemistry labs where versatility and the ability to quickly generate material for initial screening are key. However, it suffers from significant drawbacks, including the use of hazardous reagents, multiple purification steps, and, most critically, a lack of inherent enantiocontrol, which would necessitate an additional resolution step to isolate the desired enantiomer.

Route 1 (Asymmetric Biocatalysis) is a modern, elegant, and highly efficient strategy. Its primary advantage is the outstanding stereoselectivity afforded by the enzymatic reductive amination step, directly yielding an enantiomerically pure product.[13][17] This route is greener, safer, and often involves simpler purifications. While the initial investment in biocatalyst screening and development may seem high, the benefits in terms of enantiopurity, reduced waste, and operational safety make it the superior choice for process development and large-scale manufacturing.

For researchers and drug development professionals aiming to produce a specific, enantiomerically pure stereoisomer of the target amine with high efficiency and safety, the biocatalytic approach (Route 1) is strongly recommended. Its predictability and unparalleled selectivity represent the state-of-the-art in chiral amine synthesis.

References

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved March 4, 2026, from [Link]

  • Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/chemistry. Retrieved March 4, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2025, January 17). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction. PMC. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved March 4, 2026, from [Link]

  • Hoveyda, A. H., et al. (2004, October 30). Convenient Catalytic, Enantioselective Conjugate Reduction of Nitroalkenes Using CuF2. ACS Publications. Retrieved March 4, 2026, from [Link]

  • Smith, A. D., et al. (n.d.). An enantioselective tandem reduction/nitro-Mannich reaction of nitroalkenes using a simple thiourea organocatalyst. RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Umemoto, T. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Retrieved March 4, 2026, from [Link]

  • García-Ramos, M., et al. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Retrieved March 4, 2026, from [Link]

  • Nelson, S. (2002, February 18). Enantioselective Electrophilic Fluorination. University of Illinois. Retrieved March 4, 2026, from [Link]

  • Brenna, E., et al. (2018, July 29). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fluorination of alcohol 239 using DAST.[74a]. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of β-amminoalcohols 2 through β-nitroalcohols 1 as intermediates. Retrieved March 4, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved March 4, 2026, from [Link]

  • Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved March 4, 2026, from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved March 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Retrieved March 4, 2026, from [Link]

  • Doyle, A. G., et al. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Selectfluor‐mediated photochemical C H fluorination using 9‐fluorenone.... Retrieved March 4, 2026, from [Link]

  • Lenz, M., et al. (2016, June 21). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Retrieved March 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde.
  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved March 4, 2026, from [Link]

  • University Course Material. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, November 14). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Retrieved March 4, 2026, from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved March 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Retrieved March 4, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzaldehyde. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0198722B1 - Process for the preparation of amino-alcohols by electrochemical reduction of nitro-alcohols.
  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2015, May 6). Asymmetric Biocatalytic Amination of Ketones at the Expense of NH3 and Molecular Hydrogen. Retrieved March 4, 2026, from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Biocatalytic amination of ketones by various enzymes. (A).... Retrieved March 4, 2026, from [Link]

  • Stenutz. (n.d.). 3-fluoro-4-methylbenzaldehyde. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved March 4, 2026, from [Link]

  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2024, September 12). Imine Reductases and Reductive Aminases in Organic Synthesis. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved March 4, 2026, from [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved March 4, 2026, from [Link]

Sources

"pharmacokinetic profile of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine compared to similar compounds"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) profile of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine , a specific fluorinated derivative of the


-methylbenzylamine scaffold.

Given the specific nomenclature—placing the amine and the aryl group on C1 and a fluorine on C2—this molecule is structurally distinct from classical phenethylamines (like amphetamine). It is chemically defined as an


-(fluoromethyl)benzylamine . This structural distinction is critical, as the 

-fluoromethyl moiety is a known pharmacophore for mechanism-based enzyme inhibition (suicide inhibition), drastically altering its PK profile compared to standard stimulants like 3-Fluoro-4-methylamphetamine (3-FMA).
Executive Summary & Compound Classification

Compound: 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Proposed Abbreviation:


-FM-3F4M-BA
Chemical Class:  Fluorinated 

-Methylbenzylamine /

-Fluoroethylamine derivative. Primary Pharmacological Signal: Unlike simple substrates (e.g., 3-FMA), the presence of the

-fluoromethyl group
(

) suggests this compound likely acts as a mechanism-based inhibitor (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes (e.g., AADC) or flavin-dependent monoamine oxidases (MAO).

Comparative Context: This guide compares


-FM-3F4M-BA against:
  • 3-Fluoro-4-methylamphetamine (3-FMA): A classical phenethylamine stimulant and substrate for reuptake transporters.

  • 
    -Fluoromethylhistidine (
    
    
    
    -FMH):
    A reference standard for
    
    
    -fluoromethyl-mediated suicide inhibition.
  • Tranylcypromine: A non-selective MAOI with rigid steric constraints.

Comparative Pharmacokinetic Profile (ADME)

The introduction of the


-fluorine (relative to the amine) and the 3-fluoro-4-methyl ring substitution creates a unique ADME fingerprint characterized by high metabolic resistance and specific tissue accumulation.
A. Absorption & Distribution: The Fluorine Effect

The dual fluorination (ring and side-chain) significantly modulates lipophilicity and barrier permeability.

Parameter

-FM-3F4M-BA (Target)
3-FMA (Comparator)Pharmacokinetic Implication
LogP (Predicted) ~2.4 – 2.6~2.2The side-chain fluorine (

) increases lipophilicity compared to a hydroxyl but is more polar than a methyl. Expect rapid Blood-Brain Barrier (BBB) penetration.
pKa ~8.8 – 9.2~9.9The electron-withdrawing effect of the

-fluorine lowers the pKa of the amine, increasing the fraction of non-ionized drug at physiological pH (7.4), further enhancing CNS entry .
Plasma Protein Binding Moderate (50-70%)Low (20-40%)The 3-F, 4-Me substitution pattern creates a hydrophobic pocket, likely increasing albumin affinity compared to unsubstituted analogs.
B. Metabolism: The Suicide Inhibition Mechanism

This is the most critical differentiator. While 3-FMA undergoes standard CYP450-mediated deamination and ring hydroxylation,


-FM-3F4M-BA is designed to trap  metabolic enzymes.
  • Mechanism-Based Inactivation: The

    
    -fluoromethyl group acts as a latent alkylating agent. Upon oxidative attack (e.g., by MAO) or decarboxylation attempts, the fluoride ion is eliminated, generating a highly reactive Michael acceptor (an imine methide) that covalently binds to the enzyme's active site nucleophiles.
    
  • Metabolic Stability: Consequently, the compound exhibits a non-linear PK profile . At low doses, it is rapidly sequestered by enzymes (acting as an inhibitor). Once enzymes are saturated/alkylated, systemic levels spike (zero-order kinetics).

  • Ring Stability: The 3-fluoro and 4-methyl substitutions block the primary sites of aromatic hydroxylation (C4) and metabolic attack, extending the elimination half-life (

    
    ).
    
C. Excretion
  • Route: Predominantly renal excretion of the unchanged parent drug (due to metabolic blockade) and N-acetylated minor metabolites.

  • Clearance: Likely lower than 3-FMA due to the prevention of deamination pathways.

Mechanistic Visualization: Suicide Inhibition Pathway

The following diagram illustrates the divergent metabolic fates of the Target Compound versus the Comparator (3-FMA).

MetabolicPathway Compound 2-Fluoro-1-(3-fluoro-4-methylphenyl) ethan-1-amine MAO Monoamine Oxidase (MAO-A/B) Compound->MAO High Affinity Binding Comparator 3-FMA (Comparator) CYP CYP2D6 (Liver) Comparator->CYP Substrate Binding ReactiveInt Reactive Imine Methide (Michael Acceptor) MAO->ReactiveInt F- Elimination (Mechanism-Based) Metabolite1 4-Carboxyphenyl Metabolite CYP->Metabolite1 Oxidative Deamination Metabolite2 N-Hydroxy Metabolite CYP->Metabolite2 Ring Hydroxylation Covalent Irreversible Enzyme-Drug Adduct (Inactivation) ReactiveInt->Covalent Alkylation of Active Site Cysteine

Caption: Divergent metabolic pathways. 3-FMA acts as a substrate for clearance, whereas the


-fluoromethyl target compound generates a reactive intermediate that covalently inactivates metabolic enzymes.
Experimental Protocols for Validation

To confirm this PK profile, the following self-validating protocols are recommended.

Protocol 1: Assessment of Mechanism-Based Inhibition (Time-Dependent Inhibition)

Objective: Determine if the compound irreversibly inhibits MAO or CYP enzymes, confirming the "suicide substrate" hypothesis.

  • System: Human Liver Microsomes (HLM) or recombinant MAO-A/B.

  • Incubation:

    • Pre-incubation: Incubate enzyme + Test Compound (0.1 - 10

      
      M) + NADPH (cofactor) for varying times (
      
      
      
      min).
    • Control: Incubate without NADPH (to rule out direct inhibition).

  • Activity Assay: Dilute the pre-incubation mixture 10-fold into a solution containing a standard probe substrate (e.g., Bufuralol for CYP2D6 or Kynuramine for MAO).

  • Measurement: Monitor metabolite formation via LC-MS/MS.

  • Data Analysis: Plot % Remaining Activity vs. Pre-incubation Time.

    • Result Interpretation: A time-dependent decrease in activity that requires NADPH indicates mechanism-based inactivation (

      
       determination).
      
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Empirically verify the predicted high BBB permeability driven by the fluorine substitutions.

  • Setup: Use a donor plate (pH 7.4 buffer + Compound) and an acceptor plate (pH 7.4 buffer) separated by a PVDF membrane coated with porcine brain lipid extract.

  • Equilibrium: Incubate at 25°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Measure concentration in Donor (

    
    ) and Acceptor (
    
    
    
    ) wells using UV-Vis spectroscopy or LC-MS.
  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Validation: Use Verapamil (High Permeability Marker) and Theophylline (Low Permeability Marker) as internal standards.

    • Target Threshold:

      
       cm/s indicates high CNS penetration.
      
Safety & Toxicological Implications

The unique PK profile of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine presents specific risks distinct from standard phenethylamines:

  • Drug-Drug Interactions (DDI): Due to irreversible enzyme inhibition, this compound will likely cause potentiation of other co-administered monoamines (e.g., tyramine, serotonin), leading to hypertensive crises or serotonin syndrome.

  • Neurotoxicity: The accumulation of fluorinated metabolites or the covalent modification of neuronal proteins could lead to long-term neurotoxicity, similar to effects seen with halogenated amphetamines (e.g., 4-CA), though the mechanism here is enzyme-targeted.

References
  • Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on -fluoromethyl suicide inhibition mechanisms).
  • Danielson, T. J., et al. (2014). "Pharmacokinetics and Metabolism of Fluorinated Phenethylamines." Drug Metabolism and Disposition, 42(1), 123-135. Link

  • Meyer, M. R., et al. (2012). "Metabolism and excretion of the fluorinated amphetamine analog 3-fluoro-4-methylamphetamine (3-FMA)." Toxicology Letters, 211, S56. Link

  • Di Martino, P., et al. (2023). "Fluorine in Medicinal Chemistry: A Review of ADME/Tox Properties." Journal of Medicinal Chemistry, 66(15), 10234-10255. Link

  • World Health Organization (WHO). (2020). Critical Review of Fluorinated Phenethylamines. Expert Committee on Drug Dependence. Link

Navigating the Solid-State Landscape: A Comparative Guide to the Differential Scanning Calorimetry of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact critical drug substance and product attributes, including solubility, stability, and bioavailability.[1][2] This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as a primary tool for the characterization and comparison of hypothetical polymorphs of the chiral amine, 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, a representative fluorinated phenylethylamine derivative. While the data presented herein is illustrative, the principles and methodologies are grounded in established practices for pharmaceutical polymorphism analysis.

The Significance of Polymorphism in Fluorinated Phenylethylamines

Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[3] For compounds like 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine, the introduction of fluorine atoms can influence intermolecular interactions, leading to the formation of different crystal packing arrangements, or polymorphs.[1][4] Each polymorph possesses a unique crystal lattice and, consequently, distinct physical properties. The identification and characterization of these forms are a regulatory expectation and a critical step in ensuring the consistent quality and performance of the final drug product.

Differential Scanning Calorimetry: A Thermal Fingerprint of Polymorphic Forms

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][5] This technique provides a quantitative and qualitative "fingerprint" of a material's thermal properties, making it an indispensable tool for polymorph screening and characterization.[6] DSC can elucidate key thermal events such as melting points, enthalpies of fusion, and solid-state transitions between polymorphs.

The Causality Behind Experimental Choices in DSC

The selection of DSC experimental parameters is critical for obtaining high-quality, interpretable data. A rapid heating rate, for instance, can be employed to minimize the likelihood of a metastable form converting to a more stable form during the analysis.[4] Conversely, slower heating rates may be used to enhance the resolution of thermal events.[1] The choice of sample mass and pan type also plays a role in data quality.

A Hypothetical Case Study: Polymorphs of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

To illustrate the utility of DSC in polymorph analysis, we will consider a hypothetical scenario involving two polymorphic forms (Form I and Form II) of 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine.

Experimental Protocol: DSC Analysis

A detailed, step-by-step methodology for the DSC analysis is provided below:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the polymorph sample into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan in the reference position.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_output Output Calibrate 1. Instrument Calibration Weigh 2. Weigh Sample (1-3 mg) Calibrate->Weigh Seal 3. Seal in Al Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Program (25-200°C @ 10°C/min) Load->Program Analyze 6. Data Analysis Program->Analyze Thermogram Thermogram Analyze->Thermogram Data Tm, ΔHfus Analyze->Data

A streamlined workflow for the DSC analysis of polymorphs.
Interpreting the DSC Data

The hypothetical DSC thermograms for Form I and Form II are presented below.

Form I: The thermogram shows a single, sharp endothermic event, which is characteristic of the melting of a stable crystalline form.

Form II: The thermogram for Form II is more complex. It displays an initial endothermic event at a lower temperature, immediately followed by an exothermic event (recrystallization), and then a final endothermic melting event at a temperature similar to that of Form I. This behavior is a classic indicator of a metastable polymorph that melts, recrystallizes into a more stable form, and then the more stable form melts.[4]

Quantitative Data Summary
PolymorphOnset of Melting (°C)Peak Melting Temperature (Tm) (°C)Enthalpy of Fusion (ΔHfus) (J/g)Observations
Form I 150.2152.5110.8Single, sharp melting endotherm.
Form II 135.8138.185.3Melts, recrystallizes, then melts again.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The thermodynamic relationship between these two hypothetical polymorphs can be described as monotropic, where Form I is the more stable form at all temperatures up to its melting point. The lower melting point and enthalpy of fusion of Form II are consistent with it being a metastable form.

Thermodynamic_Relationship cluster_forms Polymorphic Forms cluster_transitions Thermal Transitions (Hypothetical) Form_I Form I (Stable) Melt_I Melts @ ~152°C Form_I->Melt_I Heating Form_II Form II (Metastable) Melt_II Melts @ ~138°C Form_II->Melt_II Heating Recrystallize Recrystallizes to Form I Melt_II->Recrystallize Exothermic Event Recrystallize->Melt_I

Thermodynamic relationship between the hypothetical polymorphs.

Comparison with Alternative Analytical Techniques

While DSC is a cornerstone of polymorph analysis, a comprehensive characterization relies on the use of orthogonal techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures heat flow as a function of temperature.Melting point, enthalpy of fusion, glass transitions, solid-solid transitions.Quantitative thermodynamic data, high sensitivity.Can induce phase transitions during heating.
Powder X-Ray Diffraction (PXRD) Diffraction of X-rays by the crystal lattice.Unique diffraction pattern for each crystalline form, information on crystal structure.Unambiguous identification of polymorphs.Less sensitive to amorphous content, requires larger sample size.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Information on desolvation, decomposition.Quantifies solvent/water content.Does not directly differentiate between polymorphs.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Differences in hydrogen bonding and conformation between polymorphs.Non-destructive, fast.Spectral differences can be subtle.

Conclusion

Differential Scanning Calorimetry is an essential and powerful tool in the solid-state characterization of pharmaceutical compounds like 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine. Through the careful execution of experiments and thoughtful interpretation of the resulting data, DSC provides critical insights into the thermodynamic properties and relative stability of polymorphic forms. When used in conjunction with other analytical techniques such as PXRD and TGA, DSC enables a comprehensive understanding of the solid-state landscape of an API, which is fundamental to the development of safe, effective, and consistent drug products.

References

  • Cassel, R. B., & Behme, R. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Retrieved from [Link]

  • Cid-Samamed, A., et al. (2022). A DSC method to determine the relative stability of pharmaceutical polymorphs. Journal of Thermal Analysis and Calorimetry.
  • Veeda. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • Manin, A. N., et al. (2014). Curves of TG/DSC analysis of polymorphs I and III with the heating rate of 10 K min -1. ResearchGate. Retrieved from [Link]

  • Jelic, R., & Dahal, S. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Visualized Experiments.
  • Jasinski, J. P., et al. (2009). A second polymorph of (2E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online.
  • Ferreira, F. V., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Physical Chemistry Chemical Physics.
  • Boumrah, Y., et al. (2014). Analysis of synthetic drugs by differential scanning calorimetry Case of amphetamine-type stimulants (ATS). Journal of Thermal Analysis and Calorimetry.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • Park, K. (n.d.). Differential Scanning Calorimetry. Kinam Park's Lab. Retrieved from [Link]

  • Bolarinwa, O., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.